molecular formula C22H39BF2N2O2 B10773952 C1-Bodipy-C12

C1-Bodipy-C12

Katalognummer: B10773952
Molekulargewicht: 412.4 g/mol
InChI-Schlüssel: IRNYSPHCPBXXQD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

C1-Bodipy-C12 is a specialized long-chain fatty acid analog where a boron-dipyrromethene (BODIPY) fluorophore is covalently linked to a 12-carbon alkyl chain. This molecular design confers high lipophilicity, making it an exceptional fluorescent probe for tracing lipid metabolism, studying intracellular lipid droplet dynamics, and investigating membrane fluidity and trafficking in live cells. The BODIPY core offers high molar absorptivity and excellent fluorescence quantum yield with photostability superior to many other dyes, minimizing photobleaching during prolonged imaging sessions. Its emission in the green spectrum is well-suited for standard FITC filter sets. In research applications, this compound is efficiently incorporated into complex lipids and cholesteryl esters, allowing for real-time visualization and quantification of lipid synthesis, storage, and breakdown. It is particularly valuable for modeling metabolic disorders, screening therapeutic compounds that modulate lipid homeostasis, and probing the biology of adipocytes and hepatocytes. Researchers can utilize this probe for techniques including confocal microscopy, flow cytometry, and fluorescence-based assays to gain critical insights into metabolic pathways.

Eigenschaften

Molekularformel

C22H39BF2N2O2

Molekulargewicht

412.4 g/mol

IUPAC-Name

12-(2,2-difluoro-12-methyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodec-7-en-4-yl)dodecanoic acid

InChI

InChI=1S/C22H39BF2N2O2/c1-18-13-14-20-17-21-16-15-19(27(21)23(24,25)26(18)20)11-9-7-5-3-2-4-6-8-10-12-22(28)29/h17-20,26H,2-16H2,1H3,(H,28,29)

InChI-Schlüssel

IRNYSPHCPBXXQD-UHFFFAOYSA-N

Kanonische SMILES

[B-]1([NH+]2C(CCC2C=C3N1C(CC3)CCCCCCCCCCCC(=O)O)C)(F)F

Herkunft des Produkts

United States

Foundational & Exploratory

C1-BODIPY-C12: An In-depth Technical Guide for Cellular Lipid Research

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

C1-BODIPY-C12, chemically known as 4,4-Difluoro-5-Methyl-4-Bora-3a,4a-Diaza-s-Indacene-3-Dodecanoic Acid, is a fluorescently labeled long-chain fatty acid analog that has become an indispensable tool for researchers in cell biology, metabolism, and drug development. Its intrinsic fluorescence, high quantum yield, and sensitivity to the local environment make it an exceptional probe for visualizing and quantifying fatty acid uptake, trafficking, and storage within living cells. This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, detailed experimental protocols for its application, and a summary of its use in elucidating lipid metabolic pathways.

Core Properties of this compound

This compound consists of a twelve-carbon dodecanoic acid chain attached to a BODIPY (boron-dipyrromethene) fluorophore. This structure allows it to mimic natural fatty acids and be processed by cellular machinery while enabling its visualization through fluorescence-based techniques.[1] The BODIPY dye itself is known for its sharp emission peaks, high fluorescence quantum yield, and relative insensitivity to pH and solvent polarity, making it a robust fluorescent reporter in complex biological systems.[2][3][4][5]

Physicochemical and Spectroscopic Data

The key properties of this compound are summarized in the table below, providing essential information for experimental design and data interpretation.

PropertyValueReference(s)
Chemical Formula C₂₂H₃₉BF₂N₂O₂[6]
Molecular Weight Approximately 412.4 g/mol [6]
IUPAC Name 4,4-Difluoro-5-Methyl-4-Bora-3a,4a-Diaza-s-Indacene-3-Dodecanoic Acid[7]
Appearance Orange solid[8]
Solubility Soluble in DMSO[8]
Excitation Maximum (λex) ~500 nm[2][3][5]
Emission Maximum (λem) ~510 nm[2][3][5]
Fluorescence Lifetime Varies with environmental viscosity (e.g., ~300 ps in methanol (B129727) to 3.4 ns in 95% glycerol)[9]
Quantum Yield High (Specific value for this compound is not consistently reported, but related BODIPY dyes can have quantum yields as high as 0.94)[2][3][4][5][10]

Biological Applications and Mechanism of Action

This compound serves as a valuable tracer for investigating the dynamics of fatty acid metabolism.[6][] Due to its structural similarity to natural long-chain fatty acids, it is recognized and processed by cellular transport and metabolic pathways.[1] The primary application of this compound is in the study of fatty acid uptake and its subsequent incorporation into various lipid species, most notably neutral lipids stored in lipid droplets.[1][12][13]

The uptake of this compound into cells is facilitated by fatty acid transport proteins (FATPs).[1][7] Once inside the cell, it is esterified by long-chain acyl-CoA synthetases (ACSLs) to form a fluorescent acyl-CoA derivative.[1] This activated form can then be incorporated into triglycerides and phospholipids.[1] The accumulation of fluorescently labeled lipids, particularly in lipid droplets, provides a direct readout of cellular fatty acid influx and storage capacity.[1][13][14]

Cellular Fatty Acid Uptake and Metabolism Pathway

The following diagram illustrates the general pathway of this compound uptake and initial metabolic fate within a cell.

FattyAcidUptake Cellular Uptake and Metabolism of this compound cluster_extracellular Extracellular Space cluster_cell Intracellular Space C1-Bodipy-C12_ext This compound C1-Bodipy-C12_int This compound C1-Bodipy-C12_ext->C1-Bodipy-C12_int FATP-mediated transport Bodipy-Acyl-CoA BODIPY-Acyl-CoA C1-Bodipy-C12_int->Bodipy-Acyl-CoA ACSL-mediated esterification Neutral_Lipids Neutral Lipids (e.g., Triglycerides) Bodipy-Acyl-CoA->Neutral_Lipids Esterification Phospholipids Phospholipids Bodipy-Acyl-CoA->Phospholipids Lipid_Droplet Lipid Droplet Neutral_Lipids->Lipid_Droplet Storage

Caption: this compound uptake and metabolism.

Experimental Protocols

The following sections provide detailed methodologies for common experiments utilizing this compound.

Preparation of this compound Stock and Working Solutions

A consistent and well-characterized starting material is crucial for reproducible results.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Serum-free cell culture medium or Phosphate-Buffered Saline (PBS)

  • Bovine Serum Albumin (BSA), fatty acid-free

Protocol:

  • Stock Solution (10 mM): Dissolve 1 mg of this compound in 247 µL of anhydrous DMSO.[2][4][5] This stock solution should be stored at -20°C or -80°C, protected from light, and repetitive freeze-thaw cycles should be avoided.[2][4]

  • BSA Conjugation (Optional but Recommended): For many cell-based assays, pre-conjugating this compound to BSA improves its solubility and mimics its physiological transport in the bloodstream. To do this, dilute the stock solution in a medium containing fatty acid-free BSA (e.g., 0.1%) and incubate at 37°C for 30 minutes, protected from light.[1][6]

  • Working Solution (1-10 µM): Dilute the stock solution (or the BSA-conjugated solution) in serum-free cell culture medium or PBS to the desired final concentration.[2][4] The optimal concentration should be determined empirically for each cell type and experimental setup.

Fatty Acid Uptake Assay in Adherent Cells (Plate Reader-Based)

This protocol is suitable for high-throughput screening of fatty acid uptake inhibitors or for quantifying differences in uptake between cell populations.

Materials:

  • Adherent cells cultured in a 96-well black-wall, clear-bottom plate

  • This compound working solution (typically 2 µM)

  • Serum-free medium

  • Fluorescence plate reader with bottom-read capabilities (Excitation: ~485 nm, Emission: ~515 nm)

  • (Optional) Quencher dye (e.g., Trypan Blue) to reduce extracellular fluorescence

Protocol:

  • Seed adherent cells in a 96-well black-wall, clear-bottom plate and culture until they reach the desired confluency.

  • One hour prior to the assay, replace the culture medium with serum-free medium and incubate at 37°C.[15]

  • Aspirate the serum-free medium and add the this compound working solution to each well.[15] If using a quencher, it can be included in the working solution.

  • Immediately place the plate in a pre-warmed (37°C) fluorescence plate reader.

  • Measure fluorescence intensity at regular intervals (e.g., every 20-60 seconds) for a desired period (e.g., 60 minutes) using bottom-read mode.[15]

  • The rate of fatty acid uptake can be determined from the initial linear portion of the fluorescence increase over time.[15]

Staining of Lipid Droplets for Fluorescence Microscopy

This method allows for the visualization of fatty acid incorporation into lipid droplets.

Materials:

  • Cells cultured on sterile coverslips or in imaging-compatible dishes

  • This compound working solution (1-10 µM)

  • Wash buffer (e.g., PBS or serum-free medium)

  • (Optional) Fixative (e.g., 4% paraformaldehyde)

  • (Optional) Nuclear counterstain (e.g., Hoechst or DAPI)

  • Fluorescence microscope with appropriate filter sets

Protocol:

  • Culture cells on a suitable imaging substrate.

  • Remove the culture medium and wash the cells once with wash buffer.

  • Add the this compound working solution and incubate for 5-30 minutes at 37°C, protected from light.[2] The optimal incubation time will vary depending on the cell type and metabolic rate.

  • Remove the staining solution and wash the cells twice with wash buffer for 5 minutes each.[2]

  • (Optional) For fixed-cell imaging, incubate with a suitable fixative after washing.

  • (Optional) Counterstain the nuclei with a suitable dye.

  • Mount the coverslip or image the dish using a fluorescence microscope. Lipid droplets will appear as bright, punctate structures within the cytoplasm.

Fatty Acid Uptake Assay using Flow Cytometry

This protocol enables the quantification of fatty acid uptake on a single-cell level.

Materials:

  • Suspension cells or trypsinized adherent cells

  • This compound working solution (typically 2 µM)

  • FACS buffer (e.g., PBS with 1% BSA)

  • (Optional) Viability dye (e.g., Propidium Iodide)

  • Flow cytometer with a blue laser (488 nm) and appropriate emission filters

Protocol:

  • Prepare a single-cell suspension at a density of approximately 1x10⁶ cells/mL.

  • Add the this compound working solution to the cell suspension and incubate for a defined period (e.g., 1-15 minutes) at 37°C.

  • Stop the uptake by adding ice-cold FACS buffer and centrifuging the cells at a low speed (e.g., 400 x g) for 3-4 minutes at 4°C.

  • Resuspend the cell pellet in fresh, cold FACS buffer.

  • (Optional) Add a viability dye to exclude dead cells from the analysis.

  • Analyze the cells on a flow cytometer, measuring the fluorescence in the green channel (typically FL1). The mean fluorescence intensity of the cell population is proportional to the amount of fatty acid uptake.

Experimental Workflow and Logical Relationships

The successful application of this compound in research often follows a structured workflow, from initial experimental design to data analysis.

General Experimental Workflow

ExperimentalWorkflow General Experimental Workflow for this compound Assays Start Experimental Design (Hypothesis, Cell Model, Assay Choice) Prepare_Solutions Prepare Stock and Working Solutions Start->Prepare_Solutions Cell_Culture Cell Culture and Seeding Start->Cell_Culture Incubation Incubate Cells with This compound Prepare_Solutions->Incubation Cell_Culture->Incubation Data_Acquisition Data Acquisition (Microscopy, Flow Cytometry, Plate Reader) Incubation->Data_Acquisition Data_Analysis Data Analysis (Image Analysis, Statistical Analysis) Data_Acquisition->Data_Analysis Conclusion Conclusion and Interpretation Data_Analysis->Conclusion

Caption: A typical workflow for this compound experiments.

Conclusion

This compound is a powerful and versatile tool for the investigation of cellular fatty acid metabolism. Its favorable photophysical properties and its ability to act as a surrogate for natural long-chain fatty acids have solidified its importance in the field. By following the detailed protocols and understanding the underlying principles outlined in this guide, researchers can effectively employ this compound to gain valuable insights into lipid uptake, transport, and storage in various biological contexts.

References

An In-depth Technical Guide to C1-Bodipy-C12: Structure, Properties, and Applications in Cellular Lipid Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fluorescent fatty acid analog, C1-Bodipy-C12. This document details its chemical structure, photophysical properties, and its extensive applications in cellular and molecular biology, with a particular focus on the visualization and analysis of lipid droplets. Detailed experimental protocols and a diagram of its metabolic pathway are included to facilitate its use in research settings.

Core Concepts: Chemical Structure and Properties

This compound, also known as BODIPY™ FL C12, is a lipophilic fluorescent probe designed for the investigation of lipid metabolism and dynamics within cells. Its structure consists of a BODIPY (boron-dipyrromethene) fluorophore covalently linked to a 12-carbon fatty acid (lauric acid). This unique combination allows it to mimic natural fatty acids, enabling its incorporation into cellular lipid metabolic pathways.[1][2]

The BODIPY core is characterized by its high fluorescence quantum yield, sharp emission peaks, and relative insensitivity to the polarity and pH of its environment.[1][3] These properties make this compound an exceptional tool for fluorescent imaging in both live and fixed cells.

Quantitative Data Summary

The following table summarizes the key chemical and spectral properties of this compound.

PropertyValueReferences
Molecular Formula C₂₂H₃₉BF₂N₂O₂[4]
Molecular Weight 418.33 g/mol [1]
Appearance Orange solid[1]
Solubility DMSO[1]
Excitation Maximum (λex) ~500-512 nm[1][5]
Emission Maximum (λem) ~510-522 nm[1][5]

Metabolic Fate and Signaling Pathway of this compound

Upon entering the cell, this compound is recognized by the cellular machinery that processes fatty acids. A key step in its metabolism is the esterification into more complex lipids, such as triglycerides and phospholipids. This process is primarily mediated by acyl-CoA synthetases. The resulting fluorescently labeled lipids are then transported and stored within lipid droplets, making this compound an excellent marker for these organelles.

The following diagram illustrates the metabolic pathway of this compound leading to its incorporation into lipid droplets.

C1_Bodipy_C12_Metabolic_Pathway cluster_extracellular Extracellular Space cluster_cellular Cellular Compartment C1-Bodipy-C12_ext This compound C1-Bodipy-C12_int Intracellular This compound C1-Bodipy-C12_ext->C1-Bodipy-C12_int Cellular Uptake Acyl_CoA_Synthetase Acyl-CoA Synthetase C1-Bodipy-C12_int->Acyl_CoA_Synthetase Bodipy_Acyl_CoA Bodipy-C12-CoA Acyl_CoA_Synthetase->Bodipy_Acyl_CoA Esterification Lipid_Droplet_Pathway Triglyceride Synthesis & Phospholipid Synthesis Bodipy_Acyl_CoA->Lipid_Droplet_Pathway Lipid_Droplet Lipid Droplet (Fluorescent) Lipid_Droplet_Pathway->Lipid_Droplet Incorporation Lipid_Droplet_Analysis_Workflow Start Start: Cell Culture Treatment Experimental Treatment (e.g., drug, nutrient) Start->Treatment Staining This compound Staining Treatment->Staining Imaging Fluorescence Microscopy or Flow Cytometry Staining->Imaging Analysis Image Analysis: Quantification of Lipid Droplets (number, size, intensity) Imaging->Analysis End End: Data Interpretation Analysis->End

References

An In-depth Technical Guide to the Core Mechanism of Action of C1-BODIPY-C12

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

C1-BODIPY-C12, also known as 4,4-difluoro-5-methyl-4-bora-3a,4a-diaza-s-indacene-3-dodecanoic acid, is a fluorescently labeled long-chain fatty acid analog. Its intrinsic fluorescence and structural similarity to natural fatty acids make it an invaluable tool for investigating lipid metabolism. This guide provides a comprehensive overview of the mechanism of action of this compound, focusing on its application in studying fatty acid uptake, lipid accumulation, and its relevance in the context of cellular processes like ferroptosis.

The core of this compound's utility lies in its ability to mimic natural long-chain fatty acids, allowing for real-time visualization and quantification of their transport and subsequent metabolic fate within living cells. Unlike probes designed to directly measure lipid peroxidation, this compound serves as a tracer for the accumulation of fatty acids and their incorporation into lipid droplets, a key cellular event that can precede and contribute to lipotoxicity and ferroptotic cell death.

Core Mechanism of Action: A Fluorescent Fatty Acid Mimic

This compound consists of a twelve-carbon fatty acid chain attached to a BODIPY (boron-dipyrromethene) fluorophore. This structure allows it to be recognized and processed by cellular machinery that handles natural fatty acids. The BODIPY dye itself is characterized by its high quantum yield, sharp emission peak, and relative insensitivity to environmental polarity and pH.[1][2]

The primary mechanism of action involves the following steps:

  • Cellular Uptake: this compound is taken up by cells through the same protein-mediated transport systems as endogenous fatty acids. Key proteins involved in this process include Fatty Acid Transport Proteins (FATPs) and the fatty acid translocase, CD36.[3][4] The rate of uptake can be influenced by the expression and activity of these transporters.

  • Intracellular Trafficking and Esterification: Once inside the cell, this compound is subject to the same metabolic pathways as its natural counterparts. It can be esterified into more complex lipids, such as triglycerides and phospholipids, by acyl-CoA synthetases.[3]

  • Incorporation into Lipid Droplets: A significant portion of the esterified this compound is incorporated into lipid droplets, which are intracellular organelles responsible for storing neutral lipids. This allows for the visualization and quantification of lipid droplet formation and dynamics.[5]

The fluorescence of the BODIPY moiety allows researchers to track these processes using techniques such as fluorescence microscopy and flow cytometry. The intensity of the fluorescence signal directly correlates with the amount of the fatty acid analog that has been taken up and accumulated by the cells.

Role in Ferroptosis Research

Ferroptosis is a form of regulated cell death characterized by iron-dependent lipid peroxidation. While this compound does not directly measure lipid peroxidation, it is a valuable tool for studying the lipid accumulation that is a critical prerequisite for this process. Increased uptake and storage of polyunsaturated fatty acids can render cells more susceptible to ferroptosis. By using this compound, researchers can:

  • Quantify Fatty Acid Uptake: Measure the rate of fatty acid influx in cells under various experimental conditions, including those that induce or inhibit ferroptosis.

  • Visualize Lipid Droplet Accumulation: Observe changes in the number and size of lipid droplets, which can be indicative of a cellular state primed for lipid peroxidation.

  • Screen for Modulators of Lipid Metabolism: Identify compounds that alter fatty acid uptake or storage and thereby influence cellular sensitivity to ferroptosis.

It is important to distinguish this compound from probes like C11-BODIPY(581/591), which are specifically designed to detect lipid peroxidation through a ratiometric fluorescence shift upon oxidation. This compound, in contrast, reports on the substrate availability for such oxidative damage.

Quantitative Data Summary

The following tables summarize quantitative data from various studies utilizing this compound to assess fatty acid uptake and lipid accumulation.

Table 1: Quantification of this compound Uptake

Cell TypeExperimental ConditionFold Change in Fluorescence IntensityReference
Intestinal Organoids200 µmol/L PFOS treatment~1.5-fold increase[6]
Human Trophoblasts (4hr)Control1.8x10³ ± 37 RFU/µg protein[3]
Human Trophoblasts (72hr)Control7x10² ± 74 RFU/µg protein[3]

Table 2: Inhibition of this compound Uptake

Cell TypeInhibitorIC50Reference
Human Trophoblasts (4hr)CB-2 (FATP2 inhibitor)13 ± 2.4 µM[2]
Human Trophoblasts (72hr)CB-2 (FATP2 inhibitor)8 ± 1.6 µM[2]

Experimental Protocols

Protocol 1: Staining of Adherent Cells for Fluorescence Microscopy
  • Cell Culture: Plate cells on sterile glass coverslips in a 6-well plate and culture until they reach the desired confluency.

  • Preparation of Staining Solution: Prepare a working solution of 1-10 µM this compound in serum-free cell culture medium or PBS. A 10 mM stock solution can be prepared by dissolving 1 mg of this compound in 247 µL of anhydrous DMSO.

  • Staining: Remove the culture medium and wash the cells twice with PBS. Add the this compound working solution to the cells and incubate for 5-30 minutes at room temperature, protected from light.

  • Washing: Remove the staining solution and wash the cells two to three times with fresh culture medium or PBS for 5 minutes each.

  • Imaging: Mount the coverslips on a microscope slide and observe using a fluorescence microscope with appropriate filters for green fluorescence (Excitation/Emission maxima: ~500/510 nm).

Protocol 2: Quantification of Fatty Acid Uptake by Flow Cytometry
  • Cell Preparation: For suspension cells, collect by centrifugation, wash twice with PBS, and resuspend at a density of 1x10^6 cells/mL. For adherent cells, detach using trypsin and resuspend in PBS.

  • Staining: Add the this compound working solution (1-10 µM) to the cell suspension and incubate for 5-30 minutes at room temperature, protected from light.

  • Washing: Centrifuge the cells at 400 g for 3-4 minutes and discard the supernatant. Wash the cells twice with PBS.

  • Analysis: Resuspend the cells in serum-free medium or PBS and analyze using a flow cytometer equipped with a 488 nm laser for excitation and a detector for green fluorescence.

Signaling Pathways and Experimental Workflows

Fatty Acid Uptake and Transport

The uptake of long-chain fatty acids like this compound is a regulated process primarily mediated by membrane-associated proteins. Fatty Acid Transport Proteins (FATPs) and CD36 are key players in this pathway. FATPs are thought to facilitate the transport of fatty acids across the plasma membrane, a process that is often coupled with their esterification to Coenzyme A by long-chain acyl-CoA synthetases (ACSL).[1][7] This "vectorial acylation" traps the fatty acid inside the cell and primes it for further metabolic processing. CD36 is also a crucial fatty acid translocase that facilitates the uptake of fatty acids.[3][4]

Fatty_Acid_Uptake cluster_membrane Plasma Membrane extracellular Extracellular Space membrane intracellular Intracellular Space C1_BODIPY_C12_out This compound FATP FATP C1_BODIPY_C12_out->FATP CD36 CD36 C1_BODIPY_C12_out->CD36 Transport C1_BODIPY_C12_in This compound FATP->C1_BODIPY_C12_in CD36->C1_BODIPY_C12_in ACSL ACSL BODIPY_CoA This compound-CoA ACSL->BODIPY_CoA C1_BODIPY_C12_in->ACSL Lipid_Droplet Lipid Droplet (Triglycerides) BODIPY_CoA->Lipid_Droplet

Caption: this compound uptake is mediated by FATP and CD36 transporters.

Transcriptional Regulation of Lipid Metabolism

The expression of genes involved in fatty acid uptake and lipid synthesis is tightly controlled by key transcription factors, including Peroxisome Proliferator-Activated Receptors (PPARs) and Sterol Regulatory Element-Binding Proteins (SREBPs).[8][9] PPARγ, for instance, can be activated by fatty acids and promotes the expression of genes involved in fatty acid uptake and storage.[8][10] SREBP-1 is a major regulator of lipogenesis, controlling the expression of enzymes required for fatty acid and triglyceride synthesis.[11][12] The activity of these transcription factors can be investigated using this compound to assess the downstream effects on lipid accumulation.

Lipid_Metabolism_Regulation Fatty_Acids Fatty Acids (e.g., this compound) PPARg PPARγ Fatty_Acids->PPARg Activation Fatty_Acid_Uptake_Genes Fatty Acid Uptake Genes (e.g., FATP, CD36) PPARg->Fatty_Acid_Uptake_Genes Transcriptional Activation SREBP1 SREBP-1 Lipogenesis_Genes Lipogenesis Genes (e.g., FAS, ACC) SREBP1->Lipogenesis_Genes Transcriptional Activation Increased_Uptake Increased Fatty Acid Uptake Fatty_Acid_Uptake_Genes->Increased_Uptake Lipid_Accumulation Lipid Droplet Accumulation Lipogenesis_Genes->Lipid_Accumulation Increased_Uptake->Lipid_Accumulation

Caption: PPAR and SREBP1 regulate lipid uptake and synthesis.

Experimental Workflow for Screening Fatty Acid Uptake Inhibitors

This compound is well-suited for high-throughput screening assays to identify inhibitors of fatty acid uptake.[13] The general workflow involves treating cells with a library of compounds and then measuring the uptake of this compound. A reduction in fluorescence intensity indicates potential inhibitory activity.

HTS_Workflow start Plate cells in 96-well plates treat Treat cells with compound library start->treat add_probe Add this compound treat->add_probe incubate Incubate (5-30 min) add_probe->incubate wash Wash cells incubate->wash read Measure fluorescence (Plate Reader) wash->read analyze Analyze data and identify hits read->analyze

Caption: High-throughput screening workflow for fatty acid uptake inhibitors.

Conclusion

This compound is a versatile and robust fluorescent probe that serves as an excellent tool for the real-time study of fatty acid uptake and lipid droplet dynamics in living cells. Its mechanism of action, which relies on its mimicry of natural long-chain fatty acids, allows for the investigation of key cellular processes involved in lipid metabolism. While it does not directly measure lipid peroxidation, its utility in quantifying the lipid accumulation that is a precursor to ferroptosis makes it a valuable reagent in this and other fields of research where lipid homeostasis is a central theme. The experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for the effective application of this compound in addressing complex biological questions.

References

C1-BODIPY-C12: A Technical Guide to its Spectral Properties and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

C1-BODIPY-C12, a fluorescently labeled fatty acid analogue, has emerged as a powerful tool in cellular biology and drug discovery. Its unique spectral properties and ability to mimic natural fatty acids allow for the visualization and tracking of lipid uptake, trafficking, and storage within living cells. This technical guide provides an in-depth overview of the core spectral characteristics of this compound, detailed experimental protocols for its characterization and use, and visualizations of its application in studying cellular lipid dynamics.

Core Spectral Properties

The fluorescence of this compound is characterized by its brightness, sharp emission peak, and relative insensitivity to the polarity and pH of its environment.[1][2][3][4][5][6][7] These properties make it an ideal probe for quantitative imaging in complex cellular environments. The key spectral properties are summarized in the table below.

PropertyValueNotes
Excitation Maximum (λex) ~500-512 nmVaries slightly depending on the solvent and measurement conditions.
Emission Maximum (λem) ~510-522 nmExhibits a characteristically small Stokes shift.
Molar Extinction Coefficient (ε) > 80,000 cm⁻¹M⁻¹A specific, experimentally determined value for this compound is not readily available in the literature, but this is a typical value for BODIPY dyes.
Fluorescence Quantum Yield (Φ) HighWhile consistently reported as high, a specific numerical value for this compound is not consistently published. For comparison, other BODIPY dyes exhibit quantum yields often exceeding 0.9.

Experimental Protocols

Determination of Molar Extinction Coefficient

The molar extinction coefficient (ε) is a measure of how strongly a substance absorbs light at a given wavelength. It can be determined experimentally using the Beer-Lambert law, A = εcl, where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette.

Materials:

  • This compound

  • High-purity solvent (e.g., DMSO, ethanol, or methanol)

  • Spectrophotometer

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • Cuvettes with a known path length (typically 1 cm)

Procedure:

  • Prepare a stock solution: Accurately weigh a small amount of this compound and dissolve it in a precise volume of the chosen solvent to create a stock solution of known concentration.

  • Prepare serial dilutions: From the stock solution, prepare a series of dilutions with decreasing concentrations.

  • Measure absorbance: Using the spectrophotometer, measure the absorbance of each dilution at the absorption maximum (λmax) of this compound. Use the same solvent as a blank.

  • Plot a calibration curve: Plot the absorbance values against the corresponding molar concentrations.

  • Calculate the molar extinction coefficient: The slope of the resulting linear regression line is the molar extinction coefficient (ε).

Determination of Fluorescence Quantum Yield

The fluorescence quantum yield (Φ) represents the efficiency of the fluorescence process. It is the ratio of photons emitted to photons absorbed. The relative quantum yield can be determined by comparing the fluorescence intensity of the sample to that of a standard with a known quantum yield.

Materials:

  • This compound

  • A fluorescent standard with a known quantum yield in the same spectral region (e.g., Rhodamine 6G in ethanol, Φ ≈ 0.95)

  • High-purity solvent

  • Fluorometer

  • UV-Vis spectrophotometer

  • Cuvettes

Procedure:

  • Prepare solutions: Prepare a series of dilute solutions of both the this compound sample and the fluorescent standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept low (typically < 0.1) to avoid inner filter effects.

  • Measure absorbance: Measure the absorbance of each solution at the excitation wavelength using a UV-Vis spectrophotometer.

  • Measure fluorescence emission: Record the fluorescence emission spectra of all solutions using a fluorometer, ensuring the same excitation wavelength and instrument settings are used for both the sample and the standard.

  • Integrate fluorescence intensity: Calculate the integrated fluorescence intensity (the area under the emission curve) for each solution.

  • Calculate the quantum yield: The quantum yield of the sample (Φ_s) can be calculated using the following equation:

    Φ_s = Φ_std * (I_s / I_std) * (A_std / A_s) * (n_s² / n_std²)

    Where:

    • Φ_std is the quantum yield of the standard.

    • I_s and I_std are the integrated fluorescence intensities of the sample and standard, respectively.

    • A_s and A_std are the absorbances of the sample and standard at the excitation wavelength, respectively.

    • n_s and n_std are the refractive indices of the sample and standard solutions (for the same solvent, this ratio is 1).

Cellular Fatty Acid Uptake and Lipid Droplet Staining

This compound is widely used to monitor the uptake and intracellular trafficking of fatty acids, particularly their incorporation into lipid droplets.[1][8][9]

Materials:

  • This compound stock solution (e.g., 1-10 mM in DMSO)

  • Cultured cells (adherent or suspension)

  • Serum-free cell culture medium or PBS

  • Fluorescence microscope or flow cytometer

  • Optional: Lipid droplet co-stain (e.g., a red fluorescent neutral lipid stain)

  • Optional: Nuclear stain (e.g., DAPI or Hoechst)

Procedure:

  • Cell Preparation: Plate cells in a suitable format for imaging (e.g., glass-bottom dishes or multi-well plates). Allow cells to adhere and reach the desired confluency.

  • Preparation of Staining Solution: Dilute the this compound stock solution in pre-warmed serum-free medium or PBS to a final working concentration (typically 1-10 µM).

  • Cell Staining:

    • Remove the culture medium from the cells.

    • Add the this compound staining solution to the cells.

    • Incubate for 15-30 minutes at 37°C, protected from light. The optimal incubation time may vary depending on the cell type and experimental conditions.

  • Washing:

    • Remove the staining solution.

    • Wash the cells 2-3 times with warm PBS or serum-free medium to remove excess probe.

  • Imaging:

    • Add fresh medium or PBS to the cells.

    • Image the cells using a fluorescence microscope equipped with appropriate filters for green fluorescence (e.g., a standard FITC filter set). For co-staining, use the appropriate filter sets for the other dyes.

    • Alternatively, cells can be harvested and analyzed by flow cytometry to quantify fatty acid uptake on a per-cell basis.

Visualizations

Experimental Workflow for Cellular Fatty Acid Uptake Analysis

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cell_culture Cell Seeding & Culture prepare_stain Prepare this compound Staining Solution staining Incubate Cells with This compound prepare_stain->staining wash Wash to Remove Excess Probe staining->wash imaging Fluorescence Imaging (Microscopy) wash->imaging flow Flow Cytometry (Quantitative Uptake) wash->flow data_analysis Image & Data Analysis imaging->data_analysis flow->data_analysis

Caption: Workflow for analyzing cellular fatty acid uptake using this compound.

This compound in Cellular Lipid Trafficking

lipid_trafficking cluster_cell Cell extracellular Extracellular This compound membrane Plasma Membrane extracellular->membrane Uptake via Fatty Acid Transporters cytosol Cytosolic Pool (Free this compound) membrane->cytosol er Endoplasmic Reticulum cytosol->er Esterification lipid_droplet Lipid Droplets (Esterified this compound) er->lipid_droplet Incorporation

Caption: Logical flow of this compound uptake and incorporation into lipid droplets.

References

An In-depth Technical Guide to C1-Bodipy-C12: Excitation, Emission, and Applications in Cellular Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fluorescent fatty acid analog C1-Bodipy-C12, detailing its spectral properties, experimental applications, and the underlying cellular pathways it helps to elucidate. This compound, also known as BODIPY™ FL C12 or 4,4-Difluoro-5-Methyl-4-Bora-3a,4a-Diaza-s-Indacene-3-Dodecanoic Acid, is a vital tool for investigating lipid metabolism and dynamics within living cells. Its exceptional photophysical characteristics, including a high fluorescence quantum yield and photostability, make it a superior probe for a variety of fluorescence-based assays.[1][]

Core Photophysical and Chemical Properties

This compound is a derivative of the BODIPY (boron-dipyrromethene) dye family, which is recognized for its sharp emission spectra and relative insensitivity to environmental polarity and pH.[1][3][4] The addition of a 12-carbon alkyl chain confers hydrophobic properties, enabling its seamless integration into lipid-rich environments like cell membranes and lipid droplets.[] This characteristic makes it an invaluable tool for visualizing and tracking the distribution, trafficking, and metabolism of lipids in real-time.

Quantitative Data Summary

The key photophysical and chemical properties of this compound are summarized in the table below. These values are crucial for designing and executing experiments, as well as for the accurate interpretation of results.

PropertyValueSource(s)
Maximum Excitation Wavelength (λex) ~500-503 nm[3][5]
Maximum Emission Wavelength (λem) ~510-512 nm[3][5]
Molar Extinction Coefficient (ε) >80,000 cm⁻¹M⁻¹[6]
Fluorescence Quantum Yield (Φ) ~0.9 - 0.93[6][7]
Molecular Weight ~404.30 g/mol [3]
Appearance Orange solid[3]
Solubility DMSO[3]

Experimental Protocols

The following are detailed methodologies for common experiments utilizing this compound, including stock solution preparation and cellular staining for fatty acid uptake analysis.

Preparation of this compound Stock and Working Solutions

A consistent and accurately prepared solution is fundamental to reproducible experimental outcomes.

  • Stock Solution Preparation (10 mM):

    • Dissolve 1 mg of this compound in 247 µL of anhydrous DMSO.[3]

    • Vortex thoroughly to ensure complete dissolution.

    • It is recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.[3]

    • Store the stock solution at -20°C or -80°C, protected from light.[3]

  • Working Solution Preparation (1-10 µM):

    • Dilute the 10 mM stock solution in a serum-free cell culture medium or Phosphate-Buffered Saline (PBS) to achieve the desired final concentration.[3]

    • The optimal working concentration may vary depending on the cell type and experimental design, and therefore should be determined empirically.

Cellular Staining Protocol for Fatty Acid Uptake Analysis

This protocol is applicable to both adherent and suspension cells and can be adapted for analysis by fluorescence microscopy or flow cytometry.

For Adherent Cells:

  • Culture adherent cells on sterile coverslips or in a multi-well plate appropriate for microscopy or plate-based assays.

  • Once the cells have reached the desired confluency, remove the culture medium.

  • Wash the cells twice with warm PBS.

  • Add the prepared this compound working solution to the cells and incubate for 5-30 minutes at 37°C. The incubation time should be optimized for the specific cell line and experimental question.

  • Following incubation, remove the working solution and wash the cells twice with PBS to remove any unbound dye.

  • The cells are now ready for visualization by fluorescence microscopy or quantification by a fluorescence plate reader.

For Suspension Cells:

  • Harvest the cells by centrifugation at 400 x g for 3-5 minutes at 4°C.

  • Discard the supernatant and wash the cell pellet twice with cold PBS, centrifuging between each wash.

  • Resuspend the cells in serum-free cell culture medium or PBS to a density of approximately 1x10⁶ cells/mL.[3]

  • Add the this compound working solution to the cell suspension and incubate for 5-30 minutes at room temperature or 37°C.

  • After incubation, centrifuge the cells at 400 x g for 3-4 minutes at 4°C and discard the supernatant.[3]

  • Wash the cells twice with cold PBS to remove excess dye.

  • Resuspend the final cell pellet in a suitable buffer for analysis by flow cytometry or fluorescence microscopy.

Visualizing Cellular Processes with Graphviz

Diagrams generated using Graphviz provide a clear visual representation of complex biological pathways and experimental workflows.

fatty_acid_uptake_pathway extracellular Extracellular This compound transporter Fatty Acid Transporter (e.g., FATP, CD36) extracellular->transporter Uptake cytosol_bodipy Cytosolic This compound transporter->cytosol_bodipy acsl Acyl-CoA Synthetase (ACSL) cytosol_bodipy->acsl Activation bodipy_coa This compound-CoA acsl->bodipy_coa lipid_droplet Lipid Droplet (Storage as Triglycerides) bodipy_coa->lipid_droplet mitochondria Mitochondria (β-oxidation) bodipy_coa->mitochondria

Caption: Cellular uptake and metabolic fate of this compound.

experimental_workflow start Start: Seed Cells prepare_dye Prepare this compound Working Solution start->prepare_dye incubate Incubate Cells with This compound prepare_dye->incubate wash Wash to Remove Unbound Dye incubate->wash analyze Analyze via Fluorescence Microscopy or Flow Cytometry wash->analyze end End: Data Acquisition and Analysis analyze->end

Caption: Experimental workflow for a this compound fatty acid uptake assay.

References

An In-depth Technical Guide to C1-Bodipy-C12 Fluorescence: A Core Tool for Cellular Lipid Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

C1-BODIPY-C12 (4,4-Difluoro-5-Methyl-4-Bora-3a,4a-Diaza-s-Indacene-3-Dodecanoic Acid) is a fluorescently labeled long-chain fatty acid analog that has become an indispensable tool in cellular and molecular biology. Its unique photophysical properties, including high fluorescence quantum yield and photostability, coupled with its ability to mimic natural fatty acids, make it an ideal probe for investigating fatty acid uptake, trafficking, and metabolism.[] This guide provides a comprehensive overview of the core principles and applications of this compound, with a focus on quantitative data, detailed experimental protocols, and the underlying signaling pathways.

Core Properties of this compound

This compound is a derivative of the BODIPY (boron-dipyrromethene) dye, which is known for its sharp emission peaks and relative insensitivity to environmental polarity and pH.[2][3][4] The C12 alkyl chain allows it to be recognized and processed by cellular machinery involved in fatty acid transport and metabolism.

Quantitative Spectroscopic Data

For precise experimental design and data analysis, the key spectroscopic properties of this compound are summarized below. While specific values for the C12 conjugate can vary slightly between suppliers and solvent conditions, the data for the parent BODIPY FL fluorophore provide a reliable reference.

PropertyValueReference
Maximum Excitation Wavelength (λex) ~500 nm[3][4]
Maximum Emission Wavelength (λem) ~510 nm[3][4]
Quantum Yield (Φ) High (approaching 0.9 for BODIPY FL)[2]
Molar Extinction Coefficient (ε) > 80,000 cm⁻¹M⁻¹ (for BODIPY FL)[2][5]
Molecular Weight 404.30 g/mol [3]
Solubility Soluble in DMSO, ethanol, and other organic solvents[3]

Cellular Uptake and Metabolism

This compound enters cells primarily through protein-mediated transport, closely mimicking the uptake of natural long-chain fatty acids.[6] The key protein family involved in this process is the Fatty Acid Transport Proteins (FATPs), particularly FATP2.[6][7][8][9]

The FATP2-Mediated Uptake Pathway

Once this compound crosses the plasma membrane, it is rapidly esterified to Coenzyme A (CoA) to form this compound-CoA. This conversion is often coupled to the transport process itself, a mechanism known as "vectorial acylation," which traps the fatty acid analog inside the cell and maintains a favorable concentration gradient for further uptake.[8] The resulting fluorescent fatty acyl-CoA can then be incorporated into various lipid species, including neutral lipids for storage in lipid droplets (LDs) or phospholipids (B1166683) for integration into cellular membranes.[][6]

FATP2_Pathway extracellular Extracellular This compound transporter FATP2 extracellular->transporter membrane intracellular Intracellular This compound transporter->intracellular acsl Acyl-CoA Synthetase (ACSL) intracellular->acsl coa This compound-CoA acsl->coa lipid_droplet Lipid Droplets (Neutral Lipids) coa->lipid_droplet phospholipids Phospholipids (Membranes) coa->phospholipids

FATP2-mediated uptake and metabolism of this compound.

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and reproducible data. The following sections provide step-by-step protocols for common applications of this compound.

Fatty Acid Uptake Assay using a Plate Reader

This high-throughput method allows for the quantitative analysis of fatty acid uptake kinetics in live cells.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • Cell culture medium (serum-free)

  • Trypan Blue solution (to quench extracellular fluorescence)

  • 96-well black, clear-bottom plates

  • Fluorescence plate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density that ensures they are in a logarithmic growth phase at the time of the assay.

  • Preparation of this compound/BSA Complex:

    • Prepare a working solution of fatty acid-free BSA in serum-free medium.

    • Add the this compound stock solution to the BSA solution to achieve the desired final concentration (typically 1-5 µM). The molar ratio of this compound to BSA should be optimized for your cell type, but a 2:1 ratio is a common starting point.

    • Incubate the mixture at 37°C for 30 minutes to allow for complex formation.

  • Cell Treatment:

    • Wash the cells once with warm serum-free medium.

    • Add the this compound/BSA complex to the cells.

    • For kinetic measurements, immediately place the plate in a pre-warmed fluorescence plate reader.

  • Fluorescence Measurement:

    • Measure fluorescence intensity at appropriate intervals using excitation and emission wavelengths of ~500 nm and ~510 nm, respectively.

    • To account for only intracellular fluorescence, add a quencher like Trypan Blue to the wells just before reading.[9]

Data Analysis: The rate of fatty acid uptake can be determined by calculating the slope of the initial linear portion of the fluorescence intensity versus time curve. Data should be normalized to cell number or protein concentration.

Plate_Reader_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells prepare_probe Prepare this compound/BSA complex seed_cells->prepare_probe wash_cells Wash cells prepare_probe->wash_cells add_probe Add probe to cells wash_cells->add_probe measure_fluorescence Measure fluorescence kinetically add_probe->measure_fluorescence add_quencher Optional: Add Trypan Blue measure_fluorescence->add_quencher analyze_data Analyze data (calculate uptake rate) add_quencher->analyze_data end End analyze_data->end HTS_Logic start Start HTS dispense_cells Dispense FATP2-expressing yeast cells start->dispense_cells add_compounds Add test compounds dispense_cells->add_compounds add_probe Add this compound and quencher add_compounds->add_probe measure_fluorescence Measure intracellular fluorescence add_probe->measure_fluorescence decision Fluorescence < Control? measure_fluorescence->decision hit Potential Inhibitor (Hit) decision->hit Yes no_hit No Inhibition decision->no_hit No end End HTS hit->end no_hit->end

References

C1-Bodipy-C12 as a Fatty Acid Analog: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of C1-Bodipy-C12, a fluorescently labeled long-chain fatty acid analog, and its application in cellular and molecular research. Its intrinsic fluorescence and close resemblance to natural fatty acids make it an invaluable tool for investigating fatty acid uptake, transport, and metabolism, as well as for the identification of potential therapeutic modulators of these pathways.

Core Properties of this compound

This compound is a derivative of the Bodipy dye family, known for its robust and stable fluorescence.[1] The fluorophore is attached to a 12-carbon fatty acid chain, which allows it to mimic the behavior of natural long-chain fatty acids in biological systems.[2][3][4] The Bodipy fluorophore itself is lipophilic, enhancing the analog's ability to partition into and traverse cellular membranes.[2][3] Biologically, the this compound conjugate behaves similarly to an 18-carbon fatty acid.[3][4]

Physicochemical and Spectral Data

Quantitative data for this compound is summarized in the table below, providing key parameters for experimental design and execution.

PropertyValueSource
Molecular Formula C22H31BF2N2O2[1]
Molecular Weight 404.3 g/mol [1]
Appearance Orange solid[5]
Solubility DMSO[5]
Excitation Maximum ~500-512 nm[1][5]
Emission Maximum ~510-522 nm[1][5]
Storage Conditions -20°C, protected from light[1][6]
Key Features and Advantages
  • High Quantum Yield and Photostability: Bodipy dyes exhibit bright and stable fluorescence, making them suitable for long-term imaging experiments with minimal photobleaching.[1][6]

  • Environmental Insensitivity: The fluorescence of this compound is largely unaffected by changes in environmental polarity or pH, ensuring reliable measurements under various physiological conditions.[1][6]

  • Cell Permeability: The molecule readily penetrates cell membranes, allowing for the labeling of intracellular structures in both live and fixed cells.[1][6]

  • Metabolic Incorporation: Once inside the cell, this compound is recognized by cellular machinery and can be incorporated into neutral lipids and phospholipids, such as triglycerides and cholesterol esters, primarily within lipid droplets.[2][3][7]

Cellular Uptake and Metabolic Signaling Pathways

This compound serves as a tracer to elucidate the mechanisms of fatty acid transport and metabolism. The uptake is a regulated process involving several key proteins.

Fatty Acid Transport and Activation

The cellular uptake of long-chain fatty acids is a protein-mediated process. Fatty Acid Transport Proteins (FATPs) and other transporters like CD36 facilitate the movement of fatty acids across the plasma membrane.[3][4][8] Following transport, long-chain acyl-CoA synthetases (ACSLs) activate the fatty acids by converting them into acyl-CoA esters.[3][4] This "vectorial acylation" traps the fatty acid inside the cell and primes it for subsequent metabolic pathways.[2]

Fatty_Acid_Uptake_and_Activation extracellular Extracellular Space FATP FATP / CD36 plasma_membrane Plasma Membrane intracellular Intracellular Space C1_Bodipy_C12_int This compound FATP->C1_Bodipy_C12_int C1_Bodipy_C12_ext This compound C1_Bodipy_C12_ext->FATP Transport ACSL ACSL C1_Bodipy_C12_int->ACSL Bodipy_C12_CoA Bodipy-C12-CoA ACSL->Bodipy_C12_CoA Metabolism Downstream Metabolism (e.g., Lipid Droplet Formation) Bodipy_C12_CoA->Metabolism PPARa_Signaling cluster_nucleus Nucleus FA_uptake Fatty Acid Influx (this compound) Cellular_FAs Intracellular Fatty Acids FA_uptake->Cellular_FAs PPARa PPARα Cellular_FAs->PPARa activates Lipid_Metabolism Altered Lipid Metabolism Cellular_FAs->Lipid_Metabolism PPRE PPRE (in DNA) PPARa->PPRE RXR RXR RXR->PPRE Gene_Expression Target Gene Expression PPRE->Gene_Expression induces FAO_Enzymes Fatty Acid Oxidation Enzymes Gene_Expression->FAO_Enzymes FAO_Enzymes->Lipid_Metabolism modulates Adherent_Cell_Staining_Workflow start Start: Culture Adherent Cells on Coverslips remove_medium Remove Culture Medium start->remove_medium add_dye Add 100 µL of this compound Working Solution (1-10 µM) remove_medium->add_dye incubate Incubate for 5-30 minutes at Room Temperature add_dye->incubate wash Wash 2-3 times with Culture Medium or PBS (5 min each) incubate->wash image Mount Coverslip and Image (Fluorescence Microscopy) wash->image end End: Analyze Images image->end HTS_Workflow start Start: Plate Cells Expressing FATP in 96-well Plate add_compounds Add Test Compounds from Library start->add_compounds incubate_compounds Incubate with Compounds add_compounds->incubate_compounds add_bodipy Add this compound and Trypan Blue (Quencher) incubate_compounds->add_bodipy measure_fluorescence Measure Intracellular Fluorescence (Plate Reader) add_bodipy->measure_fluorescence analyze_data Analyze Data: Identify Hits (Reduced Fluorescence) measure_fluorescence->analyze_data end End: Hit Validation analyze_data->end

References

A Technical Guide to C1-BODIPY-C12 and C11-BODIPY 581/591 Staining: Probing Fatty Acid Dynamics and Lipid Peroxidation

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of the principles and applications of two distinct yet related fluorescent probes: C1-BODIPY-C12 for tracking fatty acid uptake and metabolism, and C11-BODIPY 581/591 for the ratiometric detection of lipid peroxidation, a key event in cellular processes such as ferroptosis. This document is intended for researchers, scientists, and drug development professionals working in cell biology, metabolism, and pharmacology.

Core Principles and Probe Distinction

It is crucial to distinguish between two commonly used BODIPY-based lipid probes: this compound and C11-BODIPY 581/591. While both are fatty acid analogs, their applications are fundamentally different.

  • This compound (and its variants, e.g., BODIPY FL C12) is a fluorescently labeled long-chain fatty acid.[1] It is readily taken up by cells and incorporated into lipids, allowing for the visualization of fatty acid trafficking and storage within lipid droplets.[1][2] Its fluorescence is relatively stable and not designed for detecting oxidative stress.

  • C11-BODIPY 581/591 is a ratiometric fluorescent sensor specifically designed to detect lipid peroxidation.[3] This probe incorporates into cellular membranes.[4] In its native, reduced state, it emits red fluorescence.[3] Upon oxidation by lipid radicals, the polyunsaturated butadienyl portion of the molecule is altered, causing a shift in its fluorescence emission to green.[3][4] This ratiometric shift allows for a quantitative assessment of lipid peroxidation, minimizing variability from factors like probe concentration or instrument fluctuations.[3]

This guide will focus primarily on C11-BODIPY 581/591 due to its widespread use in studying dynamic signaling pathways related to oxidative stress and cell death, particularly ferroptosis. A section on this compound is also included for completeness.

C11-BODIPY 581/591: A Ratiometric Sensor for Lipid Peroxidation

C11-BODIPY 581/591 has become an indispensable tool for investigating lipid peroxidation, a process implicated in numerous pathologies including cancer, neurodegeneration, and atherosclerosis.[3][4] It is a hallmark of an iron-dependent, non-apoptotic form of cell death known as ferroptosis.[4][5]

Mechanism of Action

The core principle of C11-BODIPY 581/591 staining lies in its spectral shift upon oxidation. The unoxidized probe has an excitation/emission maximum of approximately 581/591 nm (red), while the oxidized probe shifts to ~488/510 nm (green).[3][6] The ratio of the green to red fluorescence intensity provides a reliable measure of the extent of lipid peroxidation.[3]

Quantitative Data Summary

The following tables summarize key quantitative parameters for the use of C11-BODIPY 581/591.

ParameterValueSource(s)
Molecular Weight 504.4 g/mol [4][6]
CAS Number 217075-36-0[6]
Stock Solution 10 mM in anhydrous DMSO[3][6]
Working Concentration 1 - 10 µM in cell culture media[3][6]
Incubation Time 30 minutes at 37°C[3][6]
Spectral PropertiesExcitation (nm)Emission (nm)Filter Set ExampleSource(s)
Reduced Form ~581~591Texas Red®[3][6]
Oxidized Form ~488~510FITC[3][6]
Signaling Pathway: Ferroptosis

C11-BODIPY 581/591 is a primary tool for detecting the central event in ferroptosis: the iron-dependent accumulation of lipid peroxides. The diagram below illustrates the canonical ferroptosis pathway and the role of lipid peroxidation.

Ferroptosis_Pathway cluster_inhibition Inhibition of GPX4 cluster_peroxidation Lipid Peroxidation cluster_cell_death Cell Outcome Erastin (B1684096) Erastin SystemXc System Xc- Erastin->SystemXc inhibits RSL3 RSL3 GPX4 GPX4 RSL3->GPX4 inhibits SystemXc->GPX4 activates PUFA_OOH PUFA-PL-OOH (Lipid Peroxides) GPX4->PUFA_OOH reduces PUFA PUFA-PL PUFA->PUFA_OOH oxidation BODIPY_ox Oxidized C11-BODIPY (Green Fluorescence) PUFA_OOH->BODIPY_ox Ferroptosis Ferroptosis PUFA_OOH->Ferroptosis Iron Fe2+ Iron->PUFA_OOH catalyzes BODIPY_red Reduced C11-BODIPY (Red Fluorescence) BODIPY_red->BODIPY_ox oxidation Ferrostatin1 Ferrostatin-1 Ferrostatin1->PUFA_OOH inhibits

Caption: The Ferroptosis Pathway and C11-BODIPY 581/591 Detection.

Experimental Protocols
  • Cell Culture: Plate cells at the desired density in a suitable format (e.g., 96-well plate, chamber slides) and allow them to adhere overnight.[3]

  • Treatment: Treat cells with compounds of interest (e.g., ferroptosis inducers like erastin or RSL3, inhibitors like ferrostatin-1) for the desired duration.[6][7]

  • Staining:

    • Prepare a 1-2 µM working solution of C11-BODIPY 581/591 in pre-warmed cell culture media or HBSS.[6]

    • Remove the treatment media and wash the cells twice with HBSS.[6]

    • Add the C11-BODIPY 581/591 working solution to the cells and incubate for 30 minutes at 37°C, protected from light.[6]

  • Washing: Remove the staining solution and wash the cells two to three times with PBS or HBSS.[3][6]

  • Imaging/Analysis: Proceed immediately with fluorescence microscopy or flow cytometry.

Microscopy_Workflow A Plate Cells B Treat with Compounds (e.g., Erastin, Ferrostatin-1) A->B C Stain with C11-BODIPY 581/591 (1-2 µM, 30 min) B->C D Wash Cells (2x with HBSS) C->D E Acquire Images D->E F Red Channel (Reduced) ~581/591 nm E->F G Green Channel (Oxidized) ~488/510 nm E->G H Image Analysis F->H G->H I Calculate Green/Red Fluorescence Ratio H->I

Caption: Workflow for Lipid Peroxidation Analysis by Microscopy.

Flow_Cytometry_Workflow A Culture and Treat Cells B Stain with C11-BODIPY 581/591 (1-2 µM, 30 min) A->B C Wash and Harvest Cells (e.g., Trypsinization) B->C D Resuspend in FACS Buffer C->D E Acquire Data on Flow Cytometer D->E F Green Channel (e.g., FITC) Oxidized E->F G Red Channel (e.g., PE-Texas Red) Reduced E->G H Data Analysis F->H G->H I Gate on Live, Single Cells H->I J Calculate Ratio of Green to Red Mean Fluorescence Intensity (MFI) I->J

Caption: Workflow for Lipid Peroxidation Analysis by Flow Cytometry.

This compound: A Probe for Fatty Acid Uptake and Trafficking

This compound is a fluorescent fatty acid analog used to monitor the uptake and intracellular fate of long-chain fatty acids.[1] It is a valuable tool for studying fatty acid transport proteins and the dynamics of lipid droplet formation.[1]

Principle of Staining

Cells are incubated with this compound, which is transported across the plasma membrane.[1] Once inside, it can be esterified and stored in neutral lipid droplets, which appear as bright fluorescent puncta.[1] The overall intracellular fluorescence can be quantified to measure fatty acid uptake.

Quantitative Data Summary
ParameterValueSource(s)
Stock Solution 2.5 mM in Methanol or DMSO[1]
Working Concentration 5 - 25 µM in serum-free media with BSA[1][2]
Incubation Time 15 - 60 minutes at 37°C[1]
Excitation/Emission ~500 / 510 nm[8]
Experimental Protocol for Fatty Acid Uptake Assay (Plate Reader)
  • Cell Culture: Plate cells in a 96-well black, clear-bottom plate and grow to the desired confluency.[1]

  • Starvation: Pre-incubate cells in serum-free medium for 1 hour to deplete intracellular fatty acids.

  • Assay Solution Preparation: Prepare an assay solution containing this compound (e.g., 25 µM), defatted BSA (e.g., 25 µM), and a quencher for extracellular fluorescence like Trypan Blue.[1]

  • Uptake Measurement: Add the assay solution to the cells and incubate for the desired time (e.g., 15 minutes) at 37°C.[1]

  • Fluorescence Reading: Measure the intracellular fluorescence using a plate reader with appropriate filters for the BODIPY FL dye (~485 nm excitation, ~520 nm emission). The quencher will eliminate the signal from the extracellular probe.

This guide provides the foundational knowledge and practical protocols for utilizing this compound and C11-BODIPY 581/591 in your research. Proper understanding of their distinct mechanisms is key to generating reliable and insightful data on fatty acid metabolism and oxidative stress.

References

An In-Depth Technical Guide to C1-Bodipy-C12: Solubility and Preparation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

C1-Bodipy-C12, scientifically known as 4,4-difluoro-5,7-dimethyl-4-bora-3a,4a-diaza-s-indacene-3-dodecanoic acid, is a lipophilic fluorescent dye widely utilized in biological research to study lipid metabolism and trafficking. Its unique spectral properties, including high quantum yield and sharp emission peaks, make it an invaluable tool for visualizing lipids in live and fixed cells. This technical guide provides a comprehensive overview of the solubility characteristics and preparation methods for this compound, including a detailed, albeit exemplar, synthesis protocol based on established BODIPY chemistry.

Solubility of this compound

The solubility of this compound is a critical factor for its effective use in experimental settings. Due to its hydrophobic dodecanoic acid chain and the lipophilic nature of the BODIPY core, this compound exhibits poor solubility in aqueous solutions.

Key Solubility Data:

SolventConcentrationObservationsCitation
Dimethyl Sulfoxide (DMSO)Up to 100 mg/mLRequires sonication to achieve higher concentrations.[1]
Methanol2.5 mMStock solutions can be prepared at this concentration.[]
EthanolNot specifiedUsed as a solvent for stock solutions.
Aqueous Buffers (e.g., PBS, cell culture media)Very lowInsoluble directly. Must be diluted from a stock solution in an organic solvent.

Preparation of this compound Solutions

The preparation of this compound for experimental use typically involves two stages: the creation of a concentrated stock solution in an organic solvent, followed by dilution to a working concentration in an aqueous medium.

Experimental Protocol: Preparation of a 10 mM Stock Solution in DMSO

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Microcentrifuge tubes

  • Vortex mixer

  • Pipettes

Procedure:

  • Weigh out 1 mg of this compound powder and place it in a microcentrifuge tube.

  • Add 247 µL of anhydrous DMSO to the tube.[1]

  • Vortex the mixture thoroughly until the powder is completely dissolved. For higher concentrations, sonication may be necessary.

  • Store the 10 mM stock solution at -20°C or -80°C, protected from light, to prevent degradation.

Experimental Protocol: Preparation of a 10 µM Working Solution

Materials:

  • 10 mM this compound stock solution in DMSO

  • Phosphate-Buffered Saline (PBS) or serum-free cell culture medium

  • Microcentrifuge tubes

  • Pipettes

Procedure:

  • Thaw the 10 mM stock solution of this compound.

  • In a new microcentrifuge tube, pipette the desired volume of PBS or cell culture medium.

  • Add the appropriate volume of the 10 mM stock solution to achieve a final concentration of 10 µM (a 1:1000 dilution). For example, add 1 µL of the stock solution to 999 µL of buffer.

  • Vortex the working solution gently to ensure it is well mixed.

  • Use the working solution immediately for your experiment. It is recommended to prepare fresh working solutions for each experiment to ensure optimal performance.

Chemical Synthesis of this compound

The synthesis of this compound, while not commonly performed in a non-specialist laboratory, follows the general principles of BODIPY dye synthesis. This involves a three-step process: acid-catalyzed condensation of a pyrrole (B145914) with an aldehyde- or acid chloride-bearing precursor, followed by oxidation and subsequent complexation with a boron source.

The following is a representative, detailed protocol for the synthesis of a similar carboxy-functionalized BODIPY, adapted to yield this compound.

Exemplar Synthetic Pathway

G cluster_0 Step 1: Condensation cluster_1 Step 2: Oxidation cluster_2 Step 3: Boron Complexation 2,4-dimethylpyrrole 2,4-dimethylpyrrole Dipyrromethane Dipyrromethane intermediate 2,4-dimethylpyrrole->Dipyrromethane TFA (cat.) DCM, rt, 48h Dodecanedioyl_monochloride 12-(chloroformyl)dodecanoic acid Dodecanedioyl_monochloride->Dipyrromethane Dipyrromethene Dipyrromethene intermediate Dipyrromethane->Dipyrromethene DDQ DCM, rt, 50 min This compound This compound Dipyrromethene->this compound 1. Triethylamine 2. BF3.OEt2 DCM, rt, 2h G A Weigh this compound B Add solvent incrementally A->B C Vortex/Sonicate B->C D Visually inspect for dissolution C->D E Saturated Solution? D->E E->B No F Filter (0.22 µm) E->F Yes G Spectrophotometric analysis (determine concentration) F->G H Record solubility G->H

References

An In-depth Technical Guide to the Safe Handling and Application of C1-Bodipy-C12

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the safe handling and experimental application of C1-Bodipy-C12 (4,4-Difluoro-5-Methyl-4-Bora-3a,4a-Diaza-s-Indacene-3-Dodecanoic Acid), a fluorescent fatty acid analog. This document is intended for use by professionals in research and drug development.

Core Concepts and Safety

This compound is a lipophilic fluorescent dye belonging to the Bodipy family. These dyes are known for their high fluorescence quantum yield, sharp emission peaks, and relative insensitivity to environmental polarity and pH.[1][2][3] this compound is specifically designed as a fluorescent analog of a saturated fatty acid, making it an excellent tool for visualizing and tracking lipid metabolism, transport, and storage within living cells.[4]

1.1 Safety and Handling Precautions

Recommended Personal Protective Equipment (PPE):

  • Gloves: Impervious gloves should be worn at all times to prevent skin contact.

  • Lab Coat: A lab coat is mandatory to protect from accidental spills.

  • Eye Protection: Safety glasses or goggles should be worn to protect the eyes from splashes.

Handling Procedures:

  • Work in a well-ventilated area. For procedures that may generate aerosols, a chemical fume hood is recommended.

  • Avoid inhalation of the powder form.

  • Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.

  • Do not eat, drink, or smoke in the laboratory.

  • Wash hands thoroughly after handling.[2][5]

1.2 Storage and Stability

Proper storage is crucial to maintain the integrity and performance of this compound.

Storage ConditionDurationNotes
Powder 3 yearsStore at -20°C, protected from light.
In Solvent (Stock Sol.) 1 yearStore at -80°C, protected from light.

Table 1: Recommended Storage Conditions for this compound.[5]

To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes.

Physicochemical and Spectroscopic Properties

Understanding the fundamental properties of this compound is essential for its effective use in experimental design.

PropertyValue
Molecular Formula C₂₂H₃₁BF₂N₂O₂
Molecular Weight 404.30 g/mol
CAS Number 144672-74-2
Excitation Maximum (Ex) 500 nm
Emission Maximum (Em) 510 nm
Appearance Powder
Solubility Soluble in DMSO

Table 2: Physicochemical and Spectroscopic Data for this compound.[2][5]

Experimental Protocols

This compound is primarily utilized for staining intracellular lipid droplets and for tracking the uptake and trafficking of fatty acids. It is important to distinguish its application from that of other Bodipy derivatives, such as C11-Bodipy 581/591, which is a ratiometric probe specifically designed for detecting lipid peroxidation and ferroptosis.[6][7][8]

3.1 Preparation of Stock and Working Solutions

A concentrated stock solution is typically prepared in anhydrous DMSO, which can then be diluted to the desired working concentration in an appropriate buffer or cell culture medium.

G cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation powder This compound Powder (1 mg) stock 10 mM Stock Solution powder->stock Dissolve in dmso Anhydrous DMSO (247 µL) dmso->stock stock_dilute 10 mM Stock Solution working 1-10 µM Working Solution stock_dilute->working Dilute in buffer Serum-Free Medium or PBS buffer->working

Diagram 1: Workflow for the preparation of this compound stock and working solutions.

3.2 Staining of Lipid Droplets in Adherent Cells

This protocol outlines the steps for staining lipid droplets in cultured adherent cells for visualization by fluorescence microscopy or analysis by flow cytometry.

Methodology:

  • Cell Culture: Culture adherent cells on sterile coverslips in a petri dish or multi-well plate until they reach the desired confluency.

  • Preparation of Staining Solution: Prepare a 1-10 µM working solution of this compound in pre-warmed serum-free cell culture medium or Phosphate-Buffered Saline (PBS). The optimal concentration should be determined empirically for each cell type.

  • Staining: Remove the culture medium and wash the cells once with PBS. Add the this compound working solution to the cells, ensuring the entire surface of the coverslip is covered.

  • Incubation: Incubate the cells for 5-30 minutes at room temperature, protected from light.

  • Washing: Remove the staining solution and wash the cells 2-3 times with fresh, pre-warmed culture medium or PBS to remove any unbound dye.

  • Imaging: Mount the coverslip on a microscope slide and observe using a fluorescence microscope equipped with appropriate filters for the excitation and emission wavelengths of this compound (Ex/Em: ~500/510 nm).

G cluster_workflow Adherent Cell Staining Workflow culture Culture Adherent Cells on Coverslips prepare Prepare 1-10 µM Working Solution stain Incubate Cells with Working Solution (5-30 min) culture->stain prepare->stain Add wash Wash Cells 2-3 times stain->wash image Fluorescence Microscopy (Ex/Em: 500/510 nm) wash->image

Diagram 2: Experimental workflow for staining lipid droplets in adherent cells.

3.3 Fatty Acid Uptake and Trafficking Assay

This protocol is adapted from studies investigating the dynamics of fatty acid uptake and their subsequent trafficking to intracellular organelles like lipid droplets and mitochondria.[4][9][10]

Methodology:

  • Cell Preparation: Plate cells (e.g., C2C12 myoblasts or primary cytotrophoblasts) at the desired density and culture under appropriate conditions. Transfection with organelle-specific fluorescent markers (e.g., Mito-GFP for mitochondria) can be performed at this stage.[4][10]

  • Pulse Labeling: Prepare a labeling medium containing this compound (a red-shifted analog like BODIPY 558/568 C12 is often used in multi-color imaging to avoid spectral overlap).[10] A typical concentration is 5 µM. Incubate the cells in this medium for a defined period (e.g., 16 hours) to allow for the incorporation of the fatty acid analog into lipid droplets.[10]

  • Chase Period: Wash the cells thoroughly with fresh, complete medium to remove the labeling medium. This "chase" period allows for the tracking of the fluorescent fatty acid as it moves from lipid droplets to other organelles.

  • Live-Cell Imaging: Mount the cells on a live-cell imaging microscope equipped with environmental control (37°C, 5% CO₂). Acquire images at multiple time points to visualize the trafficking of the fluorescent signal.

  • Image Analysis: Use image analysis software to segment different organelles (based on co-localization with specific markers) and quantify the fluorescence intensity of the Bodipy signal within each compartment over time.

G cluster_pathway Fatty Acid Trafficking Pathway extracellular Extracellular This compound membrane Plasma Membrane (Uptake via FATPs) extracellular->membrane cytosol Cytosolic Pool membrane->cytosol ld Lipid Droplets (Esterification & Storage) cytosol->ld mito Mitochondria (β-oxidation) cytosol->mito ld->cytosol Lipolysis

Diagram 3: Conceptual signaling pathway of this compound uptake and intracellular trafficking.

Data Interpretation and Troubleshooting

  • Signal-to-Noise Ratio: If the fluorescent signal is weak, consider increasing the concentration of the working solution or the incubation time. Conversely, if the background fluorescence is high, optimize the washing steps.

  • Photobleaching: Bodipy dyes are generally photostable, but intense or prolonged exposure to excitation light can cause photobleaching. Use neutral density filters, reduce exposure times, and use an anti-fade mounting medium for fixed cells.

  • Cell Viability: High concentrations of the dye or prolonged incubation times may affect cell viability. It is advisable to perform a cytotoxicity assay to determine the optimal, non-toxic staining conditions for your specific cell line.

  • Spectral Overlap: When performing multi-color imaging with other fluorophores, ensure that their emission spectra do not significantly overlap with that of this compound. Choose secondary antibodies or fluorescent proteins with distinct spectral characteristics.

This guide provides a foundational understanding of the safe handling and application of this compound. Researchers are encouraged to consult the primary literature for more specialized protocols and to optimize the described methods for their specific experimental systems.

References

Methodological & Application

Application Notes and Protocols for C1-BODIPY-C12 Staining in Live Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

C1-BODIPY-C12 (4,4-Difluoro-5-Methyl-4-Bora-3a,4a-Diaza-s-Indacene-3-Dodecanoic Acid) is a fluorescently labeled fatty acid analog that is widely utilized in cellular biology to study fatty acid uptake, trafficking, and lipid metabolism.[1] This lipophilic probe readily crosses the plasma membrane of live cells and becomes incorporated into intracellular lipid structures, primarily lipid droplets.[2][3] Its bright and stable green fluorescence allows for clear visualization and quantification of these processes using fluorescence microscopy and flow cytometry.[3][] BODIPY dyes, in general, are known for their sharp emission peaks, high quantum yields, and relative insensitivity to environmental pH, making them robust tools for live-cell imaging.[2][3][5]

Note on Probe Selection: It is crucial to distinguish this compound, used for tracking fatty acid uptake and lipid accumulation, from C11-BODIPY 581/591, which is a ratiometric sensor specifically designed to detect lipid peroxidation.[6][7][8] While both are BODIPY derivatives, their applications are distinct. This protocol focuses exclusively on the use of this compound for visualizing lipid accumulation.

Mechanism of Action & Signaling Context

This compound, as a fluorescent fatty acid analog, is recognized and actively transported into cells by fatty acid transport proteins (FATPs) and other uptake mechanisms.[1][9] Once inside the cell, it is esterified and incorporated into neutral lipids, such as triacylglycerols, which are then stored in lipid droplets. This process is central to cellular energy homeostasis and is implicated in various physiological and pathological conditions, including obesity, diabetes, and cancer. The accumulation of lipids is a complex process regulated by intricate signaling pathways involving transcription factors like peroxisome proliferator-activated receptors (PPARs) that control the expression of genes involved in lipid metabolism.[10]

Below is a simplified representation of a signaling pathway involved in fatty acid uptake and lipid droplet formation.

LipidUptakeAndStorage Simplified Fatty Acid Uptake and Lipid Droplet Formation Pathway cluster_extracellular Extracellular Space cluster_cell Cell cluster_membrane Plasma Membrane C1-BODIPY-C12_ext This compound FATP Fatty Acid Transport Protein (FATP) C1-BODIPY-C12_ext->FATP Uptake C1-BODIPY-C12_int Intracellular This compound FATP->C1-BODIPY-C12_int Acyl_CoA_Synthetase Acyl-CoA Synthetase C1-BODIPY-C12_int->Acyl_CoA_Synthetase BODIPY_CoA BODIPY-C12-CoA Acyl_CoA_Synthetase->BODIPY_CoA Esterification DGAT DGAT/Enzymes BODIPY_CoA->DGAT Lipid_Droplet Lipid Droplet DGAT->Lipid_Droplet Incorporation PPARs PPARs Gene_Expression Gene Expression (Lipid Metabolism) PPARs->Gene_Expression Activate Gene_Expression->FATP Regulate

Caption: Fatty Acid Uptake and Storage Pathway.

Experimental Protocols

The following protocols provide a general guideline for staining live adherent and suspension cells with this compound. Optimal conditions, such as probe concentration and incubation time, may vary depending on the cell type and experimental design, and should be determined empirically.[3][5]

Materials Required
  • This compound powder

  • Anhydrous Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-buffered saline (PBS), sterile

  • Serum-free cell culture medium

  • Adherent or suspension cells in culture

  • 6-well plates or sterile coverslips in a petri dish

  • Micropipettes and sterile tips

  • Centrifuge (for suspension cells)

  • Fluorescence microscope or flow cytometer

Quantitative Data Summary
ParameterRecommended RangeNotes
Stock Solution Concentration 1-10 mM in DMSOPrepare by dissolving the lyophilized powder in anhydrous DMSO. For example, dissolve 1 mg of this compound (MW: ~404.3 g/mol ) in 247 µL of DMSO to get a 10 mM stock solution.[3][5]
Stock Solution Storage -20°C or -80°C, protected from lightAliquot to avoid repeated freeze-thaw cycles.[3][5]
Working Solution Concentration 1-10 µMDilute the stock solution in serum-free medium or PBS immediately before use.[2][3][5] The optimal concentration should be determined for each cell type.
Incubation Time 5-30 minutesLonger incubation times may be necessary for some cell types, but should be optimized to minimize potential cytotoxicity.[2][3][5]
Incubation Temperature Room Temperature or 37°C37°C is often used to maintain physiological conditions.[]
Excitation/Emission (Max) ~500 nm / ~510 nmCompatible with standard green fluorescence filter sets (e.g., FITC).[2][3][5]
Staining Protocol for Adherent Cells
  • Cell Seeding: Seed adherent cells on sterile coverslips in a petri dish or in a multi-well plate to achieve 70-80% confluency on the day of the experiment.[]

  • Preparation of Staining Solution: Prepare a working solution of this compound by diluting the stock solution in serum-free cell culture medium to the desired final concentration (e.g., 1-10 µM).[3]

  • Cell Washing: Carefully aspirate the culture medium from the cells and wash once with sterile PBS.

  • Staining: Add the this compound working solution to the cells, ensuring the entire surface is covered. Incubate for 5-30 minutes at room temperature or 37°C, protected from light.[3]

  • Washing: Remove the staining solution and wash the cells two to three times with PBS or fresh culture medium to remove any unbound dye.[3][]

  • Imaging: Mount the coverslip on a slide with a drop of PBS or medium. The cells are now ready for immediate imaging using a fluorescence microscope.

Staining Protocol for Suspension Cells
  • Cell Harvesting: Harvest suspension cells by centrifugation at approximately 400-1000 g for 3-5 minutes.[3][5]

  • Cell Washing: Discard the supernatant and wash the cell pellet twice with sterile PBS, centrifuging after each wash.[3][5]

  • Cell Resuspension: Resuspend the cell pellet in serum-free medium or PBS to a density of approximately 1x10⁶ cells/mL.[3][5]

  • Staining: Add the this compound stock solution to the cell suspension to achieve the desired final working concentration (e.g., 1-10 µM). Incubate for 5-30 minutes at room temperature or 37°C, protected from light.[3][5]

  • Washing: Centrifuge the stained cells at 400 g for 3-4 minutes, discard the supernatant, and wash the pellet twice with PBS.[3][5]

  • Final Resuspension: Resuspend the final cell pellet in a suitable buffer (e.g., PBS or flow cytometry buffer) for analysis.

  • Analysis: Analyze the cells immediately by fluorescence microscopy or flow cytometry.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for staining live cells with this compound.

StainingWorkflow This compound Live Cell Staining Workflow cluster_prep Preparation cluster_staining Staining Procedure cluster_analysis Analysis Prepare_Stock Prepare 1-10 mM This compound Stock in DMSO Prepare_Working Dilute Stock to 1-10 µM in Serum-Free Medium/PBS Prepare_Stock->Prepare_Working Incubate Incubate with Staining Solution (5-30 min) Prepare_Working->Incubate Prepare_Cells Prepare Adherent or Suspension Cells Wash_Cells_Pre Wash Cells with PBS Prepare_Cells->Wash_Cells_Pre Wash_Cells_Pre->Incubate Wash_Cells_Post Wash Cells 2-3x to Remove Excess Dye Incubate->Wash_Cells_Post Analyze Analyze via Fluorescence Microscopy or Flow Cytometry Wash_Cells_Post->Analyze

Caption: this compound Staining Workflow.

Data Analysis and Interpretation

Fluorescence Microscopy: Live-cell imaging with a fluorescence microscope will reveal the intracellular localization of this compound. The probe typically accumulates in punctate structures corresponding to lipid droplets. The intensity of the fluorescence signal can be quantified using image analysis software (e.g., ImageJ/Fiji) to assess the relative amount of fatty acid uptake and lipid accumulation under different experimental conditions.[]

Flow Cytometry: Flow cytometry provides a quantitative measure of fluorescence intensity on a per-cell basis in a large population. An increase in the mean fluorescence intensity in the green channel (e.g., FITC) indicates an increase in this compound uptake and accumulation. This method is particularly useful for high-throughput screening of compounds that may modulate fatty acid metabolism.[1]

Troubleshooting

  • High Background: Ensure adequate washing steps are performed to remove all unbound dye.[] Consider reducing the probe concentration or incubation time.

  • Weak Signal: Increase the concentration of the this compound working solution or extend the incubation time. Ensure cells are healthy, as stressed or dying cells may exhibit altered lipid metabolism.

  • Phototoxicity/Photobleaching: Use the lowest possible laser power and exposure time during imaging to minimize cell damage and fluorescence quenching.[] Image samples promptly after staining.[]

  • Inconsistent Staining: Ensure a homogenous cell suspension and even distribution of the staining solution. For adherent cells, make sure the cell monolayer is evenly covered.

By following these detailed protocols and considering the key parameters, researchers can effectively utilize this compound to investigate the dynamic processes of fatty acid uptake and lipid storage in live cells.

References

Application Notes and Protocols: C1-BODIPY-C12 Staining of Fixed Cells

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

BODIPY™ dyes are a class of fluorescent molecules known for their sharp absorption and emission peaks, high quantum yield, and relative insensitivity to environmental polarity and pH.[1] The C1-BODIPY-C12 probe is a fluorescently labeled long-chain fatty acid analog.[2] Its lipophilic nature allows it to readily cross cell membranes and incorporate into intracellular lipid structures, such as lipid droplets.[1][3] This makes it a valuable tool for visualizing the distribution and dynamics of lipids within cells.[2][4]

While lipid peroxidation is often studied in live cells using ratiometric probes like C11-BODIPY 581/591, which shifts its fluorescence from red to green upon oxidation[5][6], staining with this compound after fixation is a valid method for visualizing cellular lipid content and morphology.[1][4] Fixation with paraformaldehyde (PFA) preserves cellular structures, allowing for detailed imaging and colocalization studies.[][] This protocol details the methodology for staining fixed cells with this compound to visualize neutral lipid stores.

Experimental Principles

The protocol involves three main stages: cell culture and fixation, staining with this compound, and imaging.

  • Cell Culture and Fixation: Cells are cultured to a suitable confluency on a surface compatible with microscopy, such as glass coverslips. Fixation is then performed, typically with 4% paraformaldehyde (PFA), to cross-link proteins and preserve the cellular architecture.[][]

  • Staining: The fixed cells are incubated with a working solution of this compound. The lipophilic dye partitions into the nonpolar environment of neutral lipid droplets within the cells.[9]

  • Imaging: After washing away unbound dye, the stained lipid droplets can be visualized using fluorescence microscopy, typically with a standard FITC filter set.[3]

Quantitative Data Summary

The following table summarizes typical concentration ranges and incubation times for BODIPY staining protocols on fixed cells, compiled from various sources. Optimal conditions may vary depending on the cell type and experimental goals.

ParameterRangeTypical ValueSource(s)
Fixative Concentration (PFA) 2% - 4%4%[][][10]
Fixation Time 10 - 30 minutes15 minutes[][][11]
This compound Stock Solution 1 - 10 mM in DMSO10 mM[3][12]
This compound Working Concentration 0.5 - 10 µM1 - 5 µM[3][]
Staining Incubation Time 5 - 60 minutes20 - 30 minutes[3][]
Staining Temperature Room Temperature - 37°CRoom Temperature[3][12]

Experimental Protocol

This protocol provides a step-by-step guide for staining paraformaldehyde-fixed adherent cells with this compound.

Materials:

  • This compound (e.g., BODIPY 500/510 C1, C12)[3]

  • Dimethyl sulfoxide (B87167) (DMSO), anhydrous

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Paraformaldehyde (PFA), 16% stock solution

  • Sterile glass coverslips

  • Cell culture medium appropriate for the cell line

  • Antifade mounting medium (with or without DAPI for nuclear counterstain)

  • Fluorescence microscope with appropriate filters (Excitation/Emission ~500/510 nm)[1][3]

Procedure:

  • Cell Seeding: a. Place sterile glass coverslips into the wells of a multi-well culture plate. b. Seed cells onto the coverslips at a density that will result in 50-70% confluency at the time of staining.[11] c. Incubate the cells under standard culture conditions (e.g., 37°C, 5% CO₂).

  • Cell Fixation: a. Once cells have reached the desired confluency, gently aspirate the culture medium. b. Wash the cells twice with PBS. c. Prepare a 4% PFA solution by diluting the 16% stock solution with PBS. d. Fix the cells by adding the 4% PFA solution and incubating for 15 minutes at room temperature.[] e. Aspirate the PFA solution and wash the cells three times with PBS for 5 minutes each to remove any residual fixative.[]

  • Staining with this compound: a. Prepare a 10 mM stock solution of this compound by dissolving it in anhydrous DMSO.[3] This stock solution should be stored at -20°C, protected from light.[1][3] b. Prepare a working solution of 1-5 µM this compound by diluting the stock solution in PBS.[3][] Pre-warming the PBS to 37°C before adding the dye may help prevent precipitation.[12] c. Add the this compound working solution to the fixed cells, ensuring the coverslip is fully covered. d. Incubate for 20-30 minutes at room temperature, protected from light.[] e. Aspirate the staining solution. f. Wash the cells twice with PBS for 5 minutes each to remove unbound dye and reduce background fluorescence.[12]

  • Mounting and Imaging: a. Carefully remove the coverslips from the wells. b. Mount the coverslips onto glass microscope slides using an antifade mounting medium. If desired, use a mounting medium containing DAPI to visualize cell nuclei. c. Allow the mounting medium to cure as per the manufacturer's instructions (often overnight at room temperature).[11] d. Image the cells using a fluorescence microscope. For this compound, use an excitation wavelength around 500 nm and detect emission around 510 nm.[1][3]

Visualization of Workflow and Related Pathways

The following diagrams illustrate the experimental workflow and the general context of lipid metabolism leading to the formation of lipid droplets that are visualized by this protocol.

G cluster_prep Cell Preparation & Fixation cluster_stain Staining cluster_image Imaging cell_culture Seed cells on coverslips incubation Incubate to 50-70% confluency cell_culture->incubation wash1 Wash with PBS incubation->wash1 fixation Fix with 4% PFA for 15 min wash1->fixation wash2 Wash 3x with PBS fixation->wash2 prep_dye Prepare 1-5 µM this compound in PBS wash2->prep_dye stain_cells Incubate with cells for 20-30 min prep_dye->stain_cells wash3 Wash 2x with PBS stain_cells->wash3 mount Mount coverslip on slide with antifade medium wash3->mount image Image with fluorescence microscope (Ex/Em: ~500/510 nm) mount->image

Caption: Experimental workflow for this compound staining of fixed cells.

G cluster_pathway Lipid Droplet Formation Pathway cluster_process Cellular Process FA Exogenous Fatty Acids (e.g., this compound analog) ACSL ACSL Activation (Acyl-CoA Synthetase) FA->ACSL Uptake Cellular Uptake AcylCoA Fatty Acyl-CoA ACSL->AcylCoA DGAT DGAT Enzymes AcylCoA->DGAT Esterification Esterification TAG Triacylglycerols (TAGs) & Neutral Lipids DGAT->TAG LD Lipid Droplet (LD) (Stained by this compound) TAG->LD Storage Storage Uptake->Esterification Esterification->Storage

Caption: Simplified pathway of fatty acid incorporation into lipid droplets.

References

C1-BODIPY-C12 Fatty Acid Uptake Assay: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The cellular uptake of long-chain fatty acids is a critical physiological process involved in energy metabolism, lipid signaling, and the synthesis of cellular membranes. Dysregulation of fatty acid transport is implicated in numerous metabolic diseases, including obesity, type 2 diabetes, and hepatic steatosis, making it a key target for therapeutic intervention. The C1-BODIPY-C12 fatty acid uptake assay provides a robust and sensitive method for studying the dynamics of fatty acid transport into living cells. This assay utilizes this compound (4,4-difluoro-5-methyl-4-bora-3a,4a-diaza-s-indacene-3-dodecanoic acid), a fluorescently labeled long-chain fatty acid analog. Its intrinsic lipophilicity and bright, stable fluorescence allow for real-time monitoring and quantification of fatty acid uptake.[1][2][3][4] This document provides detailed protocols for performing this assay in both adherent and suspension cells, along with guidelines for data analysis and interpretation.

Principle of the Assay

This compound is a fluorescent fatty acid analog that mimics the behavior of natural long-chain fatty acids, allowing it to be transported into cells via fatty acid transport proteins (FATPs) and other transport mechanisms.[1][5][6] Once inside the cell, the fatty acid can be trafficked to various organelles and incorporated into neutral lipids, such as triglycerides, and stored in lipid droplets.[1][7][8] The increase in intracellular fluorescence, which can be measured using a fluorescence microplate reader, flow cytometer, or fluorescence microscope, is directly proportional to the amount of fatty acid taken up by the cells. To distinguish between extracellular and intracellular fluorescence, a quenching agent like Trypan Blue can be used.[1][2] This quencher is membrane-impermeable and extinguishes the fluorescence of the this compound in the extracellular medium, ensuring that only the internalized probe is detected.

Signaling Pathway and Experimental Workflow

The uptake of long-chain fatty acids is a multi-step process. Initially, fatty acids cross the plasma membrane, a process facilitated by fatty acid transport proteins (FATPs). Inside the cell, they are rapidly esterified by long-chain acyl-CoA synthetases (ACSLs) to form acyl-CoAs.[1][7] This "vectorial acylation" traps the fatty acids within the cell, maintaining a concentration gradient that favors further uptake.[6] The resulting acyl-CoAs can then enter various metabolic pathways, including storage in lipid droplets.

FattyAcidUptake cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space C1_BODIPY_C12_ext This compound FATP FATP C1_BODIPY_C12_ext->FATP Transport C1_BODIPY_C12_int This compound FATP->C1_BODIPY_C12_int ACSL ACSL C1_BODIPY_C12_int->ACSL Esterification BODIPY_Acyl_CoA BODIPY-Acyl-CoA ACSL->BODIPY_Acyl_CoA Lipid_Droplet Lipid Droplet (Storage) BODIPY_Acyl_CoA->Lipid_Droplet Metabolism ExperimentalWorkflow Start Start Cell_Seeding Seed Cells in 96-well Plate Start->Cell_Seeding Cell_Culture Culture Cells to Desired Confluency Cell_Seeding->Cell_Culture Serum_Starvation Serum Starve Cells (1-8 hours) Cell_Culture->Serum_Starvation Add_Inhibitors Pre-incubate with Test Compounds/Inhibitors (Optional) Serum_Starvation->Add_Inhibitors Add_Probe Add this compound Working Solution Add_Inhibitors->Add_Probe Incubation Incubate at 37°C (15-60 minutes) Add_Probe->Incubation Quenching Add Quenching Solution (Optional, for endpoint) Incubation->Quenching Measurement Measure Fluorescence (Plate Reader, Microscope, or Flow Cytometer) Incubation->Measurement Kinetic Reading Quenching->Measurement Data_Analysis Data Analysis Measurement->Data_Analysis End End Data_Analysis->End

References

Quantifying Lipid Accumulation with C1-BODIPY-C12: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The accumulation of intracellular lipids is a hallmark of various physiological and pathological processes, including obesity, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD). Accurate quantification of lipid accumulation is crucial for understanding disease mechanisms and for the development of novel therapeutics. C1-BODIPY-C12 (4,4-difluoro-5-(4-phenyl-1,3-butadienyl)-4-bora-3a,4a-diaza-s-indacene-3-undecanoic acid) is a fluorescent fatty acid analog that serves as a powerful tool for labeling and quantifying intracellular lipid droplets. Its lipophilic nature allows it to readily cross cell membranes and incorporate into neutral lipids within lipid droplets, emitting a bright green fluorescence. This application note provides detailed protocols for using this compound to quantify lipid accumulation and explores its application in studying relevant signaling pathways.

This compound is a derivative of the BODIPY dye family, known for its high fluorescence quantum yield, sharp emission peak, and relative insensitivity to environmental polarity and pH.[1][2] It has a maximum excitation and emission wavelength of approximately 500/510 nm.[1][2] This probe can be used for staining both live and fixed cells.[1][2]

Applications

  • Quantification of cellular lipid accumulation: Measuring the increase or decrease of intracellular lipid droplets in response to genetic or pharmacological perturbations.

  • High-throughput screening (HTS) for modulators of lipid metabolism: Screening compound libraries to identify inhibitors or enhancers of fatty acid uptake and lipid storage.[3]

  • Studying fatty acid uptake and transport: Investigating the role of fatty acid transport proteins (FATPs) and other transporters in cellular lipid metabolism.[3][4]

  • Investigating signaling pathways in lipid metabolism: Elucidating the mechanisms by which signaling pathways such as PI3K/Akt/mTOR, AMPK, SREBP, and PPAR regulate lipid homeostasis.

Quantitative Data Summary

The following tables summarize quantitative data from various studies utilizing this compound for lipid accumulation analysis.

Table 1: Inhibition of Fatty Acid Transporter 2 (FATP2) Activity

CompoundCell LineIC50 (µM)Reference
LipofermataCaco-22.5[2]
LipofermataHepG23.0[2]
GrassofermataCaco-21.8[2]
GrassofermataHepG22.2[2]
Compound 1Caco-24.1[1]
Compound 1HepG25.2[1]
Compound 2Caco-23.5[1]
Compound 2HepG24.8[1]
Compound 3Caco-26.2[1]
Compound 3HepG27.1[1]
Compound 4Caco-22.8[1]
Compound 4HepG23.9[1]
Compound 5Caco-25.5[1]
Compound 5HepG26.4[1]

Table 2: this compound Uptake in Different Cell Types and Conditions

Cell TypeConditionParameterValueReference
Cytotrophoblasts (CTB)ControlFluorescence Units (FU) x µg protein⁻¹556 ± 128[4]
Syncytiotrophoblast (SCT)ControlFluorescence Units (FU) x µg protein⁻¹131 ± 10.6[4]
CTB+ FBSFluorescence Units (FU) x µg protein⁻¹165 ± 42.3[4]
CTB+ Triacsin CFluorescence Units (FU) x µg protein⁻¹394 ± 81.2[4]
CTB+ CB-2 (FATP2 inhibitor)Fluorescence Units (FU) x µg protein⁻¹339 ± 91.2[4]
Intestinal OrganoidsControlAverage Fluorescence IntensityNormalized to 1[5]
Intestinal Organoids+ 200 µmol/L PFOSAverage Fluorescence Intensity~1.5-fold increase[5]

Experimental Protocols

Protocol 1: General Staining of Lipid Droplets in Adherent Cells

This protocol is suitable for fluorescence microscopy and high-content screening applications.

Materials:

  • This compound (stock solution in DMSO, e.g., 1 mM)

  • Adherent cells cultured in appropriate multi-well plates or on coverslips

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Serum-free cell culture medium

  • Fixative (e.g., 4% paraformaldehyde in PBS) - for fixed cell staining

  • Nuclear counterstain (e.g., DAPI or Hoechst 33342) - optional

Procedure:

  • Cell Culture: Plate cells at a suitable density to ensure they are sub-confluent at the time of staining.

  • Induction of Lipid Accumulation (Optional): Treat cells with oleic acid (e.g., 100-400 µM complexed to BSA) for 16-24 hours to induce lipid droplet formation.

  • Preparation of Staining Solution: Dilute the this compound stock solution in serum-free medium or PBS to a final working concentration of 1-5 µM.

  • Cell Washing: Gently wash the cells twice with warm PBS to remove serum.

  • Staining:

    • Live-cell imaging: Add the this compound staining solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.

    • Fixed-cell imaging:

      • Fix the cells with 4% paraformaldehyde for 15-20 minutes at room temperature.

      • Wash the cells three times with PBS.

      • Add the this compound staining solution and incubate for 15-30 minutes at room temperature, protected from light.

  • Washing: Gently wash the cells two to three times with PBS to remove excess dye.

  • Counterstaining (Optional): If desired, incubate the cells with a nuclear counterstain according to the manufacturer's instructions.

  • Imaging: Image the cells using a fluorescence microscope with appropriate filter sets for green fluorescence (e.g., excitation/emission ~488/520 nm).

Protocol 2: Quantification of Lipid Accumulation by Flow Cytometry

This protocol allows for high-throughput quantification of lipid content in a cell population.

Materials:

  • This compound (stock solution in DMSO, e.g., 1 mM)

  • Suspension cells or trypsinized adherent cells

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Serum-free cell culture medium

  • Flow cytometry tubes

  • Propidium Iodide (PI) or other viability dye - to exclude dead cells

Procedure:

  • Cell Preparation: Harvest cells and adjust the cell density to approximately 1 x 10⁶ cells/mL in serum-free medium or PBS.

  • Preparation of Staining Solution: Dilute the this compound stock solution in serum-free medium or PBS to a final working concentration of 1-5 µM.

  • Staining: Add the this compound staining solution to the cell suspension and incubate for 15-30 minutes at 37°C, protected from light.

  • Washing: Centrifuge the cells at 300-500 x g for 5 minutes and discard the supernatant. Resuspend the cell pellet in 1 mL of cold PBS and repeat the wash step twice.

  • Resuspension: Resuspend the final cell pellet in an appropriate volume of PBS for flow cytometry analysis.

  • Viability Staining: Add a viability dye such as PI just before analysis to exclude dead cells from the quantification.

  • Flow Cytometry Analysis: Analyze the cells on a flow cytometer equipped with a blue laser (488 nm). Collect the green fluorescence signal (e.g., in the FITC channel). The mean fluorescence intensity (MFI) of the cell population is proportional to the amount of accumulated lipid.

Signaling Pathways and Experimental Workflows

Fatty Acid Uptake and Lipid Accumulation Signaling

Several key signaling pathways regulate cellular lipid metabolism. This compound can be used to investigate how modulation of these pathways affects fatty acid uptake and lipid storage.

  • PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth and metabolism. Activation of Akt can promote lipogenesis.[6] Inhibitors of this pathway are expected to decrease lipid accumulation.

  • AMP-Activated Protein Kinase (AMPK) Pathway: AMPK acts as a cellular energy sensor. Its activation promotes catabolic processes like fatty acid oxidation and inhibits anabolic processes like lipogenesis, leading to reduced lipid storage.[7][8]

  • Sterol Regulatory Element-Binding Proteins (SREBPs): These transcription factors are master regulators of lipid homeostasis, controlling the expression of genes involved in cholesterol and fatty acid synthesis.[9]

  • Peroxisome Proliferator-Activated Receptors (PPARs): These nuclear receptors are involved in the regulation of lipid and glucose metabolism. PPARα activation, for example, increases the expression of genes involved in fatty acid transport and oxidation.[10]

cluster_0 Experimental Workflow: Quantifying Lipid Accumulation A 1. Cell Culture & Treatment (e.g., with fatty acids or test compounds) B 2. Staining with this compound A->B C 3. Image Acquisition (Fluorescence Microscopy / HCS) B->C D 4. Flow Cytometry Analysis B->D E 5. Data Analysis (Fluorescence Intensity, % Positive Cells) C->E D->E cluster_1 Key Signaling Pathways in Lipid Accumulation PI3K_Akt PI3K/Akt/mTOR Lipogenesis Lipogenesis PI3K_Akt->Lipogenesis + AMPK AMPK AMPK->Lipogenesis - FA_Oxidation Fatty Acid Oxidation AMPK->FA_Oxidation + SREBP SREBP SREBP->Lipogenesis + PPAR PPAR FA_Uptake Fatty Acid Uptake (e.g., via FATP2) PPAR->FA_Uptake + PPAR->FA_Oxidation + Lipid_Droplets Lipid Droplet Accumulation FA_Uptake->Lipid_Droplets Lipogenesis->Lipid_Droplets FA_Oxidation->Lipid_Droplets -

References

Introduction to BODIPY Probes for Lipid Analysis

Author: BenchChem Technical Support Team. Date: December 2025

An essential tool for researchers, scientists, and drug development professionals, C1-BODIPY-C12 and its analogs are lipophilic fluorescent dyes used in the intricate study of cellular lipid dynamics. This document provides detailed application notes and protocols for the use of these probes in flow cytometry, with a particular focus on the analysis of lipid peroxidation and ferroptosis.

BODIPY dyes are a class of fluorescent probes known for their sharp excitation and emission peaks, high quantum yield, and relative insensitivity to environmental pH and polarity.[1][2] Within this family, fatty acid analogs such as this compound are valuable for monitoring lipid metabolism and localization. C1-BODIPY 500/510-C12, for instance, is a fluorescent fatty acid analog that can be metabolically incorporated into cellular lipids, making it an effective tool for staining lipid droplets in live cells.[3][4]

For the specific detection of lipid peroxidation, a key event in ferroptosis and other forms of oxidative stress, the ratiometric probe C11-BODIPY™ 581/591 C11 is extensively documented and widely used.[5][6][7] This probe is structurally similar to cellular fatty acids and readily incorporates into cellular membranes. In its reduced state, it emits a red fluorescence. Upon oxidation by lipid peroxides, its fluorescence shifts to green.[8] This spectral shift allows for a ratiometric analysis, providing a sensitive and quantitative measure of lipid peroxidation.[6]

Given the extensive validation of C11-BODIPY™ 581/591 C11 for lipid peroxidation and ferroptosis studies, the following protocols will primarily focus on this probe. While this compound is excellent for general lipid droplet staining, researchers specifically investigating lipid peroxidation should consider using C11-BODIPY™ 581/591 C11 for its ratiometric properties.

Core Applications in Flow Cytometry

  • Quantification of Lipid Peroxidation: Measurement of the oxidative degradation of lipids within cellular membranes.

  • Detection of Ferroptosis: A form of regulated cell death characterized by iron-dependent accumulation of lipid peroxides.[5][7][9][10]

  • Analysis of Cellular Oxidative Stress: Assessing the impact of various stimuli on lipid integrity.

Data Presentation

The following tables summarize the key quantitative parameters for the use of C11-BODIPY™ 581/591 C11 in flow cytometry applications.

ParameterValueSource
Probe C11-BODIPY™ 581/591 C11[5][6]
Stock Solution Concentration 2 mM in DMSO[6]
Working Concentration 2 µM in complete culture medium[6]
Incubation Time 30 minutes at 37°C[8]
Reduced State (Excitation/Emission) ~581 nm / ~591 nm (PE channel)[2][8]
Oxidized State (Excitation/Emission) ~500 nm / ~510 nm (FITC channel)[2][8]
Experimental ConditionRecommended Control/InducerConcentrationIncubation TimeExpected OutcomeSource
Positive Control for Ferroptosis RSL310 µM2 hoursSignificant increase in green fluorescence (FITC)[6]
Inhibition of Lipid Peroxidation Liproxstatin-110 µM24 hours (pretreatment)Reduction in green fluorescence (FITC)[6]
Inhibition of Ferroptosis Ferrostatin-15 µM24 hours (pretreatment)Reduction in green fluorescence (FITC)[6]

Experimental Protocols

Protocol 1: Detection of Lipid Peroxidation and Ferroptosis in Suspension Cells

This protocol outlines the steps for staining suspension cells with C11-BODIPY™ 581/591 C11 to measure lipid peroxidation by flow cytometry.

Materials:

  • C11-BODIPY™ 581/591 C11

  • Anhydrous DMSO

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Suspension cells of interest

  • Flow cytometer with 488 nm laser and detectors for FITC and PE

Procedure:

  • Prepare a 2 mM stock solution of C11-BODIPY™ 581/591 C11 in anhydrous DMSO. Store the stock solution at -20°C, protected from light.

  • Culture cells to the desired density. For optimal results, ensure cells are in the logarithmic growth phase.

  • Prepare a 2 µM working solution of C11-BODIPY™ 581/591 C11 by diluting the stock solution in pre-warmed complete culture medium.[6]

  • Harvest cells by centrifugation at 300 x g for 5 minutes.

  • Wash the cells once with PBS and resuspend the cell pellet in the 2 µM C11-BODIPY™ 581/591 C11 working solution.

  • Incubate the cells for 30 minutes at 37°C in the dark. [8]

  • After incubation, wash the cells twice with PBS to remove any unbound dye.

  • Resuspend the cells in PBS for immediate analysis on a flow cytometer.

  • Acquire data using a flow cytometer. Excite the cells with a 488 nm laser and collect fluorescence emission in the green (FITC, ~510 nm) and red (PE, ~591 nm) channels.[8]

  • Analyze the data. An increase in the FITC signal indicates lipid peroxidation. The ratio of green to red fluorescence can be used for a more quantitative ratiometric analysis.

Protocol 2: Detection of Lipid Peroxidation in Adherent Cells

This protocol is adapted for adherent cell lines.

Materials:

  • Same as Protocol 1, with the addition of a cell detachment solution (e.g., Trypsin-EDTA).

Procedure:

  • Seed and culture adherent cells in a multi-well plate to ~70-80% confluency.

  • Prepare the 2 µM C11-BODIPY™ 581/591 C11 working solution as described in Protocol 1.

  • Remove the culture medium from the wells and add the C11-BODIPY™ working solution.

  • Incubate for 30 minutes at 37°C in the dark.

  • Wash the cells twice with PBS.

  • Detach the cells using a suitable cell detachment solution.

  • Neutralize the detachment solution with complete culture medium and transfer the cells to a tube.

  • Centrifuge the cells at 300 x g for 5 minutes and discard the supernatant.

  • Resuspend the cells in PBS for immediate flow cytometric analysis.

  • Acquire and analyze the data as described in Protocol 1.

Mandatory Visualizations

Signaling Pathway of Ferroptosis

Ferroptosis_Pathway PUFA Polyunsaturated Fatty Acids (PUFAs) ACSL4 ACSL4 PUFA->ACSL4 PUFA_PL PUFA-containing Phospholipids ACSL4->PUFA_PL LPCAT3 LPCAT3 LPCAT3->PUFA_PL Lipid_Peroxidation Lipid Peroxidation PUFA_PL->Lipid_Peroxidation Iron Iron (Fe2+) ROS Reactive Oxygen Species (ROS) Iron->ROS ROS->Lipid_Peroxidation LOX Lipoxygenases (LOX) LOX->Lipid_Peroxidation Ferroptosis Ferroptosis Lipid_Peroxidation->Ferroptosis GPX4 GPX4 GPX4->Lipid_Peroxidation Inhibits Non_toxic_Lipid_Alcohols Non-toxic Lipid Alcohols GPX4->Non_toxic_Lipid_Alcohols Reduces GSH GSH GSH->GPX4 Cofactor Lipid_Hydroperoxides Lipid Hydroperoxides Lipid_Hydroperoxides->GPX4

Caption: Simplified signaling pathway of ferroptosis.

Experimental Workflow for Flow Cytometry Analysis

Flow_Cytometry_Workflow start Start with Suspension or Adherent Cells induce Induce Ferroptosis/Lipid Peroxidation (e.g., RSL3) start->induce stain Stain with C11-BODIPY™ (2 µM, 30 min, 37°C) induce->stain wash Wash with PBS (2 times) stain->wash resuspend Resuspend in PBS wash->resuspend acquire Acquire on Flow Cytometer (488 nm laser) resuspend->acquire analyze Analyze Data (FITC vs. PE) acquire->analyze

Caption: Experimental workflow for C11-BODIPY™ staining.

C11-BODIPY™ 581/591 C11 Mechanism of Action

BODIPY_Mechanism reduced Reduced C11-BODIPY™ (in membrane) oxidized Oxidized C11-BODIPY™ reduced->oxidized Oxidation red_emission Red Fluorescence (~591 nm) reduced->red_emission green_emission Green Fluorescence (~510 nm) oxidized->green_emission lipid_peroxides Lipid Peroxides

Caption: Detection of lipid peroxidation by C11-BODIPY™.

References

Application Notes and Protocols for High-Throughput Screening with C1-Bodipy-C12

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

C1-Bodipy-C12 (4,4-difluoro-5-methyl-4-bora-3a,4a-diaza-s-indacene-3-dodecanoic acid) is a fluorescently labeled long-chain fatty acid analog that serves as a powerful tool in cell-based assays. Its intrinsic fluorescence and lipophilic nature allow for the real-time tracking of fatty acid uptake and metabolism within living cells. This makes it particularly well-suited for high-throughput screening (HTS) campaigns aimed at identifying modulators of fatty acid transport and metabolism, which are key processes in various physiological and pathological conditions, including metabolic syndrome, obesity, and cancer.

The Bodipy fluorophore exhibits sharp fluorescence peaks, high quantum yield, and relative insensitivity to environmental pH, making it a robust reporter in cellular environments[1][2]. This compound mimics natural long-chain fatty acids and is readily taken up by cells via fatty acid transport proteins (FATPs) and other transport mechanisms[3][4]. Once inside the cell, it can be incorporated into neutral lipids and phospholipids, allowing for the investigation of downstream metabolic pathways[5][6].

Principle of the High-Throughput Screening Assay

The primary application of this compound in HTS is the identification of inhibitors of fatty acid uptake. The assay principle relies on measuring the intracellular accumulation of the fluorescent probe. In a typical HTS format, cells are incubated with this compound in the presence of test compounds. To differentiate between intracellular and extracellular fluorescence, a quenching agent, such as Trypan Blue, is added. Trypan Blue is a cell-impermeable dye that effectively quenches the fluorescence of the this compound remaining in the extracellular medium.[5][7] Consequently, the measured fluorescence signal is directly proportional to the amount of this compound transported into the cells. A decrease in fluorescence intensity in the presence of a test compound indicates potential inhibition of fatty acid uptake. This method is rapid, cost-effective, and sensitive enough for screening large compound libraries.[5][7]

Applications

  • Drug Discovery: Screening for small molecule inhibitors of fatty acid transport proteins (FATPs), such as FATP2, which are implicated in metabolic diseases.[5][7][8]

  • Metabolic Research: Studying the kinetics and mechanisms of fatty acid uptake in various cell types, including adipocytes, hepatocytes, and cancer cells.[3][4]

  • Lipotoxicity Studies: Investigating the cellular mechanisms of lipid overload and its prevention by compounds that block fatty acid entry.

  • Lipid Droplet Dynamics: Visualizing the incorporation of fatty acids into lipid droplets and studying the effects of compounds on lipid storage.[6][9]

Signaling Pathway of Fatty Acid Uptake

The uptake of long-chain fatty acids like the one mimicked by this compound is a multi-step process involving several key proteins. Fatty Acid Transport Proteins (FATPs) on the plasma membrane are crucial for binding and transporting fatty acids into the cell. This transport is often coupled with the activation of the fatty acid by Acyl-CoA synthetases (ACSLs), which esterify the fatty acid with Coenzyme A. This immediate activation traps the fatty acid inside the cell and facilitates its subsequent metabolic channeling, for example, into lipid droplets for storage or to mitochondria for beta-oxidation.

fatty_acid_uptake cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space C1_Bodipy_C12_BSA This compound-BSA Complex FATP Fatty Acid Transport Protein (FATP) C1_Bodipy_C12_BSA->FATP Binding C1_Bodipy_C12_Intra Intracellular This compound FATP->C1_Bodipy_C12_Intra Transport ACSL Acyl-CoA Synthetase (ACSL) C1_Bodipy_C12_Intra->ACSL Activation Bodipy_CoA Bodipy-C12-CoA ACSL->Bodipy_CoA Lipid_Droplet Lipid Droplet (Storage) Bodipy_CoA->Lipid_Droplet Mitochondria Mitochondria (β-oxidation) Bodipy_CoA->Mitochondria

Caption: Fatty acid uptake and intracellular trafficking pathway.

Experimental Protocols

High-Throughput Screening for Inhibitors of Fatty Acid Uptake

This protocol is designed for a 96-well or 384-well plate format and is adapted from established methods for identifying inhibitors of FATP-mediated fatty acid uptake.[5][7][8]

Materials:

  • This compound (e.g., from Thermo Fisher Scientific)

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • Trypan Blue solution

  • Cell line expressing the target fatty acid transporter (e.g., HEK293 cells overexpressing FATP2, or a yeast strain like S. cerevisiae deficient in endogenous fatty acid uptake but expressing a mammalian FATP).[5][7]

  • Cell culture medium (serum-free for the assay)

  • Phosphate-Buffered Saline (PBS)

  • Test compounds dissolved in DMSO

  • Black, clear-bottom 96-well or 384-well microplates

  • Fluorescence plate reader (Excitation: ~485 nm, Emission: ~528 nm)

Protocol Steps:

  • Cell Plating:

    • Seed cells into black, clear-bottom microplates at a density that will result in a confluent monolayer on the day of the assay. For HEK293 cells, a density of 80,000 cells/well in a 96-well plate is a good starting point.[8]

    • Incubate the plates at 37°C in a 5% CO2 incubator for 12-16 hours.[8]

  • Preparation of Reagents:

    • This compound Stock Solution: Prepare a 2.5 mM stock solution of this compound in DMSO. Store at -20°C, protected from light.

    • This compound/BSA Working Solution:

      • Prepare a solution of fatty acid-free BSA in serum-free medium or PBS.

      • Dilute the this compound stock solution into the BSA solution to achieve the final desired concentration. A common working concentration is 2.5-5 µM this compound complexed with 5 µM BSA (a 0.5:1 to 1:1 molar ratio).[5]

      • Incubate the solution at 37°C for 30 minutes to allow for complex formation.

    • Quencher Solution: Prepare a solution of Trypan Blue in PBS. The final concentration in the well should be sufficient to quench extracellular fluorescence.

  • Compound Addition:

    • Remove the culture medium from the cell plates.

    • Add serum-free medium to each well.

    • Add the test compounds (typically 1 µL of a DMSO stock) to the appropriate wells. Include wells for positive controls (known inhibitors like Triacsin C) and negative controls (DMSO vehicle).

    • Pre-incubate the cells with the compounds for a desired period (e.g., 1 hour) at 37°C.

  • Initiation of Fatty Acid Uptake:

    • Add the this compound/BSA working solution to all wells.

    • Immediately add the Trypan Blue quencher solution to all wells.

    • Incubate the plate at room temperature or 37°C, protected from light.

  • Fluorescence Measurement:

    • Measure the intracellular fluorescence using a plate reader at an excitation wavelength of ~485 nm and an emission wavelength of ~528 nm.

    • Measurements can be taken kinetically over time (e.g., every 1-2 minutes for 30-60 minutes) or as a single endpoint measurement.[5]

  • Data Analysis:

    • Subtract the background fluorescence (from wells with no cells).

    • For each well, calculate the percentage of inhibition relative to the negative control (DMSO-treated cells).

    • Plot the percentage of inhibition against the compound concentration to determine the IC50 value for active compounds.

Experimental Workflow Diagram

HTS_Workflow start Start cell_plating 1. Seed cells in 96/384-well plates start->cell_plating incubation1 2. Incubate overnight cell_plating->incubation1 compound_addition 3. Add test compounds and controls incubation1->compound_addition incubation2 4. Pre-incubate with compounds compound_addition->incubation2 reagent_addition 5. Add this compound/BSA and Trypan Blue quencher incubation2->reagent_addition fluorescence_reading 6. Measure fluorescence (Ex: 485nm, Em: 528nm) reagent_addition->fluorescence_reading data_analysis 7. Analyze data, calculate % inhibition, and IC50 fluorescence_reading->data_analysis end End data_analysis->end

Caption: High-throughput screening workflow for fatty acid uptake inhibitors.

Quantitative Data Summary

The following table summarizes typical concentrations and parameters used in HTS assays with this compound, as well as reported IC50 values for known inhibitors of fatty acid uptake.

ParameterValueCell Type/SystemReference
Reagent Concentrations
This compound2.5 - 100 µMYeast expressing FATP2[5]
This compound2 µMHuman Trophoblasts[9]
Fatty Acid-Free BSA5 µMYeast expressing FATP2[5]
Inhibitor IC50 Values
Oleic Acid98 µMYeast expressing FATP2[5]
Palmitic Acid76 µMYeast expressing FATP2[5]
Triacsin C-Human Trophoblasts[9]
Instrumentation Settings
Excitation Wavelength485 nmMultiple[5]
Emission Wavelength528 nmMultiple[5]

Considerations and Limitations

  • Compound Interference: Test compounds may be inherently fluorescent or may quench the fluorescence of this compound. It is crucial to perform counter-screens to identify and eliminate such artifacts.[5]

  • Cellular Toxicity: Compounds may inhibit fatty acid uptake indirectly by causing cell death. A parallel cytotoxicity assay is recommended to rule out non-specific effects.

  • Off-Target Effects: Inhibition of fluorescence may not be specific to the targeted fatty acid transporter. Secondary assays are necessary to confirm the mechanism of action of identified hits.

  • Probe Metabolism: this compound is metabolized and incorporated into cellular lipids.[5][6] While this can be an advantage for studying lipid metabolism, it can also complicate the interpretation of simple uptake assays if not properly controlled. The kinetics of the assay should be optimized to primarily reflect the initial uptake phase.

References

Application Notes and Protocols for C1-BODIPY-C12 in Lipid Trafficking Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

C1-BODIPY-C12, a fluorescently labeled fatty acid analog, serves as a powerful tool for investigating the intricate processes of lipid trafficking and metabolism within living cells. Its bright and stable fluorescence, coupled with its ability to mimic natural fatty acids, allows for real-time visualization and quantification of fatty acid uptake, esterification, and subcellular localization.[1][2][3] This document provides detailed application notes and experimental protocols for utilizing this compound in lipid trafficking studies, catering to the needs of researchers in cell biology, metabolic diseases, and drug development.

Key Applications

  • Visualizing Fatty Acid Uptake and Distribution: this compound enables the direct observation of fatty acid entry into cells and subsequent distribution to various organelles.[2][3]

  • Monitoring Lipid Droplet Dynamics: This probe is extensively used to study the formation, growth, and mobilization of lipid droplets, which are central hubs for cellular lipid storage and metabolism.[3][][5]

  • Investigating Fatty Acid Metabolism: By tracking the incorporation of this compound into complex lipids, researchers can gain insights into metabolic pathways such as esterification and β-oxidation.[3][5]

  • High-Throughput Screening for Modulators of Lipid Trafficking: The fluorescent nature of this compound makes it suitable for developing high-content screening assays to identify compounds that interfere with fatty acid uptake or metabolism.[2]

  • Studying Lipid-Related Pathologies: this compound is a valuable tool for investigating the role of aberrant lipid metabolism in diseases like obesity, diabetes, and fatty liver disease.

Quantitative Data Summary

The following tables summarize key quantitative parameters for experiments using this compound, derived from various studies.

Table 1: Recommended Staining Conditions for this compound

ParameterLive CellsFixed Cells
Working Concentration 1-10 µM[6][7]1-10 µM[6][7]
Incubation Time 5-30 minutes[6][7]15-30 minutes[][8]
Incubation Temperature Room Temperature or 37°C[3][6]Room Temperature[8]
Solvent for Stock Solution DMSO[6]DMSO[6]
Final Solvent Concentration <0.1% to avoid cytotoxicity[]Not as critical as for live cells

Table 2: Fluorescence Microscopy Settings for this compound (BODIPY 500/510)

ParameterWavelength (nm)
Excitation (Maximum) ~500[6][7]
Emission (Maximum) ~510[6][7]
Recommended Laser Line 488 nm[9]
Emission Filter 500-565 nm[9]

Experimental Protocols

Protocol 1: Live-Cell Imaging of Fatty Acid Uptake and Lipid Droplet Formation

This protocol details the steps for visualizing the uptake of this compound and its incorporation into lipid droplets in real-time.

Materials:

  • This compound (e.g., BODIPY™ 500/510 C1, C12)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Cell culture medium (serum-free for labeling)

  • Phosphate-buffered saline (PBS)

  • Live-cell imaging dish or chambered coverglass

  • Fluorescence microscope equipped for live-cell imaging

Procedure:

  • Cell Culture: Plate cells on a live-cell imaging dish and culture until they reach the desired confluency.

  • Preparation of this compound Stock Solution: Dissolve this compound in DMSO to prepare a 1-10 mM stock solution. Store at -20°C, protected from light.[6]

  • Preparation of Working Solution: Dilute the stock solution in a serum-free cell culture medium to a final working concentration of 1-10 µM. Vortex thoroughly.[6][7]

  • Cell Staining: a. Aspirate the culture medium from the cells. b. Wash the cells once with pre-warmed PBS. c. Add the this compound working solution to the cells and incubate for 5-30 minutes at 37°C, protected from light.[6][7]

  • Washing: a. Aspirate the staining solution. b. Wash the cells two to three times with pre-warmed PBS or culture medium to remove extracellular dye.[8]

  • Imaging: Immediately image the cells using a fluorescence microscope with appropriate filter sets for BODIPY 500/510 (Excitation/Emission: ~500/510 nm).[6][7]

Diagram: Experimental Workflow for Live-Cell Imaging

LiveCell_Workflow A 1. Plate and culture cells B 2. Prepare this compound working solution C 3. Wash cells with PBS A->C D 4. Incubate cells with this compound (5-30 min) B->D C->D E 5. Wash cells to remove excess dye D->E F 6. Live-cell fluorescence microscopy E->F

Caption: Workflow for fatty acid uptake and lipid droplet staining.

Protocol 2: Pulse-Chase Assay to Study Fatty Acid Trafficking

This protocol allows for the tracking of this compound movement from lipid droplets to other organelles, such as mitochondria, providing insights into lipid mobilization.

Materials:

  • This compound

  • MitoTracker dye (optional, for mitochondrial co-localization)

  • Complete cell culture medium

  • Starvation medium (e.g., Hanks' Balanced Salt Solution - HBSS)

  • Other materials as listed in Protocol 1

Procedure:

  • Pulse Phase (Labeling Lipid Droplets): a. Prepare a working solution of this compound (e.g., 1 µM) in a complete culture medium. b. Incubate cells with the labeling medium overnight (or for a sufficient period to allow incorporation into lipid droplets), protected from light.

  • Chase Phase: a. Aspirate the labeling medium. b. Wash the cells three times with a complete culture medium to remove any unincorporated this compound. c. Add fresh complete medium (control) or starvation medium (e.g., HBSS) to induce lipid mobilization. d. Incubate the cells for the desired chase period (e.g., 0, 2, 4, 6 hours).

  • Co-staining (Optional): If desired, incubate the cells with a mitochondrial marker like MitoTracker during the last 15-30 minutes of the chase period, following the manufacturer's instructions.

  • Imaging and Analysis: a. Wash the cells with PBS. b. Acquire images at different time points of the chase phase using a fluorescence microscope. c. Analyze the images to quantify the co-localization of this compound with the organelle of interest.

Diagram: Pulse-Chase Experimental Logic

PulseChase_Logic cluster_pulse Pulse Phase cluster_chase Chase Phase Pulse Incubate with This compound LD_label Lipid Droplets Labeled Pulse->LD_label Chase Incubate in fresh medium (Control or Starvation) LD_label->Chase Wash Trafficking FA Trafficking to other organelles (e.g., Mitochondria) Chase->Trafficking

Caption: Logic of the pulse-chase experiment.

Data Presentation and Analysis

Quantitative analysis of fluorescence intensity can provide valuable insights into lipid trafficking dynamics. This can be achieved through:

  • Mean Fluorescence Intensity: Measuring the average fluorescence intensity per cell or per organelle to quantify fatty acid uptake or accumulation.[10]

  • Number and Size of Lipid Droplets: Automated image analysis software can be used to count the number of lipid droplets and measure their size, providing information on lipid storage.

  • Co-localization Analysis: Using Pearson's correlation coefficient or Mander's overlap coefficient to quantify the degree of spatial overlap between this compound and specific organelle markers.

Signaling Pathway Visualization

The trafficking of fatty acids is a complex process involving multiple proteins and signaling pathways. The following diagram illustrates a simplified pathway of fatty acid uptake and subsequent esterification into lipid droplets.

Diagram: Fatty Acid Uptake and Storage Pathway

FA_Uptake_Pathway ext_FA Extracellular This compound FATP Fatty Acid Transport Protein (FATP) ext_FA->FATP Binding memb Plasma Membrane int_FA Intracellular This compound FATP->int_FA Transport ACSL Acyl-CoA Synthetase (ACSL) int_FA->ACSL FA_CoA This compound-CoA ACSL->FA_CoA Esterification LD Lipid Droplet FA_CoA->LD Incorporation into Triglycerides

Caption: Simplified fatty acid uptake and storage pathway.

Conclusion

This compound is a versatile and indispensable tool for researchers studying lipid trafficking. The protocols and data presented in these application notes provide a solid foundation for designing and executing experiments to unravel the complexities of fatty acid metabolism and its role in health and disease. By following these guidelines, researchers can obtain reliable and reproducible data to advance our understanding of lipid biology.

References

Application Notes and Protocols: Live-Cell Imaging of Lipid Dynamics with C1-BODIPY-C12

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

C1-BODIPY-C12, a fluorescently labeled long-chain fatty acid analog, has emerged as a powerful tool for investigating lipid dynamics in living cells.[1] Its intrinsic lipophilicity, high quantum yield, and relative insensitivity to environmental pH and polarity make it an ideal probe for tracking fatty acid uptake, transport, and incorporation into various lipid species, most notably lipid droplets.[2][3][4] This BODIPY (boron-dipyrromethene) derivative consists of a 12-carbon saturated fatty acid linked to the C1 position of the BODIPY 500/510 fluorophore.[1] Biologically, this conjugate mimics the behavior of an 18-carbon fatty acid, allowing it to be processed through native cellular pathways.[1] These characteristics enable high-resolution visualization and quantification of lipid metabolism in real-time, providing critical insights for basic research and drug development.

Principle of Action

This compound readily crosses the plasma membrane of live cells and is subsequently recognized by cellular machinery involved in fatty acid metabolism.[1][4] Once inside the cell, it can be esterified and incorporated into neutral lipids, such as triacylglycerols and sterol esters, which are stored within lipid droplets.[1][5] This accumulation within the hydrophobic core of lipid droplets leads to a significant increase in fluorescence intensity, allowing for their specific visualization.[2][6] The probe can also be incorporated into other lipid classes, such as phospholipids, and its trafficking to other organelles like peroxisomes has also been observed.[7][8]

Applications

  • Monitoring Fatty Acid Uptake and Esterification: this compound serves as a tracer to study the kinetics and mechanisms of fatty acid transport across the cell membrane, often mediated by fatty acid transport proteins (FATPs).[9][10]

  • Visualizing Lipid Droplet Dynamics: The probe is extensively used to label and track the formation, growth, fusion, and degradation (lipophagy) of lipid droplets in response to various stimuli.[5][11]

  • High-Throughput Screening: Its fluorescent properties are amenable to high-throughput screening assays for identifying inhibitors of fatty acid uptake.[9]

  • Studying Lipid Metabolism in Disease Models: this compound can be employed to investigate alterations in lipid metabolism associated with diseases such as obesity, diabetes, and cancer.[12]

  • Multicolor Imaging: The spectral properties of this compound allow for its use in conjunction with other fluorescent probes for multi-parametric analysis of cellular processes.

Quantitative Data Summary

ParameterValueSource(s)
Maximum Excitation Wavelength 500 nm[2][3][4]
Maximum Emission Wavelength 510 nm[2][3][4]
Recommended Stock Solution Concentration 10 mM in DMSO[3][4]
Recommended Working Concentration (Live Cells) 0.1 - 10 µM[1][3][4][]
Recommended Working Concentration (Fixed Cells) 0.5 - 5 µM[]
Incubation Time (Live Cells) 5 - 30 minutes[4]
Incubation Time (Fixed Cells) 20 - 60 minutes[]

Signaling and Experimental Workflow Diagrams

fatty_acid_uptake_and_storage Cellular Uptake and Processing of this compound cluster_extracellular Extracellular Space cluster_cell Intracellular Space C1_BODIPY_C12_ext This compound FATP Fatty Acid Transport Protein (FATP) C1_BODIPY_C12_ext->FATP Binding C1_BODIPY_C12_int Intracellular This compound FATP->C1_BODIPY_C12_int Transport Esterification Esterification (ACSL) C1_BODIPY_C12_int->Esterification Lipid_Droplet Lipid Droplet (Neutral Lipids) Esterification->Lipid_Droplet Incorporation Other_Lipids Other Lipids (e.g., Phospholipids) Esterification->Other_Lipids Incorporation live_cell_imaging_workflow Experimental Workflow for Live-Cell Imaging with this compound Cell_Culture 1. Cell Culture (Adherent or Suspension) Prepare_Working_Solution 2. Prepare Working Solution (1-10 µM in serum-free medium) Cell_Culture->Prepare_Working_Solution Staining 3. Staining (Incubate for 5-30 min at 37°C) Prepare_Working_Solution->Staining Wash 4. Wash Cells (2-3 times with PBS or medium) Staining->Wash Imaging 5. Live-Cell Imaging (Fluorescence/Confocal Microscopy) Wash->Imaging Data_Analysis 6. Data Analysis (Quantify fluorescence, droplet size, etc.) Imaging->Data_Analysis

References

Application Notes and Protocols: C1-BODIPY-C12 Co-staining with Other Fluorescent Probes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the co-staining of C1-BODIPY-C12 with other common fluorescent probes to enable multi-parametric analysis of cellular processes. This compound is a green-fluorescent fatty acid analog that is widely used to label lipid droplets, cellular membranes, and to study lipid trafficking.[1] Co-staining with spectrally distinct fluorescent probes allows for the simultaneous visualization of lipid droplets with other organelles, such as mitochondria and lysosomes, or with cellular components like the nucleus.

Overview of this compound and Co-staining Partners

This compound (4,4-Difluoro-5-Methyl-4-Bora-3a,4a-Diaza-s-Indacene-3-Dodecanoic Acid) is a lipophilic dye that readily incorporates into cellular lipids. Its fluorescence is relatively insensitive to the polarity and pH of its environment, providing stable and bright staining.[2][3] This makes it an excellent candidate for co-staining experiments with other fluorescent probes that target specific organelles or cellular structures.

This document outlines protocols for co-staining this compound with:

  • MitoTracker Probes (e.g., MitoTracker Red CMXRos, MitoTracker Deep Red FM): For visualizing mitochondria and studying lipid-mitochondria interactions.

  • LysoTracker Probes (e.g., LysoTracker Red DND-99, LysoTracker Deep Red): For labeling acidic organelles like lysosomes and studying processes such as lipophagy.

  • Hoechst Dyes (e.g., Hoechst 33342): For counterstaining the nucleus.

Data Presentation: Spectral Properties and Co-localization Data

Successful co-staining relies on the selection of fluorescent probes with minimal spectral overlap. The following table summarizes the spectral properties of this compound and its common co-staining partners. While specific quantitative co-localization data for this compound is limited in the literature, representative Pearson's correlation coefficients from studies using similar BODIPY probes are included to provide an estimate of co-localization potential.

Fluorescent ProbeExcitation (nm)Emission (nm)Target Organelle/StructureReported Pearson's Correlation Coefficient with BODIPY Probes
This compound ~500-503~510-512Lipid Droplets, MembranesN/A
MitoTracker Red CMXRos ~579~599Mitochondria0.57 (with a cationic BODIPY derivative)[4]
MitoTracker Deep Red FM ~644~665Mitochondria0.95 (with a BODIPY-based HClO probe)[1]
LysoTracker Red DND-99 ~577~590Acidic Organelles (Lysosomes)Qualitative co-localization observed in lipophagy studies[5]
LysoTracker Deep Red ~647~668Acidic Organelles (Lysosomes)Co-localization with oxidized C11-BODIPY observed[6]
Hoechst 33342 ~350~461Nucleus (DNA)Commonly used as a nuclear counterstain with BODIPY dyes[7]

Experimental Protocols

The following are detailed protocols for co-staining this compound with MitoTracker, LysoTracker, and Hoechst probes in cultured cells.

Co-staining of Lipid Droplets and Mitochondria

This protocol is designed to visualize the interaction and trafficking of lipids between lipid droplets and mitochondria, a crucial process in cellular metabolism.[8][9]

Materials:

  • This compound (stock solution in DMSO)

  • MitoTracker Red CMXRos or MitoTracker Deep Red FM (stock solution in DMSO)

  • Cultured cells on coverslips or in imaging dishes

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Fixative (e.g., 4% paraformaldehyde in PBS) - for fixed-cell imaging

  • Mounting medium

Protocol for Live-Cell Imaging:

  • Cell Preparation: Culture cells to 70-80% confluency on a suitable imaging vessel.

  • Mitochondria Staining:

    • Prepare a working solution of MitoTracker Red CMXRos (e.g., 50-500 nM) or MitoTracker Deep Red FM (e.g., 25-100 nM) in pre-warmed complete culture medium.

    • Remove the culture medium from the cells and add the MitoTracker working solution.

    • Incubate for 15-30 minutes at 37°C in a CO2 incubator.

  • This compound Staining:

    • During the last 15-30 minutes of the MitoTracker incubation, add this compound to the medium to a final concentration of 1-5 µM.

  • Washing:

    • Remove the staining solution and wash the cells 2-3 times with pre-warmed PBS or complete culture medium.

  • Imaging:

    • Add fresh, pre-warmed culture medium to the cells.

    • Image the cells immediately using a fluorescence microscope with appropriate filter sets for the green (this compound) and red/far-red (MitoTracker) channels.

Protocol for Fixed-Cell Imaging:

  • Staining: Follow steps 1-3 of the live-cell imaging protocol.

  • Washing: Wash the cells 2-3 times with PBS.

  • Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Washing: Wash the cells 2-3 times with PBS.

  • Mounting: Mount the coverslip onto a microscope slide using a suitable mounting medium.

  • Imaging: Image the cells using a fluorescence microscope.

Workflow for Lipid Droplet and Mitochondria Co-staining

G cluster_workflow Experimental Workflow A 1. Culture Cells B 2. Stain with MitoTracker A->B C 3. Add this compound B->C D 4. Wash Cells C->D E 5. Live-Cell Imaging D->E F 5a. Fix Cells (Optional) D->F G 5b. Fixed-Cell Imaging F->G

Caption: Workflow for co-staining with this compound and MitoTracker.

Co-staining of Lipid Droplets and Lysosomes (for Lipophagy Studies)

This protocol is useful for studying lipophagy, the process of lipid droplet degradation by lysosomes.[5]

Materials:

  • This compound (stock solution in DMSO)

  • LysoTracker Red DND-99 or LysoTracker Deep Red (stock solution in DMSO)

  • Cultured cells on coverslips or in imaging dishes

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

Protocol for Live-Cell Imaging:

  • Cell Preparation: Culture cells to 70-80% confluency. To induce lipophagy, cells can be starved by incubating in a nutrient-deficient medium (e.g., HBSS) for a few hours prior to staining.

  • This compound Loading (Pulse):

    • Incubate cells with 1-5 µM this compound in complete medium for 1-2 hours to allow for incorporation into lipid droplets.

  • Chase Period:

    • Wash the cells with fresh medium and incubate for a desired period (e.g., 2-24 hours) to allow for the trafficking of lipid droplets to lysosomes.

  • Lysosome Staining:

    • Prepare a working solution of LysoTracker Red DND-99 (e.g., 50-75 nM) or LysoTracker Deep Red (e.g., 50-100 nM) in pre-warmed complete culture medium.

    • Add the LysoTracker working solution to the cells and incubate for 30 minutes at 37°C.

  • Washing:

    • Remove the staining solution and wash the cells 2-3 times with pre-warmed PBS.

  • Imaging:

    • Add fresh, pre-warmed medium and image immediately.

Signaling Pathway for Lipophagy

G cluster_pathway Lipophagy Signaling Nutrient_Stress Nutrient Stress Autophagy_Induction Autophagy Induction Nutrient_Stress->Autophagy_Induction Autophagosome_Formation Autophagosome Formation Autophagy_Induction->Autophagosome_Formation LD_Engulfment Lipid Droplet Engulfment Autophagosome_Formation->LD_Engulfment Autolysosome_Formation Autolysosome Formation LD_Engulfment->Autolysosome_Formation LD_Degradation Lipid Droplet Degradation Autolysosome_Formation->LD_Degradation

Caption: Simplified signaling pathway of lipophagy.

Co-staining of Lipid Droplets and Nuclei

This is a standard protocol for visualizing lipid droplets in the context of the cell nucleus.

Materials:

  • This compound (stock solution in DMSO)

  • Hoechst 33342 (stock solution in water or DMSO)

  • Cultured cells on coverslips or in imaging dishes

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Fixative (e.g., 4% paraformaldehyde in PBS) - optional

Protocol:

  • Cell Preparation: Culture cells to 70-80% confluency.

  • This compound Staining:

    • Prepare a working solution of this compound (1-5 µM) in pre-warmed complete culture medium.

    • Incubate the cells for 15-30 minutes at 37°C.

  • Hoechst Staining:

    • During the last 5-10 minutes of the this compound incubation, add Hoechst 33342 to a final concentration of 1-5 µg/mL.

  • Washing:

    • Remove the staining solution and wash the cells 2-3 times with pre-warmed PBS.

  • Imaging:

    • Add fresh medium and image using appropriate filter sets for green (this compound) and blue (Hoechst) fluorescence. This protocol can be adapted for fixed cells by performing the fixation step after staining and before mounting.

Logical Relationship for Co-staining

G cluster_logic Co-staining Logic C1_BODIPY This compound (Lipid Droplets) Microscope Fluorescence Microscopy C1_BODIPY->Microscope MitoTracker MitoTracker (Mitochondria) MitoTracker->Microscope LysoTracker LysoTracker (Lysosomes) LysoTracker->Microscope Hoechst Hoechst (Nucleus) Hoechst->Microscope

Caption: Logical flow for multi-color fluorescence imaging.

Troubleshooting and Considerations

  • Spectral Overlap: Although the recommended probes have distinct emission maxima, some spectral bleed-through can occur. Use sequential scanning on a confocal microscope or linear unmixing to minimize this issue.

  • Phototoxicity: Live-cell imaging, especially time-lapse experiments, can induce phototoxicity. Use the lowest possible laser power and exposure times.

  • Dye Concentration: The optimal concentration for each dye may vary depending on the cell type and experimental conditions. It is recommended to perform a titration to determine the optimal concentration for your specific application.

  • Order of Staining: For live-cell imaging, the order of staining can be important. It is generally recommended to stain with organelle-specific probes like MitoTracker or LysoTracker first, followed by the addition of this compound.

By following these protocols, researchers can effectively utilize this compound in co-staining experiments to gain deeper insights into the dynamic interplay of lipids and various cellular organelles.

References

Measuring Fatty Acid Esterification Using C1-BODIPY-C12: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The dynamic process of fatty acid esterification into neutral lipids, primarily triglycerides and cholesteryl esters, and their subsequent storage in lipid droplets (LDs) is a critical aspect of cellular energy homeostasis and lipid metabolism. Dysregulation of this process is implicated in numerous metabolic diseases, including obesity, type 2 diabetes, and fatty liver disease. Consequently, the ability to accurately monitor and quantify fatty acid esterification is paramount for both basic research and the development of novel therapeutics.

C1-BODIPY-C12 (4,4-difluoro-5-methyl-4-bora-3a,4a-diaza-s-indacene-3-dodecanoic acid) is a fluorescent fatty acid analog that serves as a powerful tool for investigating the uptake and esterification of long-chain fatty acids in live cells.[1][2] This lipophilic probe consists of a twelve-carbon alkyl chain, which allows it to be processed by cellular machinery similarly to natural fatty acids, and the BODIPY fluorophore, known for its exceptional photostability and high fluorescence quantum yield.[][4] Upon entering the cell, this compound is a substrate for acyl-CoA synthetases, which activate it for esterification and subsequent incorporation into neutral lipids within lipid droplets.[1][2] This process can be visualized and quantified using fluorescence microscopy or flow cytometry, providing a robust method to assess fatty acid metabolism.[1][5] A notable characteristic of some BODIPY fatty acid derivatives is a red shift in their fluorescence emission when incorporated into a more lipophilic environment, such as the core of a lipid droplet.[6]

This application note provides detailed protocols for using this compound to measure fatty acid esterification in cultured cells, guidance on data analysis, and troubleshooting tips.

Principle of the Assay

The assay is based on the cellular uptake and subsequent metabolic fate of the fluorescent fatty acid analog, this compound. Once inside the cell, this compound is esterified into neutral lipids, leading to its accumulation in lipid droplets. This accumulation can be readily detected and quantified by the increase in fluorescence intensity within these organelles. The workflow for this process is depicted below.

G cluster_extracellular Extracellular Space cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_ld Lipid Droplet C1_BODIPY_C12_BSA This compound (conjugated to BSA) C1_BODIPY_C12_free Free this compound C1_BODIPY_C12_BSA->C1_BODIPY_C12_free Uptake via Fatty Acid Transporters (e.g., FATP2) ACSL Long-Chain Acyl-CoA Synthetase (ACSL) C1_BODIPY_C12_free->ACSL BODIPY_CoA This compound-CoA ACSL->BODIPY_CoA Activation Esterification Esterification Enzymes (e.g., GPAT, LPCAT) BODIPY_CoA->Esterification BODIPY_NL Esterified this compound (Neutral Lipids) Esterification->BODIPY_NL Incorporation

Caption: Cellular processing of this compound.

Quantitative Data Summary

The following tables summarize key quantitative parameters for the this compound fatty acid esterification assay.

Table 1: this compound Properties and Stock Solution Preparation

ParameterValueReference
Fluorophore BODIPY FL[1]
Excitation (max) ~500 nm[4][7]
Emission (max) ~510 nm[4][7]
Molecular Weight Varies by salt formCheck supplier data
Solvent for Stock Anhydrous DMSO[4][7]
Recommended Stock Conc. 10 mM[4][7]
Storage Conditions -20°C or -80°C, protected from light[4][7]

Table 2: Typical Experimental Conditions

ParameterValueReference
Cell Type Adherent or suspension cells (e.g., HepG2, adipocytes, primary cells)[1][8]
Working Concentration 1 - 10 µM[4]
Incubation Time 5 - 30 minutes[4]
Incubation Temperature 37°C[1]
Positive Control Oleic acid (e.g., 30 µM for 8h or 400 µM for 24h) to induce lipid droplet formation[9][10]
Inhibitor Control Triacsin C (inhibitor of long-chain acyl-CoA synthetases)[1][2]

Experimental Protocols

Protocol 1: Staining of Live Adherent Cells for Fluorescence Microscopy

This protocol is designed for the qualitative and quantitative analysis of fatty acid esterification in live adherent cells using fluorescence or confocal microscopy.

Materials:

  • This compound (e.g., BODIPY 500/510 C1, C12)

  • Anhydrous DMSO

  • Cell culture medium (serum-free or low-fluorescence medium like Fluorobrite™ DMEM is recommended for imaging)[1]

  • Phosphate-Buffered Saline (PBS)

  • Bovine Serum Albumin (BSA), defatted[1]

  • Cells cultured on glass-bottom dishes or coverslips

  • Optional: Neutral lipid stain (e.g., Nile Red, LipidTOX™)[1]

  • Optional: Nuclear stain (e.g., Hoechst 33342)[1]

  • Optional: Positive control (Oleic acid)

  • Optional: Negative control (Triacsin C)

Procedure:

  • Preparation of this compound Stock Solution (10 mM):

    • Dissolve 1 mg of this compound in the appropriate volume of anhydrous DMSO (e.g., 247 µL for a molecular weight of ~404 g/mol ).[4]

    • Aliquot and store at -20°C, protected from light. Avoid repeated freeze-thaw cycles.[4][7]

  • Preparation of Staining Solution (e.g., 2 µM):

    • Prepare a solution of M199-HEPES or other suitable serum-free medium containing 0.1% defatted BSA.[1]

    • Dilute the 10 mM this compound stock solution into the BSA-containing medium to achieve the final working concentration (e.g., 2 µM).[1]

    • Incubate the staining solution at 37°C for 30 minutes, protected from light, to allow for conjugation of the fatty acid to BSA. This mimics its natural transport in vivo.[1]

  • Cell Seeding and Treatment (Optional):

    • Seed cells on glass-bottom dishes or coverslips to achieve the desired confluency at the time of the experiment.

    • If using positive or negative controls, treat the cells accordingly. For example, incubate with oleic acid to induce lipid droplet formation.[10]

  • Staining:

    • Aspirate the culture medium from the cells.

    • Wash the cells once with pre-warmed PBS.

    • Add the pre-warmed this compound staining solution to the cells, ensuring the cell monolayer is completely covered.

    • Incubate for 15-30 minutes at 37°C and 5% CO₂, protected from light.[1]

  • Washing:

    • Aspirate the staining solution.

    • Wash the cells two to three times with pre-warmed PBS or culture medium to remove extracellular dye.[4]

  • Counterstaining (Optional):

    • If desired, incubate cells with a neutral lipid stain like Nile Red (1 µg/mL) and/or a nuclear stain like Hoechst 33342 (0.5 µg/mL) according to the manufacturer's protocols.[1] Nile Red can be used to confirm that the this compound signal co-localizes with neutral lipid-rich lipid droplets.[1][11]

  • Imaging:

    • Image the cells immediately using a fluorescence or confocal microscope equipped with appropriate filters for BODIPY FL (Excitation/Emission ~500/510 nm).

    • Acquire images of both treated and control cells using identical settings (e.g., laser intensity, exposure time).[1]

Protocol 2: High-Throughput Screening for Fatty Acid Uptake and Esterification Inhibitors

This protocol is adapted for a 96-well plate format suitable for high-throughput screening (HTS) of compounds that inhibit fatty acid uptake or esterification.[12]

Materials:

  • Same as Protocol 1, plus:

  • 96-well black, clear-bottom plates

  • Fluorescence microplate reader

  • Trypan Blue solution (to quench extracellular fluorescence)[12]

Procedure:

  • Cell Seeding:

    • Seed cells (e.g., 3.5 x 10⁵ cells/cm²) in a 96-well black, clear-bottom plate and culture until they reach the desired confluency.[1]

  • Compound Treatment:

    • Treat cells with test compounds or vehicle control for the desired duration.

  • Staining:

    • Prepare the this compound staining solution as described in Protocol 1.

    • Remove the compound-containing medium and add the staining solution to each well.

    • Incubate for an appropriate time (e.g., 30 minutes) at 37°C.

  • Fluorescence Quenching and Measurement:

    • Add Trypan Blue solution to each well to a final concentration that effectively quenches the fluorescence of the extracellular this compound. The optimal concentration should be determined empirically.

    • Immediately measure the intracellular fluorescence using a microplate reader with excitation and emission wavelengths appropriate for BODIPY FL.[12]

  • Data Analysis:

    • Subtract the background fluorescence from wells containing no cells.

    • Normalize the fluorescence intensity of compound-treated wells to the vehicle-treated control wells.

    • Compounds that reduce the fluorescence signal are potential inhibitors of fatty acid uptake or esterification.

Data Analysis and Interpretation

  • Microscopy: The primary readout is the fluorescence intensity of this compound within lipid droplets. Image analysis software (e.g., ImageJ/Fiji) can be used to quantify the number, size, and mean fluorescence intensity of lipid droplets per cell. Co-localization analysis with a general neutral lipid stain can confirm the incorporation of the probe into lipid droplets.[13]

  • Plate Reader: The total intracellular fluorescence intensity is measured. A decrease in fluorescence in treated samples compared to controls indicates inhibition of fatty acid uptake or esterification.[11][12]

Signaling Pathway and Experimental Workflow

The diagram below illustrates the experimental workflow for assessing the effect of an inhibitor on fatty acid esterification.

G Start Start: Culture cells in appropriate vessel Treat Treat cells with Inhibitor or Vehicle Start->Treat Wash1 Wash cells with PBS Treat->Wash1 Stain Incubate with This compound (e.g., 2µM, 30 min) Wash1->Stain Wash2 Wash cells to remove extracellular dye Stain->Wash2 Image Fluorescence Microscopy or Plate Reader Measurement Wash2->Image Analyze Quantify intracellular fluorescence intensity and/or lipid droplet characteristics Image->Analyze End End: Compare Inhibitor vs. Vehicle Analyze->End

Caption: Experimental workflow for this compound assay.

Troubleshooting

IssuePossible CauseSuggested Solution
High Background Fluorescence Incomplete removal of extracellular dye.Increase the number and duration of wash steps. Use a quenching agent like Trypan Blue for plate reader assays.[12]
Autofluorescence from cells or medium.Use a low-fluorescence medium for imaging.[1] Acquire a background image of unstained cells and subtract it from the stained images.
Weak or No Signal Low dye concentration or short incubation time.Optimize the this compound concentration (1-10 µM) and incubation time (5-30 min).[4]
Low level of fatty acid metabolism in the chosen cell type.Use a positive control (e.g., treat with oleic acid) to stimulate lipid droplet formation.[10] Choose a cell line known for active lipid metabolism (e.g., HepG2).[1]
Dye degradation.Store the stock solution properly (protected from light, -20°C) and avoid multiple freeze-thaw cycles.[4]
Signal Not Localized to Droplets Cells are not actively esterifying fatty acids.Ensure cells are healthy and metabolically active. Use a positive control.
Imaging plane is out of focus.Carefully focus on the central plane of the cells where lipid droplets are most abundant.

References

Application Notes and Protocols for Measuring Lipid Peroxidation in Yeast Cells with C11-BODIPY™ 581/591

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipid peroxidation, the oxidative degradation of lipids, is a critical indicator of cellular oxidative stress and is implicated in various cellular processes, including programmed cell death and aging. In the budding yeast Saccharomyces cerevisiae, a key model organism for studying eukaryotic cell biology, the analysis of lipid peroxidation provides valuable insights into the mechanisms of oxidative damage and the efficacy of antioxidant compounds.

This document provides a detailed protocol for the use of the fluorescent probe C11-BODIPY™ 581/591 to measure lipid peroxidation in yeast cells. This ratiometric sensor offers a sensitive and reliable method for quantifying oxidative stress in living cells.

Note on Probe Selection: While the topic mentions "C1-Bodipy-C12," the scientifically validated and commercially available probe for ratiometric measurement of lipid peroxidation is C11-BODIPY™ 581/591 . C1-BODIPY™-C12 is primarily utilized for monitoring the uptake and incorporation of fatty acids into lipid droplets.[1] This protocol is therefore based on the correct probe, C11-BODIPY™ 581/591, to ensure accurate and reproducible results for the intended application of measuring lipid peroxidation.

Principle of Detection

C11-BODIPY™ 581/591 is a lipophilic fluorescent dye that readily incorporates into cellular membranes.[2][3] In its native, reduced state, the probe exhibits red fluorescence. Upon oxidation of its polyunsaturated butadienyl portion by lipid peroxyl radicals, the fluorescence emission peak shifts to green.[2][3][4] This spectral shift allows for a ratiometric analysis of lipid peroxidation, where the ratio of green to red fluorescence intensity provides a quantitative measure of the extent of lipid oxidation, minimizing variability from factors like probe concentration or cell number.[2]

Data Presentation

Quantitative Summary of Experimental Parameters
ParameterValueReference
ProbeC11-BODIPY™ 581/591[2][3]
Stock Solution Concentration10 mM in anhydrous DMSO[2]
Working Concentration1 - 10 µM in growth medium or buffer[2]
Incubation Time15 - 30 minutes at 30°CAdapted from[2]
Reduced Form Excitation/Emission~581 nm / ~591 nm[2][3]
Oxidized Form Excitation/Emission~488 nm / ~510 nm[2][3]
Example Quantitative Results of Lipid Peroxidation Assay
Treatment GroupGreen Fluorescence (Oxidized) Mean Intensity (AU)Red Fluorescence (Reduced) Mean Intensity (AU)Green/Red Ratio (Fold Change vs. Control)
Untreated Control15012001.0
Vehicle Control (e.g., DMSO)15511801.05
Oxidative Stress Inducer (e.g., 100 µM Cumene (B47948) Hydroperoxide)65050010.4
Test Compound + Inducer3009002.67

Note: The values presented are for illustrative purposes and will vary depending on the yeast strain, experimental conditions, and instrumentation.

Experimental Protocols

Materials
  • C11-BODIPY™ 581/591 (e.g., from Thermo Fisher Scientific, CST)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Saccharomyces cerevisiae strain of interest

  • Appropriate yeast growth medium (e.g., YPD or synthetic defined medium)

  • Phosphate-Buffered Saline (PBS) or appropriate assay buffer

  • Oxidative stress inducer (e.g., cumene hydroperoxide, linoleic acid hydroperoxide)

  • Test compounds for antioxidant screening

  • Microplate reader, fluorescence microscope, or flow cytometer with appropriate filter sets (e.g., FITC/GFP for green, Texas Red/TRITC for red)

Protocol 1: Preparation of Reagents
  • C11-BODIPY™ 581/591 Stock Solution (10 mM): Dissolve 1 mg of C11-BODIPY™ 581/591 in 198 µL of anhydrous DMSO.[3] Aliquot and store at -20°C, protected from light.

  • C11-BODIPY™ 581/591 Working Solution (e.g., 5 µM): On the day of the experiment, dilute the 10 mM stock solution in the appropriate yeast growth medium or buffer to the final desired concentration. For a 5 µM working solution, perform a 1:2000 dilution.

Protocol 2: Staining and Analysis of Yeast Cells

This protocol is suitable for analysis by fluorescence microscopy, flow cytometry, or a microplate reader.

  • Yeast Culture Preparation:

    • Inoculate the yeast strain of interest in the appropriate liquid medium and grow overnight at 30°C with shaking to reach the mid-logarithmic phase (OD₆₀₀ ≈ 0.5-1.0).

    • Harvest the cells by centrifugation (e.g., 3000 x g for 5 minutes) and wash once with sterile PBS or the assay buffer.

    • Resuspend the cells in the assay buffer or fresh medium to a desired density (e.g., OD₆₀₀ of 1.0).

  • Induction of Oxidative Stress (Optional):

    • Aliquot the cell suspension into separate tubes or wells of a microplate.

    • To positive control wells, add a known inducer of lipid peroxidation (e.g., cumene hydroperoxide at a final concentration of 100-200 µM).

    • To test wells, add the experimental compound(s) at the desired concentrations.

    • Incubate for the desired period (e.g., 1-2 hours) at 30°C.

  • Staining with C11-BODIPY™ 581/591:

    • Add the C11-BODIPY™ 581/591 working solution to each cell suspension to a final concentration of 1-10 µM.

    • Incubate for 15-30 minutes at 30°C in the dark.

  • Washing:

    • Harvest the stained cells by centrifugation (3000 x g for 5 minutes).

    • Discard the supernatant and wash the cells twice with PBS to remove excess probe.

    • Resuspend the final cell pellet in a suitable volume of PBS for analysis.

  • Data Acquisition:

    • Fluorescence Microscopy: Mount the cells on a microscope slide and image using appropriate filter sets to capture both the green (oxidized) and red (reduced) fluorescence.

    • Flow Cytometry: Analyze the cells using a flow cytometer equipped with lasers and detectors for both green (e.g., FITC channel) and red (e.g., PE-Texas Red channel) emission.

    • Microplate Reader: Measure the fluorescence intensity in both the green and red channels.

  • Data Analysis:

    • For each sample, calculate the ratio of the green fluorescence intensity to the red fluorescence intensity.

    • Normalize the ratios to the untreated control to determine the fold-change in lipid peroxidation.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_treatment Treatment cluster_staining Staining cluster_analysis Analysis culture Yeast Culture Growth (Mid-log phase) harvest Harvest and Wash Cells culture->harvest inducer Add Oxidative Stress Inducer (e.g., Cumene Hydroperoxide) harvest->inducer compound Add Test Compound harvest->compound incubation_treatment Incubate (e.g., 1-2 hours) inducer->incubation_treatment compound->incubation_treatment stain Add C11-BODIPY™ 581/591 (1-10 µM) incubation_treatment->stain incubation_stain Incubate 15-30 min (in the dark) stain->incubation_stain wash_stain Wash Cells Twice with PBS incubation_stain->wash_stain acquire Acquire Fluorescence Data (Red and Green Channels) wash_stain->acquire ratio Calculate Green/Red Ratio acquire->ratio normalize Normalize to Control ratio->normalize G cluster_nucleus Nuclear Events ROS Oxidative Stress (e.g., Lipid Peroxides) Sln1 Sln1 ROS->Sln1 inhibits Ypd1 Ypd1 Sln1->Ypd1 Ssk1 Ssk1 Ypd1->Ssk1 Ssk2_22 Ssk2/Ssk22 (MAPKKK) Ssk1->Ssk2_22 Ssk1 is inhibitory Pbs2 Pbs2 (MAPKK) Ssk2_22->Pbs2 Hog1 Hog1 (MAPK) Pbs2->Hog1 Nucleus Nucleus Hog1->Nucleus translocates to Hot1_Sk1 Hot1, Sko1 (Transcription Factors) Hog1->Hot1_Sk1 activates Gene_Expression Stress-Response Gene Expression Hot1_Sk1->Gene_Expression

References

Application Notes and Protocols for C1-BODIPY-C12 in 3D Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Three-dimensional (3D) cell culture models, such as spheroids and organoids, are increasingly utilized in biomedical research and drug discovery to better mimic the complex in vivo microenvironment of tissues. These models offer significant advantages over traditional 2D cell cultures by recapitulating crucial aspects of tissue architecture, cell-cell interactions, and physiological gradients of nutrients and oxygen. The study of lipid metabolism within these 3D structures is critical for understanding various physiological and pathological processes, including cancer progression, metabolic diseases, and drug resistance.

C1-BODIPY-C12, a fluorescently labeled long-chain fatty acid analog, serves as a powerful tool for visualizing and quantifying fatty acid uptake and lipid accumulation in live cells. Its lipophilic nature and bright, stable fluorescence make it an ideal probe for studying lipid dynamics within the intricate 3D architecture of spheroids and organoids. These application notes provide detailed protocols and methodologies for the use of this compound in 3D cell culture systems.

Applications in 3D Cell Culture

  • Quantitative Analysis of Fatty Acid Uptake: this compound enables the real-time monitoring and quantification of fatty acid uptake in 3D models, providing insights into cellular metabolic activity. This is particularly relevant for studying the altered lipid metabolism in cancer cells and for assessing the effects of therapeutic compounds on fatty acid utilization.

  • Visualization of Lipid Droplet Dynamics: The probe allows for the visualization of lipid droplet formation, localization, and morphology within spheroids and organoids. This can be used to study lipid storage and mobilization in response to various stimuli or drug treatments.

  • High-Throughput Drug Screening: The fluorescent properties of this compound are amenable to high-content imaging and analysis, making it a valuable tool for screening compound libraries for their effects on lipid metabolism in a 3D context.[1][2][3][4][5] This can help identify novel therapeutics that target metabolic pathways in cancer and other diseases.

  • Investigating Metabolic Signaling Pathways: this compound can be used to study the role of specific signaling pathways, such as the PPARα pathway, in regulating fatty acid uptake and metabolism in 3D cell cultures.[6]

Data Presentation

The following table summarizes quantitative data from a study utilizing this compound to assess fatty acid uptake in intestinal organoids. This data can serve as a reference for expected fluorescence intensity changes upon experimental manipulation.

Treatment GroupAverage Fluorescence Intensity (Arbitrary Units)Fold Change vs. ControlReference
Control1.01.0[6]
PFOS (100 µmol/L)~1.2~1.2[6]
PFOS (200 µmol/L)~1.5~1.5[6]

Experimental Protocols

Protocol 1: General Staining of 3D Spheroids/Organoids with this compound

This protocol provides a general guideline for staining 3D cell cultures with this compound. Optimization of incubation times and concentrations may be necessary depending on the cell type and spheroid/organoid size.

Materials:

  • This compound stock solution (e.g., 2.5 mM in DMSO)

  • Culture medium appropriate for the 3D cell culture

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • Phosphate Buffered Saline (PBS)

  • Fixative (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1-0.5% Triton X-100 in PBS)

  • Blocking buffer (e.g., 1-5% BSA in PBS)

  • Nuclear counterstain (e.g., DAPI or Hoechst)

  • Imaging medium (e.g., PBS or phenol (B47542) red-free medium)

Procedure:

  • Preparation of Staining Solution:

    • Prepare a working solution of this compound in culture medium. A final concentration of 1-5 µM is a good starting point.

    • To enhance solubility and mimic physiological conditions, pre-complex the this compound with fatty acid-free BSA. A 1:1 molar ratio of this compound to BSA is often used.

  • Staining:

    • Carefully remove the culture medium from the wells containing the spheroids/organoids.

    • Add the this compound staining solution to the wells, ensuring the 3D structures are fully submerged.

    • Incubate for 15-60 minutes at 37°C. The optimal incubation time should be determined empirically.

  • Washing:

    • Gently remove the staining solution.

    • Wash the spheroids/organoids 2-3 times with pre-warmed PBS or culture medium to remove unbound probe.

  • Fixation (Optional, for endpoint imaging):

    • Fix the spheroids/organoids with 4% paraformaldehyde for 20-30 minutes at room temperature.

    • Wash 2-3 times with PBS.

  • Permeabilization (Optional, if co-staining with intracellular antibodies):

    • Permeabilize with Triton X-100 for 10-15 minutes at room temperature.

    • Wash 2-3 times with PBS.

  • Blocking (Optional, if co-staining with antibodies):

    • Block with BSA solution for 1 hour at room temperature.

  • Counterstaining (Optional):

    • Incubate with a nuclear counterstain (e.g., DAPI or Hoechst) according to the manufacturer's instructions.

    • Wash 2-3 times with PBS.

  • Imaging:

    • Replace the final wash with imaging medium.

    • Image using a confocal microscope or high-content imaging system with appropriate filter sets for the green fluorescence of BODIPY (Excitation/Emission: ~493/503 nm).

Protocol 2: Fatty Acid Uptake Assay in 3D Cell Culture

This protocol describes a method to quantify fatty acid uptake in 3D cell cultures using this compound, adapted from a study on intestinal organoids.[6][7]

Materials:

  • This compound stock solution

  • Fatty acid-free BSA

  • Culture medium

  • Trypan Blue solution (to quench extracellular fluorescence)

  • 96-well black, clear-bottom plates suitable for 3D culture

  • Fluorescence plate reader or high-content imaging system

Procedure:

  • Cell Seeding and 3D Culture Formation:

    • Seed cells in a 96-well spheroid microplate or other suitable 3D culture vessel and allow spheroids/organoids to form according to your established protocol.

  • Preparation of Assay Solution:

    • Prepare a 2X working solution of this compound (e.g., 10 µM) complexed with fatty acid-free BSA in culture medium.

  • Treatment (Optional):

    • Treat the 3D cultures with test compounds or vehicle for the desired duration.

  • Fatty Acid Uptake:

    • Add an equal volume of the 2X this compound assay solution to each well, resulting in a final concentration of 5 µM.

    • Incubate for 30 minutes at 37°C.[7]

  • Quenching and Measurement:

    • Add Trypan Blue solution to a final concentration of 0.25 mg/mL to quench the fluorescence of extracellular this compound.

    • Immediately measure the intracellular fluorescence using a plate reader (bottom-read mode) or a high-content imager.

  • Data Analysis:

    • Normalize the fluorescence intensity to the number of cells or the size of the spheroid/organoid if possible (e.g., by using a nuclear stain for cell counting).

    • Compare the fluorescence intensity between different treatment groups to determine the effect on fatty acid uptake.

Mandatory Visualizations

Signaling Pathway Diagram

Lipid_Metabolism_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound FATP Fatty Acid Transporter (FATP) This compound->FATP Uptake Bodipy-C12-CoA Bodipy-C12-CoA FATP->Bodipy-C12-CoA Transport & Activation ACSL Acyl-CoA Synthetase (ACSL) ACSL->Bodipy-C12-CoA Esterification Lipid Droplet Lipid Droplet Bodipy-C12-CoA->Lipid Droplet Storage PPARa PPARα Bodipy-C12-CoA->PPARa Activation PPRE PPRE PPARa->PPRE Binding Target Genes Target Gene Expression (e.g., FABP1, CD36) PPRE->Target Genes Transcription

Caption: this compound uptake and its role in the PPARα signaling pathway.

Experimental Workflow Diagram

Experimental_Workflow cluster_setup Experiment Setup cluster_staining Staining cluster_imaging Imaging & Analysis cluster_results Results start Start: 3D Cell Culture (Spheroids/Organoids) treatment Treatment with Test Compounds start->treatment stain Incubate with This compound treatment->stain wash Wash to Remove Unbound Probe stain->wash imaging Confocal Microscopy or High-Content Imaging wash->imaging analysis Image Analysis: Quantify Fluorescence (Intensity, Area) imaging->analysis data Data Interpretation: Assess Lipid Uptake & Accumulation analysis->data end End data->end

References

Troubleshooting & Optimization

troubleshooting C1-Bodipy-C12 weak fluorescence signal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with C1-Bodipy-C12.

Troubleshooting Guides

This section addresses specific issues that may arise during experiments using this compound, presented in a question-and-answer format.

Question: Why is my this compound fluorescence signal weak or absent?

A weak or absent fluorescence signal is a common issue that can stem from several factors, ranging from dye concentration to imaging parameters.[]

Possible Causes and Solutions:

  • Insufficient Dye Concentration: The concentration of this compound may be too low for adequate staining.

    • Solution: Optimize the dye concentration. A typical starting range is 0.5–10 µM.[][2][3][4] It is advisable to perform a concentration gradient to determine the optimal concentration for your specific cell type and experimental conditions.[]

  • Short Staining Duration: The incubation time with the dye may not be sufficient for it to be incorporated into the lipid droplets.

    • Solution: Increase the incubation time. A general guideline is 5-30 minutes at room temperature or 37°C.[2][3][4][]

  • Poor Cell Health: The physiological condition of the cells can affect dye uptake and fluorescence.

    • Solution: Ensure that your cells are healthy and viable before and during the staining procedure.

  • Incorrect Filter Sets: The excitation and emission filters on your microscope may not be appropriate for this compound.

    • Solution: Use a filter set that is compatible with the spectral properties of this compound (Excitation/Emission maxima around 500/510 nm).[2]

  • Photobleaching: Excessive exposure to excitation light can lead to the irreversible loss of fluorescence.

    • Solution: Minimize light exposure by using the lowest possible laser power and shortest exposure times. The use of an anti-fade mounting medium can also help to reduce photobleaching.[]

  • Dye Aggregation and Quenching: At high concentrations, Bodipy dyes can form aggregates, which leads to self-quenching of the fluorescence signal.[]

    • Solution: Use the recommended concentration range and ensure the dye is fully dissolved in the working solution. Using water-soluble derivatives or adding surfactants can also help to reduce aggregation.[]

Troubleshooting Workflow for Weak Signal

Troubleshooting Weak this compound Fluorescence start Weak or No Signal check_conc Check Dye Concentration (0.5-10 µM) start->check_conc check_time Check Incubation Time (5-30 min) check_conc->check_time Concentration OK solution_conc Optimize Concentration check_conc->solution_conc Incorrect check_filters Verify Microscope Filter Set (Ex/Em ~500/510 nm) check_time->check_filters Time OK solution_time Increase Incubation Time check_time->solution_time Too Short check_photobleaching Assess for Photobleaching check_filters->check_photobleaching Filters OK solution_filters Use Correct Filters check_filters->solution_filters Incorrect check_health Evaluate Cell Health check_photobleaching->check_health Minimal solution_photobleaching Reduce Light Exposure Use Anti-fade Reagent check_photobleaching->solution_photobleaching Evident check_quenching Consider Dye Quenching check_health->check_quenching Cells Healthy solution_health Use Healthy Cells check_health->solution_health Poor solution_quenching Lower Concentration Improve Solubility check_quenching->solution_quenching

Caption: A flowchart to diagnose and resolve weak this compound fluorescence.

Question: Why is there high background fluorescence in my images?

High background fluorescence can obscure the specific signal from this compound and reduce image quality.

Possible Causes and Solutions:

  • Excessive Dye Concentration: Using a concentration that is too high can lead to non-specific binding and increased background.[][]

    • Solution: Lower the this compound concentration.[]

  • Inadequate Washing: Residual, unbound dye in the medium will contribute to background fluorescence.

    • Solution: Ensure thorough washing of the cells with a suitable buffer (e.g., PBS or HBSS) after staining to remove any free dye.[][]

  • Autofluorescence: Some cell types or components of the culture medium can exhibit natural fluorescence.

    • Solution: Image an unstained control sample to assess the level of autofluorescence. If significant, consider using a different culture medium or a dye with a different spectral profile.

Frequently Asked Questions (FAQs)

What are the spectral properties of this compound?

This compound is a green fluorescent dye. Its spectral properties are summarized in the table below.

PropertyWavelength (nm)
Maximum Excitation~500-512
Maximum Emission~510-522

Data compiled from multiple sources.[2][3][4][7][8][9]

How should I prepare and store this compound?

  • Stock Solution: Prepare a stock solution of this compound in a high-quality, anhydrous solvent such as dimethyl sulfoxide (B87167) (DMSO).[2][3][4] For example, dissolve 1 mg of the dye in 247 µL of DMSO to create a 10 mM stock solution.[2][3][4]

  • Storage: Store the stock solution at -20°C or -80°C, protected from light.[2][3][4] It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.[3][4]

What is the mechanism of this compound staining?

This compound is a fluorescent fatty acid analog.[10] Due to its lipophilic nature, it readily partitions into cellular membranes and is incorporated into neutral lipids within lipid droplets.[2][3][4] The Bodipy fluorophore is relatively insensitive to its environment, allowing it to fluoresce in both aqueous and lipid environments.[8]

Cellular Lipid Uptake and Processing Pathway

This compound Cellular Uptake and Localization cluster_extracellular Extracellular Space cluster_cell Cell bodipy_free This compound membrane Plasma Membrane bodipy_free->membrane Partitioning cytoplasm Cytoplasm membrane->cytoplasm Uptake lipid_droplet Lipid Droplet cytoplasm->lipid_droplet Incorporation into neutral lipids

Caption: The pathway of this compound from the extracellular space to lipid droplets.

Experimental Protocols

General Protocol for Staining Live Cells with this compound

This protocol provides a general guideline for staining live cells. Optimal conditions may vary depending on the cell type and experimental setup.

Materials:

  • This compound

  • Anhydrous DMSO

  • Serum-free cell culture medium or Phosphate-Buffered Saline (PBS)

  • Live cells cultured on a suitable imaging dish or plate

Procedure:

  • Prepare a 10 mM stock solution of this compound by dissolving 1 mg in 247 µL of anhydrous DMSO.[2][3][4]

  • Prepare a working solution by diluting the stock solution in pre-warmed serum-free cell culture medium or PBS to a final concentration of 1-10 µM.[2][3][4]

  • Wash the cells twice with PBS to remove any residual serum.

  • Add the working solution to the cells and incubate for 5-30 minutes at room temperature or 37°C, protected from light.[2][3][4]

  • Wash the cells two to three times with PBS to remove any unbound dye.[]

  • Image the cells using a fluorescence microscope with appropriate filter sets for green fluorescence (Excitation ~500 nm, Emission ~510 nm).

Note: For fixed cells, standard fixation protocols can be used prior to staining. This compound is suitable for labeling both live and fixed cells.[2][3][4]

Quantitative Data Summary

ParameterValueReference
Excitation Maximum~500-512 nm[2][3][4][7][8][9]
Emission Maximum~510-522 nm[2][3][4][7][8][9]
Recommended Staining Concentration0.5 - 10 µM[][2][3][4]
Recommended Incubation Time5 - 30 minutes[2][3][4]
Stock Solution SolventAnhydrous DMSO[2][3][4]
Storage Temperature (Stock Solution)-20°C or -80°C[2][3][4]

References

reducing background noise in C1-Bodipy-C12 staining

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during C1-Bodipy-C12 staining, with a primary focus on reducing background noise.

Troubleshooting Guide: High Background Noise

High background fluorescence can significantly obscure the desired signal and complicate data interpretation. The following guide addresses common causes and provides solutions to minimize background noise in your this compound staining experiments.

Question: What are the most common causes of high background noise in this compound staining?

High background noise in this compound staining can stem from several factors, primarily related to dye concentration, washing efficiency, and the handling of the dye itself. BODIPY dyes are inherently hydrophobic and can precipitate in aqueous solutions if not handled correctly, leading to fluorescent blotches.[1] Additionally, using suboptimal dye concentrations or insufficient washing can result in a high level of nonspecific binding.[]

Question: How can I optimize the this compound concentration to reduce background?

Optimizing the dye concentration is a critical first step. A concentration that is too high will lead to oversaturation and increased nonspecific binding, contributing to high background.[]

Recommended Concentration Ranges:

Sample TypeRecommended Concentration (µM)
Cell Cultures / Cell Lines0.1 - 2
Fixed Cells0.5 - 5
Tissue Sections1 - 10

It is always recommended to perform a concentration titration to determine the optimal concentration for your specific cell type and experimental conditions.[3]

Question: I'm still experiencing high background after optimizing the concentration. What should I do next?

If background remains high, focus on your washing steps and the preparation of the staining solution.

  • Increase Washing: Insufficient washing is a common cause of high background. After incubation with this compound, wash the cells or tissue sections 2-3 times with a suitable buffer like PBS or HBSS to effectively remove unbound dye.[][]

  • Staining Solution Preparation: this compound is hydrophobic and can aggregate in aqueous buffers.[1] To minimize this, prepare the working solution immediately before use and vortex it thoroughly.[1][5] Some protocols suggest pre-warming the buffer (e.g., PBS) to 37°C before adding the dye to improve solubility and reduce aggregation.[5] The final concentration of the solvent (like DMSO) used to dissolve the stock solution should be kept low (typically <0.1%) to avoid cytotoxicity.[]

Question: Does the order of staining and fixation matter for reducing background?

Yes, the order of staining and fixation can significantly impact background levels. For many applications, staining live cells before fixation yields a better signal-to-noise ratio.[1] Fixation with aldehydes like paraformaldehyde can sometimes interfere with the dye's binding or lead to inconsistent labeling.[1][6] If you must stain after fixation, ensure that the fixative is thoroughly washed out before adding the dye.[]

Question: Can the type of fixative used affect background staining?

Using methanol-based fixatives is generally not recommended as they can delipidize the sample, reducing the target for the lipophilic this compound dye and potentially leading to inconsistent labeling.[1][6] If fixation is necessary, an aldehyde-based fixative like paraformaldehyde is a better choice as it cross-links proteins while preserving most lipids.[6]

Question: I see fluorescent "blotches" or precipitates in my image. What causes this and how can I prevent it?

Fluorescent precipitates are often due to the hydrophobic nature of BODIPY dyes.[1] When diluted into an aqueous buffer, the dye can aggregate if not handled properly.

To prevent precipitates:

  • Prepare the staining solution immediately before use.

  • Vortex the diluted staining solution vigorously just before adding it to your sample.[1]

  • Consider pre-warming the buffer to 37°C before adding the dye.[5]

  • Ensure the stock solution is properly dissolved in a suitable solvent like DMSO or ethanol (B145695) before diluting it in your aqueous buffer.[1]

Frequently Asked Questions (FAQs)

Q1: What is the optimal incubation time for this compound staining?

For live cells, an incubation time of 15-30 minutes at 37°C is generally recommended.[] For fixed cells, the incubation time can be slightly longer, around 20-60 minutes at room temperature.[] However, the optimal time can vary depending on the cell type and experimental conditions, so it's advisable to perform a time-course experiment to determine the best incubation period for your specific setup.

Q2: Can I use this compound for both live and fixed cell imaging?

Yes, this compound can be used for both live and fixed cells.[3][7] However, the staining protocol may need to be adjusted accordingly. For live-cell imaging, it is crucial to use a low dye concentration and minimize incubation time to avoid cellular stress.[] For fixed cells, permeability of the dye and its stability with the chosen fixative are important considerations.[]

Q3: How should I prepare the stock and working solutions of this compound?

  • Stock Solution: Dissolve the this compound powder in a high-quality, anhydrous solvent like DMSO or ethanol to make a concentrated stock solution (e.g., 1-10 mM).[1][3] Store the stock solution at -20°C or -80°C, protected from light and moisture.[3][8] Avoid repeated freeze-thaw cycles.[8]

  • Working Solution: On the day of the experiment, dilute the stock solution to the desired final concentration (typically in the µM range) in a serum-free medium or a suitable buffer like PBS or HBSS.[3][8]

Q4: My fluorescence signal is weak. What can I do?

A weak signal can be due to several factors:

  • Suboptimal Dye Concentration: The concentration of the dye may be too low. Try increasing the concentration within the recommended range.[]

  • Short Incubation Time: The incubation time may not be sufficient for the dye to incorporate into the cellular structures. Try extending the incubation time.[]

  • Poor Cell Health: Ensure that the cells are healthy and not overly confluent, as this can affect dye uptake.[]

  • Photobleaching: BODIPY dyes can be prone to photobleaching.[6] To minimize this, reduce the exposure time and excitation light intensity during imaging. Use an anti-fade mounting medium for fixed cells.[]

Q5: Are there any alternatives to this compound for lipid droplet staining?

While this compound is a valuable tool, other BODIPY dyes like BODIPY 493/503 are also commonly used for staining neutral lipids in lipid droplets.[] Compared to older dyes like Nile Red, BODIPY dyes generally offer narrower emission peaks, higher photostability, and lower background fluorescence.[]

Experimental Protocols

Protocol 1: Live-Cell Staining with this compound
  • Cell Preparation: Culture cells to a confluence of 70-80% on a suitable imaging dish or plate.

  • Prepare Staining Solution:

    • Thaw the this compound stock solution (e.g., 1 mM in DMSO).

    • Dilute the stock solution in a pre-warmed (37°C) serum-free medium or HBSS to the desired final concentration (e.g., 1 µM).

    • Vortex the staining solution thoroughly.

  • Staining:

    • Remove the culture medium from the cells.

    • Gently wash the cells once with pre-warmed PBS or HBSS.[]

    • Add the prepared this compound staining solution to the cells.

    • Incubate at 37°C for 15-30 minutes, protected from light.[]

  • Washing:

    • Remove the staining solution.

    • Wash the cells 2-3 times with pre-warmed PBS or HBSS to remove any unbound dye.[]

  • Imaging:

    • Add fresh, pre-warmed imaging medium to the cells.

    • Proceed with fluorescence microscopy immediately. Use appropriate filter sets for BODIPY dyes (excitation around 490-500 nm and emission around 510-520 nm).[8][9]

Protocol 2: Fixed-Cell Staining with this compound
  • Cell Preparation: Culture cells on coverslips to the desired confluence.

  • Fixation:

    • Remove the culture medium.

    • Gently wash the cells with PBS.

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.[]

    • Wash the cells 2-3 times with PBS to remove the fixative.[]

  • Staining:

    • Prepare the this compound staining solution by diluting the stock solution in PBS to the desired final concentration (e.g., 2 µM).

    • Vortex the staining solution thoroughly.

    • Add the staining solution to the fixed cells.

    • Incubate for 20-60 minutes at room temperature in the dark.[]

  • Washing:

    • Remove the staining solution.

    • Wash the cells 2-3 times with PBS.

  • Mounting and Imaging:

    • Mount the coverslips onto microscope slides using an anti-fade mounting medium.

    • Image using a fluorescence or confocal microscope.

Visualized Workflows and Logic

Troubleshooting_High_Background start High Background Noise Observed q1 Is dye concentration optimized? start->q1 optimize_conc Perform concentration titration (e.g., 0.1 - 5 µM) q1->optimize_conc No q2 Are washing steps sufficient? q1->q2 Yes a1_yes Yes a1_no No optimize_conc->q2 increase_washes Increase washes to 2-3 times with PBS/HBSS q2->increase_washes No q3 Is staining solution prepared correctly? q2->q3 Yes a2_yes Yes a2_no No increase_washes->q3 prepare_solution Prepare fresh solution, vortex well. Consider pre-warmed buffer. q3->prepare_solution No q4 Are you staining before or after fixation? q3->q4 Yes a3_yes Yes a3_no No prepare_solution->q4 consider_pre_fix Consider staining before fixation for better signal-to-noise. q4->consider_pre_fix After end_good Background Reduced q4->end_good Before a4_before Before a4_after After consider_pre_fix->end_good

Caption: Troubleshooting workflow for high background noise.

Staining_Workflow cluster_live Live-Cell Staining cluster_fixed Fixed-Cell Staining live_prep Prepare Cells live_stain Stain with this compound (15-30 min, 37°C) live_prep->live_stain live_wash Wash 2-3x live_stain->live_wash live_image Image Immediately live_wash->live_image fixed_prep Prepare & Fix Cells (e.g., 4% PFA) fixed_stain Stain with this compound (20-60 min, RT) fixed_prep->fixed_stain fixed_wash Wash 2-3x fixed_stain->fixed_wash fixed_mount Mount with Anti-fade fixed_wash->fixed_mount

Caption: Comparison of live-cell and fixed-cell staining workflows.

References

preventing C1-Bodipy-C12 photobleaching during imaging

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for C1-Bodipy-C12 imaging. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the use of this compound, with a particular focus on preventing photobleaching during imaging experiments.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your experiments with this compound.

Issue 1: Rapid Photobleaching or Signal Loss During Imaging

Question: My this compound signal is fading very quickly during live-cell or fixed-cell imaging. What can I do to minimize photobleaching?

Answer:

Photobleaching is a common issue with fluorescent dyes, including Bodipy derivatives. It is the irreversible photochemical destruction of the fluorophore. Here are several strategies to mitigate this effect:

  • Optimize Imaging Parameters:

    • Reduce Excitation Light Intensity: Use the lowest laser power or lamp intensity that provides a detectable signal.[] For confocal microscopy, start with a low laser power percentage and gradually increase it.

    • Minimize Exposure Time: Use the shortest possible exposure time for your camera or detector.[]

    • Reduce Frequency of Imaging: For time-lapse experiments, increase the interval between image acquisitions to the longest duration that still captures the biological process of interest.

  • Use Antifade Reagents:

    • For fixed-cell imaging, mounting the sample in an antifade reagent is highly effective. Popular choices include ProLong™ Gold, ProLong™ Diamond, VECTASHIELD®, and SlowFade™ Diamond.[2][3][4] These reagents contain chemical components that scavenge free radicals and reactive oxygen species that cause photobleaching.

    • For live-cell imaging, specialized live-cell antifade reagents like ProLong™ Live Antifade Reagent can be added to the imaging medium.[5]

  • Proper Sample Preparation and Handling:

    • Work in the Dark: Protect your stained samples from light as much as possible before and during imaging.[][7]

    • Use Fresh Solutions: Prepare this compound working solutions fresh for each experiment to ensure optimal dye performance.[]

Issue 2: Weak Fluorescent Signal or High Background

Question: I am not getting a bright signal from my this compound staining, or the background fluorescence is too high, making it difficult to see my target structures. How can I improve my signal-to-noise ratio?

Answer:

A poor signal-to-noise ratio can be caused by several factors. Here’s a systematic approach to troubleshooting this issue:

  • Optimize Staining Protocol:

    • Check Dye Concentration: The optimal concentration for this compound is typically in the range of 1-10 µM.[8][9] A concentration that is too low will result in a weak signal, while a concentration that is too high can lead to aggregation and increased background.[][]

    • Adjust Incubation Time: Incubation times of 15-30 minutes at room temperature or 37°C are generally sufficient.[7][8] You may need to optimize this for your specific cell type and experimental conditions.

    • Ensure Proper Washing: After staining, wash the cells thoroughly with a suitable buffer like PBS to remove unbound dye, which is a major contributor to high background.[]

  • Check Cell Health and Density:

    • Healthy Cells: Ensure your cells are healthy and not overly confluent, as this can affect dye uptake and lead to non-specific staining.[]

    • Cell Density: Plate cells at an appropriate density to allow for clear imaging of individual cells.

  • Microscope and Imaging Settings:

    • Correct Filter Sets: Use the appropriate filter sets for this compound (Excitation/Emission: ~500/510 nm).[7][8][9]

    • Confocal Pinole: If using a confocal microscope, adjusting the pinhole size can help to reduce out-of-focus light and improve the signal-to-noise ratio.

Issue 3: Staining Artifacts and Non-Specific Localization

Question: I am observing punctate staining in areas where I don't expect to see lipid droplets, or the staining appears aggregated. What could be causing these artifacts?

Answer:

Staining artifacts can arise from issues with the dye solution or the sample itself.

  • Dye Aggregation:

    • This compound is hydrophobic and can aggregate in aqueous solutions if not prepared correctly.[] Ensure the stock solution in DMSO is well-dissolved before diluting it into your aqueous imaging medium. Vortex the working solution immediately before adding it to your sample.

  • Fixation Issues (for fixed-cell imaging):

    • Choice of Fixative: Paraformaldehyde (PFA) is generally recommended for fixing cells stained with Bodipy dyes. Avoid using methanol-based fixatives as they can extract lipids and disrupt the localization of the dye.

    • Fixation Time: Over-fixation can sometimes lead to increased background fluorescence. Optimize your fixation time (e.g., 10-15 minutes with 4% PFA).

  • Cellular Health:

    • Stressed or dying cells can exhibit altered lipid metabolism and membrane permeability, leading to non-specific dye accumulation. Ensure you are imaging a healthy cell population.

Frequently Asked Questions (FAQs)

Q1: What is the optimal excitation and emission wavelength for this compound?

A1: The optimal excitation wavelength for this compound is approximately 500 nm, and its emission maximum is around 510 nm.[7][8][9]

Q2: Can I use this compound for both live-cell and fixed-cell imaging?

A2: Yes, this compound is suitable for staining both live and fixed cells.[7][8][9]

Q3: How should I store my this compound stock solution?

A3: The stock solution, typically prepared in DMSO, should be stored at -20°C or -80°C and protected from light. It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.[7][8]

Q4: Which antifade reagent is best for this compound?

A4: Several commercially available antifade reagents are effective at reducing the photobleaching of Bodipy dyes. ProLong™ Gold, ProLong™ Diamond, and SlowFade™ Diamond have been shown to be effective.[2][3][4] However, some reports suggest that ProLong formulations may not be optimal for all Bodipy dyes, so it is advisable to test a few options for your specific application.[10]

Q5: How can I quantify the uptake of this compound?

A5: this compound uptake can be quantified by measuring the fluorescence intensity within cells over time using imaging software like ImageJ or by flow cytometry.[11][12] For real-time uptake assays, a quencher can be added to the extracellular medium to eliminate the signal from unbound dye.[13]

Quantitative Data

While specific quantitative data on the photostability of this compound with various antifade reagents is limited in the literature, the following table provides a general comparison of the performance of common antifade reagents with Bodipy FL, a closely related dye.

Antifade ReagentFluorophore% Initial Fluorescence Remaining (after 30s continuous illumination)Refractive IndexCuring Time
PBS (Control) Bodipy FL< 20% (estimated)~1.33N/A
ProLong™ Gold Bodipy FL~54%1.47~24 hours
SlowFade™ Gold Bodipy FL~80%1.42Non-curing
ProLong™ Diamond Bodipy FLNot specified, but offers superior protection1.47~24 hours
SlowFade™ Diamond Bodipy FLNot specified, but offers superior protection1.42Non-curing

Note: Data for ProLong™ Gold and SlowFade™ Gold with Bodipy FL is adapted from manufacturer's literature. The performance with this compound is expected to be similar but should be empirically determined.

Experimental Protocols

Protocol 1: Live-Cell Imaging of Fatty Acid Uptake with this compound

  • Cell Culture: Plate cells on glass-bottom dishes or chamber slides suitable for microscopy. Allow cells to reach the desired confluency.

  • Preparation of Staining Solution:

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

    • On the day of the experiment, dilute the stock solution in pre-warmed serum-free culture medium or a suitable buffer (e.g., HBSS) to a final working concentration of 1-5 µM. Vortex the solution immediately before use.

  • Staining:

    • Wash the cells once with pre-warmed PBS.

    • Remove the PBS and add the this compound staining solution to the cells.

    • Incubate for 15-30 minutes at 37°C in a humidified incubator, protected from light.

  • Washing:

    • Remove the staining solution and wash the cells two to three times with pre-warmed imaging medium (e.g., phenol (B47542) red-free medium).

  • Imaging:

    • Immediately proceed to imaging using a fluorescence microscope equipped with appropriate filters for Bodipy FL (e.g., FITC filter set).

    • For time-lapse imaging, use the lowest possible excitation intensity and exposure time to minimize photobleaching. If available, use a live-cell imaging antifade reagent in the imaging medium.

Protocol 2: Fixed-Cell Staining with this compound and Mounting with Antifade Reagent

  • Cell Culture and Fixation:

    • Grow cells on coverslips.

    • Wash cells with PBS and fix with 4% paraformaldehyde (PFA) in PBS for 10-15 minutes at room temperature.

    • Wash the cells three times with PBS to remove the fixative.

  • Staining:

    • Prepare the this compound staining solution as described in Protocol 1.

    • Incubate the fixed cells with the staining solution for 20-30 minutes at room temperature, protected from light.

  • Washing:

    • Wash the coverslips three times with PBS.

  • Mounting:

    • Carefully remove the coverslip from the washing buffer and wick away excess liquid from the edges using a lab wipe.

    • Place a drop of antifade mounting medium (e.g., ProLong™ Gold or VECTASHIELD®) onto a clean microscope slide.

    • Invert the coverslip (cell-side down) onto the drop of mounting medium, avoiding air bubbles.

  • Curing and Sealing:

    • If using a hardening mountant like ProLong™ Gold, allow the slide to cure in the dark at room temperature for at least 24 hours.[14]

    • For long-term storage, seal the edges of the coverslip with nail polish or a commercial sealant.

  • Imaging:

    • Image the sample using a fluorescence microscope with appropriate settings.

Visualizations

Signaling Pathway: Fatty Acid Uptake and Metabolism

This diagram illustrates the key steps involved in the cellular uptake and subsequent metabolic processing of long-chain fatty acids like the one mimicked by this compound.

FattyAcidMetabolism cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion Extracellular Space Extracellular Space Cytoplasm Cytoplasm Mitochondrion Mitochondrion LCFA Long-Chain Fatty Acid (e.g., this compound) CD36 CD36 LCFA->CD36 Transport FATP FATP Fatty Acyl-CoA Fatty Acyl-CoA FATP->Fatty Acyl-CoA Activation FABP FABP CD36->FABP Acyl-CoA Synthetase Acyl-CoA Synthetase FABP->Acyl-CoA Synthetase Acyl-CoA Synthetase->Fatty Acyl-CoA Lipid Droplet Lipid Droplet (Storage) Fatty Acyl-CoA->Lipid Droplet Esterification CPT1 CPT1 Fatty Acyl-CoA->CPT1 CPT2 CPT2 CPT1->CPT2 Translocation Beta-oxidation β-oxidation CPT2->Beta-oxidation Acetyl-CoA Acetyl-CoA Beta-oxidation->Acetyl-CoA TCA Cycle TCA Cycle Acetyl-CoA->TCA Cycle

Caption: Cellular uptake and metabolic fate of long-chain fatty acids.

Experimental Workflow: Preventing Photobleaching

This workflow outlines the decision-making process for minimizing photobleaching during this compound imaging experiments.

PhotobleachingWorkflow start Start: this compound Imaging Experiment sample_type Live or Fixed Cells? start->sample_type live_cell Live-Cell Imaging sample_type->live_cell Live fixed_cell Fixed-Cell Imaging sample_type->fixed_cell Fixed live_antifade Use Live-Cell Antifade Reagent live_cell->live_antifade fixed_antifade Mount with Antifade (e.g., ProLong Gold) fixed_cell->fixed_antifade optimize_imaging Optimize Imaging Parameters: - Minimize Excitation Light - Reduce Exposure Time - Decrease Imaging Frequency live_antifade->optimize_imaging fixed_antifade->optimize_imaging acquire_image Acquire Images optimize_imaging->acquire_image check_photobleaching Significant Photobleaching? acquire_image->check_photobleaching end End: Analyze Data check_photobleaching->end No troubleshoot Further Optimization: - Use a more photostable dye - Adjust experimental design check_photobleaching->troubleshoot Yes troubleshoot->optimize_imaging

Caption: Workflow for minimizing photobleaching in this compound imaging.

References

Technical Support Center: Addressing C1-BODIPY-C12 Cytotoxicity in Live Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential cytotoxicity issues when using C1-BODIPY-C12 for live-cell imaging.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

A1: this compound is a fluorescently labeled long-chain fatty acid analog. It is widely used to study fatty acid uptake, trafficking, and lipid metabolism in live cells.[1] Its BODIPY (boron-dipyrromethene) fluorophore allows for real-time visualization of these processes using fluorescence microscopy.[2]

Q2: Is this compound toxic to cells?

A2: this compound, like many fluorescent probes, can exhibit cytotoxicity, particularly at higher concentrations and with prolonged incubation times. However, a more significant concern for live-cell imaging is phototoxicity, which is induced by the illumination of the dye during fluorescence microscopy.[3][4]

Q3: What is the difference between chemical cytotoxicity and phototoxicity?

A3: Chemical cytotoxicity refers to the intrinsic toxicity of the this compound molecule itself, which can affect cell viability even without light exposure. Phototoxicity, on the other hand, is light-induced toxicity. When the BODIPY dye absorbs light, it can generate reactive oxygen species (ROS) that damage cellular components and lead to cell death.[5][6]

Q4: What are the signs of this compound-related cytotoxicity?

A4: Signs of cytotoxicity can range from subtle changes in cell morphology, such as rounding or detachment, to more severe effects like blebbing, vacuolization, and ultimately, cell death (apoptosis or necrosis). Reduced cell proliferation and metabolic activity are also indicators.[7]

Q5: At what concentration does this compound become cytotoxic?

A5: The cytotoxic concentration of this compound is cell-type dependent and varies with incubation time. While specific IC50 values are not extensively published, working concentrations typically range from 1 µM to 10 µM for incubation times of 5 to 30 minutes.[1][2] It is crucial to determine the optimal, lowest effective concentration for your specific cell line and experimental conditions.

Troubleshooting Guides

Issue 1: High levels of cell death observed after staining and imaging.

This is a common issue and can be caused by either chemical cytotoxicity or phototoxicity. The following steps will help you troubleshoot and mitigate this problem.

Troubleshooting Steps:

  • Optimize Staining Conditions:

    • Reduce Concentration: High concentrations of this compound can be cytotoxic. Titrate the concentration down to the lowest level that still provides an adequate signal.

    • Shorten Incubation Time: Limit the exposure of cells to the dye. Incubate for the shortest time necessary for sufficient labeling.

    • Use Serum-Free Medium for Staining: Perform the staining in a serum-free medium to avoid interactions with serum components, followed by a wash and return to complete medium for imaging.[2]

  • Minimize Phototoxicity:

    • Reduce Light Exposure: Use the lowest possible laser power or illumination intensity that allows for a clear image.

    • Decrease Exposure Time: Use the shortest possible exposure time for image acquisition.

    • Reduce Frequency of Imaging: For time-lapse experiments, increase the interval between image acquisitions.

    • Use a More Sensitive Detector: A more sensitive camera or detector requires less excitation light.

    • Incorporate Antioxidants: Supplementing the imaging medium with antioxidants like Trolox or N-acetylcysteine can help quench ROS and reduce phototoxicity.

Experimental Workflow to Minimize Cytotoxicity

G cluster_prep Cell Preparation cluster_stain Staining Protocol Optimization cluster_image Imaging Parameter Optimization cluster_analysis Analysis prep Seed cells at optimal density stain Prepare this compound working solution (start with low concentration, e.g., 1-2 µM) prep->stain incubate Incubate for a short duration (e.g., 15-30 min) stain->incubate wash Wash cells 2-3 times with warm PBS or serum-free medium incubate->wash image_settings Use minimal laser power and exposure time wash->image_settings timelapse Increase time interval between acquisitions image_settings->timelapse antioxidant Optional: Add antioxidant to imaging medium timelapse->antioxidant acquire Acquire images antioxidant->acquire analyze Analyze lipid uptake acquire->analyze viability Assess cell viability post-imaging analyze->viability

Caption: Workflow for optimizing this compound staining and imaging to minimize cytotoxicity.

Issue 2: Suspected phototoxicity-induced artifacts.

Phototoxicity can not only kill cells but also introduce experimental artifacts, such as altered lipid metabolism or organelle morphology, that can lead to misinterpretation of data.

Troubleshooting Steps:

  • Perform a "Light Dose" Control: Image a field of view multiple times and then compare the cellular response to a neighboring, un-imaged area of the same coverslip.

  • Use a Photostable Alternative (if available): Investigate if other fluorescent fatty acid analogs with higher photostability and lower ROS generation are suitable for your experiment.

  • Monitor Mitochondrial Health: Phototoxicity often impacts mitochondria. Co-stain with a mitochondrial membrane potential-sensitive dye (e.g., TMRE or JC-1) to assess mitochondrial health during your experiment. A decrease in mitochondrial membrane potential can be an early indicator of phototoxicity.

Signaling Pathway: Phototoxicity-Induced Cell Death

G bodipy This compound excited_bodipy Excited State BODIPY bodipy->excited_bodipy Absorption light Light Excitation light->excited_bodipy ros Reactive Oxygen Species (ROS) (e.g., Singlet Oxygen) excited_bodipy->ros Intersystem Crossing & Energy Transfer to O2 lipids Cellular Lipids ros->lipids Oxidation proteins Proteins ros->proteins Oxidation dna DNA ros->dna Oxidation lipid_peroxidation Lipid Peroxidation lipids->lipid_peroxidation protein_damage Protein Damage proteins->protein_damage dna_damage DNA Damage dna->dna_damage mito_dysfunction Mitochondrial Dysfunction lipid_peroxidation->mito_dysfunction protein_damage->mito_dysfunction apoptosis Apoptosis dna_damage->apoptosis mito_dysfunction->apoptosis necrosis Necrosis mito_dysfunction->necrosis

Caption: Simplified pathway of phototoxicity induced by fluorescent probes like this compound.

Quantitative Data Summary

The following tables summarize recommended starting concentrations and key parameters for assessing cytotoxicity. Note that these values should be optimized for your specific cell type and experimental setup.

Table 1: Recommended this compound Staining Parameters for Live Cells

ParameterRecommended RangeNotes
Concentration 1 - 5 µMStart with a low concentration and titrate up if the signal is too weak.[1][2]
Incubation Time 15 - 30 minutesLonger incubation times may increase cytotoxicity and background.[1]
Staining Medium Serum-free medium or PBSAvoids potential interactions with serum components.[2]
Wash Steps 2-3 times with warm mediumThorough washing is crucial to remove unbound dye and reduce background.

Table 2: Common Assays to Quantify Cytotoxicity

AssayPrincipleMeasures
Trypan Blue Exclusion Dye exclusion by viable cells with intact membranes.[7]Cell viability (membrane integrity)
MTT/XTT/WST-1 Assay Reduction of tetrazolium salts by metabolically active cells.Cell viability (metabolic activity)
LDH Release Assay Measures lactate (B86563) dehydrogenase released from damaged cells.Cytotoxicity (membrane leakage)
Caspase-3/7 Assay Detects activity of executioner caspases in apoptosis.Apoptosis
Annexin V/PI Staining Annexin V binds to phosphatidylserine (B164497) on apoptotic cells; Propidium Iodide (PI) stains necrotic cells.Apoptosis and Necrosis

Experimental Protocols

Protocol 1: Assessing Cell Viability using Trypan Blue Exclusion

This protocol provides a basic method to determine the percentage of viable cells after this compound staining and imaging.

Materials:

  • This compound stained and imaged cells

  • Control cells (unstained and/or not imaged)

  • Trypsin-EDTA

  • Complete cell culture medium

  • Trypan Blue solution (0.4%)

  • Hemocytometer or automated cell counter

Procedure:

  • After imaging, aspirate the medium from the wells.

  • Wash the cells once with PBS.

  • Add trypsin-EDTA to detach the cells.

  • Once cells have detached, add complete medium to neutralize the trypsin.

  • Collect the cell suspension in a microcentrifuge tube.

  • Mix 10 µL of the cell suspension with 10 µL of 0.4% Trypan Blue solution.

  • Load 10 µL of the mixture into a hemocytometer.

  • Count the number of viable (unstained) and non-viable (blue) cells.

  • Calculate the percentage of viable cells: (Number of viable cells / Total number of cells) x 100.

Protocol 2: Detecting Apoptosis using a Caspase-3/7 Assay

This protocol describes a general method for detecting the activation of executioner caspases, a hallmark of apoptosis.

Materials:

  • This compound stained and imaged cells

  • Control cells

  • Caspase-3/7 assay kit (e.g., a fluorogenic substrate like Ac-DEVD-AMC)

  • Lysis buffer (provided with the kit)

  • Microplate reader

Procedure:

  • Culture and treat your cells with this compound and perform imaging as per your experimental design. Include positive (e.g., staurosporine-treated) and negative controls.

  • After treatment, lyse the cells using the lysis buffer provided in the kit.

  • Incubate the cell lysate with the caspase-3/7 substrate according to the kit's instructions.

  • Measure the fluorescence generated from the cleavage of the substrate using a microplate reader at the appropriate excitation and emission wavelengths.

  • An increase in fluorescence compared to the control indicates an increase in caspase-3/7 activity and apoptosis.

Protocol 3: Assessing Lipid Peroxidation using C11-BODIPY 581/591

While not this compound, this related probe can be used to investigate if lipid peroxidation, a potential consequence of phototoxicity, is occurring. This probe exhibits a fluorescence emission shift from red to green upon oxidation.

Materials:

  • C11-BODIPY 581/591

  • Live cells

  • Fluorescence microscope or flow cytometer with appropriate filters for red and green fluorescence

Procedure:

  • Load cells with 1-2 µM C11-BODIPY 581/591 for 30 minutes at 37°C.

  • Wash the cells to remove excess probe.

  • Expose the cells to the same illumination conditions used for this compound imaging.

  • Acquire images or flow cytometry data in both the red and green channels.

  • An increase in the green-to-red fluorescence ratio indicates an increase in lipid peroxidation.

By following these guidelines and protocols, researchers can effectively troubleshoot and mitigate cytotoxicity associated with this compound, ensuring the acquisition of reliable and artifact-free data in live-cell imaging experiments.

References

improving C1-Bodipy-C12 signal-to-noise ratio

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for C1-BODIPY-C12. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their experiments and improve the signal-to-noise ratio when using this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a fluorescent fatty acid analog.[1] It consists of a BODIPY fluorophore attached to a 12-carbon alkyl chain (dodecanoic acid).[1] Its main applications include:

  • Lipid Trafficking Studies: Monitoring the uptake and intracellular distribution of fatty acids.[1][2]

  • Lipid Droplet Staining: Visualizing neutral lipid storage in both live and fixed cells.[3][4][5]

  • Membrane Probe: Investigating membrane properties and dynamics.[1]

  • Lipid Peroxidation Assays: While C11-BODIPY 581/591 is more common for this, the BODIPY core allows for the study of oxidative stress.[3][6]

Q2: What are the spectral properties of this compound?

A2: this compound typically has an excitation maximum around 500 nm and an emission maximum around 510 nm, fluorescing in the green part of the spectrum.[3] However, slight variations may exist between suppliers, so it is always best to consult the product-specific datasheet.[2][7]

Q3: Can this compound be used in both live and fixed cells?

A3: Yes, this compound is suitable for staining both live and fixed cells.[3][4][5][8] However, protocols may need to be adjusted for each application. For live-cell imaging, it is crucial to use lower concentrations and shorter incubation times to minimize cytotoxicity. For fixed cells, staining times can often be extended to improve signal intensity.[8]

Q4: How should I prepare and store this compound?

A4: this compound is typically supplied as a solid. A stock solution is prepared by dissolving the solid in an organic solvent like anhydrous DMSO to a concentration of 1-10 mM.[3][4] This stock solution should be stored at -20°C or -80°C, protected from light, and aliquoted to avoid repeated freeze-thaw cycles.[3][4][9] The working solution is then made by diluting the stock solution into a suitable buffer, such as pre-warmed serum-free culture medium or PBS.[3][4]

Troubleshooting Guide

This guide addresses common issues encountered during experiments with this compound, focusing on improving the signal-to-noise ratio.

Issue 1: Weak or No Fluorescence Signal

Possible Causes and Solutions

Possible CauseRecommended Solution
Insufficient Dye Concentration Increase the concentration of the this compound working solution. The optimal concentration can range from 0.1 to 10 µM and should be determined empirically for your specific cell type and application.[3][8][10]
Short Staining Duration Extend the incubation time. Typical incubation times range from 5 to 60 minutes.[3][4][10]
Poor Cell Health Ensure cells are healthy and not over-confluent before staining, as this can affect dye uptake.[8]
Photobleaching Minimize exposure to excitation light. Use an anti-fade mounting medium for fixed cells. For live cells, use the lowest possible laser power and exposure time.[8]
Incorrect Filter Sets Ensure the excitation and emission filters on your microscope or flow cytometer are appropriate for the spectral properties of this compound (Ex/Em ~500/510 nm).[8]
Degraded Dye Prepare fresh working solutions from a properly stored stock solution. Protect all solutions from light.[8]
Issue 2: High Background Fluorescence

Possible Causes and Solutions

Possible CauseRecommended Solution
Excessive Dye Concentration Decrease the concentration of the this compound working solution.[8]
Inadequate Washing Increase the number and duration of washing steps after staining to remove unbound dye. Use a mild buffer like PBS or HBSS for washing.[8][11]
Dye Aggregation BODIPY dyes can be hydrophobic and may precipitate in aqueous solutions. Prepare the working solution immediately before use and vortex it thoroughly. Pre-warming the buffer before adding the dye may also help.[12]
Non-specific Binding Residual serum or media components can contribute to background. Wash cells with a suitable buffer before staining.[8] Consider using a blocking solution, especially in fixed cell preparations.[13]
Autofluorescence Some cell types exhibit natural fluorescence. Image an unstained control sample to assess the level of autofluorescence and adjust imaging settings accordingly.[14]

Experimental Protocols

General Staining Protocol for Adherent Cells (Fluorescence Microscopy)
  • Cell Preparation: Culture adherent cells on sterile coverslips or in imaging-compatible plates to an appropriate confluency (typically 70-80%).[10]

  • Washing: Gently wash the cells 2-3 times with pre-warmed PBS or HBSS to remove residual media and serum.[8][10]

  • Staining: Prepare the this compound working solution (e.g., 1-5 µM in serum-free medium or PBS) and add it to the cells. Incubate at 37°C for 15-30 minutes, protected from light.[10]

  • Washing: Remove the staining solution and wash the cells 2-3 times with PBS.[10]

  • Imaging: For live-cell imaging, immediately proceed to microscopy in a suitable buffer. For fixed cells, proceed with fixation (e.g., 4% paraformaldehyde for 15 minutes), followed by further washing before mounting and imaging.[10]

General Staining Protocol for Suspension Cells (Flow Cytometry)
  • Cell Preparation: Harvest cells and adjust the cell density to approximately 1x10^6 cells/mL in a suitable buffer.[4]

  • Washing: Centrifuge the cells (e.g., 400 g for 3-4 minutes) and discard the supernatant. Wash the cell pellet twice with PBS.[3][4]

  • Staining: Resuspend the cells in the this compound working solution (e.g., 1-10 µM in serum-free medium or PBS) and incubate at room temperature for 5-30 minutes, protected from light.[3][4]

  • Washing: Centrifuge the cells to remove the staining solution and wash the cell pellet twice with PBS.[3][4]

  • Analysis: Resuspend the cells in a suitable buffer for flow cytometry analysis.[4]

Note: These are general protocols and may require optimization for your specific experimental conditions.

Signaling Pathways and Experimental Workflows

Lipid Peroxidation Detection using a BODIPY-based Sensor

The C11-BODIPY 581/591 probe is a close analog of this compound and is commonly used to detect lipid peroxidation. The underlying mechanism involves a ratiometric fluorescence shift upon oxidation. In its native state, the probe fluoresces red. Upon interaction with lipid radicals, the polyunsaturated butadienyl portion of the molecule is oxidized, leading to a shift in fluorescence to the green spectrum.[3] This allows for a ratiometric analysis of lipid peroxidation.

Lipid_Peroxidation_Detection cluster_Cell Cell Membrane cluster_Detection Fluorescence Detection Probe_Unoxidized BODIPY 581/591 C11 (Unoxidized) Probe_Oxidized BODIPY 581/591 C11 (Oxidized) Probe_Unoxidized->Probe_Oxidized Red_Fluorescence Red Fluorescence (~591 nm) Probe_Unoxidized->Red_Fluorescence Emits Green_Fluorescence Green Fluorescence (~510 nm) Probe_Oxidized->Green_Fluorescence Emits ROS Reactive Oxygen Species (ROS) Lipid Unsaturated Lipid ROS->Lipid Oxidation Lipid_Radicals Lipid Radicals Lipid_Radicals->Probe_Unoxidized Oxidation Lipid->Lipid_Radicals

Caption: Mechanism of lipid peroxidation detection using a BODIPY-based sensor.

General Experimental Workflow for this compound Staining

This workflow outlines the key steps from sample preparation to data analysis for experiments involving this compound.

Experimental_Workflow Start Start Cell_Culture Cell Culture/ Sample Preparation Start->Cell_Culture Washing1 Wash with Buffer (e.g., PBS) Cell_Culture->Washing1 Staining Incubate with This compound Washing1->Staining Washing2 Wash to Remove Unbound Dye Staining->Washing2 Decision Live or Fixed Cell Imaging? Washing2->Decision Live_Imaging Live Cell Imaging/ Flow Cytometry Decision->Live_Imaging Live Fixation Fixation (e.g., PFA) Decision->Fixation Fixed Data_Analysis Data Analysis (ImageJ, FlowJo, etc.) Live_Imaging->Data_Analysis Mounting Mounting (with anti-fade if needed) Fixation->Mounting Fixed_Imaging Fixed Cell Imaging Mounting->Fixed_Imaging Fixed_Imaging->Data_Analysis End End Data_Analysis->End

Caption: General experimental workflow for this compound staining.

References

Navigating the Nuances of C1-Bodipy-C12 Quantification: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for C1-Bodipy-C12 quantification. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions encountered during cellular fatty acid uptake and lipid trafficking experiments.

Troubleshooting Guide

This section addresses specific issues that may arise during the quantification of this compound, offering potential causes and solutions in a question-and-answer format.

Q1: Why is my fluorescent signal weak or absent after labeling cells with this compound?

A1: A weak or absent signal can stem from several factors, ranging from probe handling to cellular health.

  • Improper Probe Storage and Handling: this compound is light-sensitive. Ensure it is stored protected from light and at the recommended temperature (-20°C)[1][2][3]. Avoid repeated freeze-thaw cycles of the stock solution[2][3].

  • Suboptimal Staining Concentration: The working concentration of this compound is critical. A concentration that is too low will result in a weak signal. It is advisable to perform a concentration titration to determine the optimal concentration for your specific cell type and experimental conditions[1][3].

  • Cell Health: Unhealthy or dying cells may not efficiently take up the fatty acid analog. Ensure your cells are viable and in a healthy state before starting the experiment.

  • Fluorescence Quenching: High concentrations of the probe can lead to self-quenching due to aggregation[4][5]. Additionally, certain cellular components or media constituents can quench the fluorescence of BODIPY dyes[6][].

Q2: My background fluorescence is very high, obscuring the signal from my cells. What can I do to reduce it?

A2: High background fluorescence is a common issue that can be mitigated through several approaches.

  • Use of a Quenching Agent: Extracellular fluorescence can be effectively quenched by adding a membrane-impermeant quenching agent like Trypan Blue to the imaging medium just before measurement[8][9][10]. This ensures that only the intracellular signal is detected.

  • Thorough Washing Steps: Ensure that unbound this compound is completely removed by performing adequate washing steps with phosphate-buffered saline (PBS) or serum-free medium after incubation[1][3].

  • Optimize Probe Concentration: Using an excessively high concentration of this compound can contribute to high background. Titrate the concentration to find the lowest effective concentration that provides a good signal-to-noise ratio.

  • Serum-Free Medium: Perform the incubation and imaging in serum-free medium, as serum components can sometimes contribute to background fluorescence.

Q3: I am observing a shift in the emission spectrum of this compound in my samples. What could be the cause?

A3: A spectral shift in BODIPY dyes can be indicative of changes in the local environment or probe aggregation.

  • Formation of Excimers: At high concentrations within lipid droplets, BODIPY dyes can form excimers (excited-state dimers), which exhibit a red-shifted fluorescence emission[6]. This can be an indicator of high lipid accumulation.

  • Environmental Polarity: While BODIPY dyes are generally less sensitive to environmental polarity than other fluorophores, significant changes in the lipid environment can cause minor spectral shifts[1][2].

Q4: My signal is fading quickly during time-lapse imaging. How can I improve the photostability?

A4: Photobleaching, or the fading of a fluorescent signal upon exposure to light, is a concern in live-cell imaging.

  • Reduce Exposure Time and Excitation Intensity: Use the lowest possible excitation light intensity and the shortest exposure time that still provides a detectable signal.

  • Use an Antifade Reagent: For fixed-cell imaging, mounting media containing antifade reagents can significantly reduce photobleaching.

  • Acquire Images Less Frequently: For long-term time-lapse experiments, reducing the frequency of image acquisition will minimize the total light exposure.

  • Optimize Experimental Conditions: Ensure the imaging medium is fresh and does not contain components that could accelerate photobleaching. While BODIPY dyes are generally photostable, the experimental environment can influence this property[11].

Frequently Asked Questions (FAQs)

Q: What is the optimal excitation and emission wavelength for this compound?

A: this compound (BODIPY 500/510 C1, C12) has a maximum excitation wavelength of approximately 500 nm and a maximum emission wavelength of around 510 nm[1][3]. These values can be used as a starting point, but it is recommended to optimize instrument settings for your specific setup.

Q: What is a typical working concentration for this compound?

A: A typical working concentration for cell-based assays ranges from 1 to 10 µM[1][2][3]. However, the optimal concentration can vary depending on the cell type, cell density, and the specific application. A titration is always recommended to determine the best concentration for your experiment. For fatty acid uptake assays, concentrations around 2 µM have been reported[9][12].

Q: How should I prepare the stock and working solutions of this compound?

A: It is recommended to dissolve this compound in a high-quality, anhydrous solvent like dimethyl sulfoxide (B87167) (DMSO) to prepare a stock solution, typically at a concentration of 1-10 mM[1][2][3]. The stock solution should be stored at -20°C, protected from light[1][2][3]. The working solution should be prepared fresh by diluting the stock solution in serum-free medium or PBS to the desired final concentration[1][3].

Q: Can this compound be used for both live and fixed cells?

A: Yes, this compound can be used to stain both live and fixed cells[1][3][]. For live-cell imaging, it allows for the dynamic tracking of fatty acid uptake and trafficking[10]. For fixed cells, it can be used to visualize the localization of lipids within cellular compartments. When fixing cells, it is advisable to use a mild fixative like paraformaldehyde to preserve the lipid droplet structure[].

Q: How does this compound enter the cells?

A: this compound, as a fluorescent fatty acid analog, is thought to be taken up by cells through mechanisms similar to those for natural long-chain fatty acids, which can involve both passive diffusion and protein-mediated transport via fatty acid transport proteins (FATPs) and other transporters[8][10][14].

Quantitative Data Summary

ParameterValueReference
Excitation Maximum ~500 nm[1][3]
Emission Maximum ~510 nm[1][3]
Recommended Stock Solution Concentration 1 - 10 mM in DMSO[1][2][3]
Typical Working Concentration 1 - 10 µM[1][2][3]
Fatty Acid Uptake Assay Concentration ~2 µM[9][12]
Storage Temperature -20°C (protected from light)[1][2][3]

Experimental Protocols & Workflows

General Experimental Workflow for this compound Staining

G cluster_prep Preparation cluster_staining Staining cluster_imaging Imaging cluster_analysis Analysis prep_cells Prepare Cells (e.g., seed on coverslips) incubate Incubate Cells with This compound prep_cells->incubate prep_solution Prepare this compound Working Solution prep_solution->incubate wash Wash Cells to Remove Unbound Probe incubate->wash add_quencher Add Quenching Agent (Optional, for uptake assays) wash->add_quencher acquire_image Acquire Images (Microscopy/Flow Cytometry) wash->acquire_image For non-uptake assays add_quencher->acquire_image quantify Quantify Fluorescence Intensity acquire_image->quantify

Caption: General workflow for cell staining with this compound.

Troubleshooting Logic for Weak Fluorescent Signal

G cluster_checks Initial Checks cluster_solutions Potential Solutions start Weak or No Signal check_probe Check Probe Storage & Handling start->check_probe check_conc Verify Working Concentration start->check_conc check_cells Assess Cell Viability start->check_cells check_instrument Confirm Instrument Settings (Ex/Em) start->check_instrument optimize_conc Titrate Probe Concentration check_conc->optimize_conc reduce_quenching Identify & Mitigate Quenching Sources check_cells->reduce_quenching optimize_incubation Optimize Incubation Time optimize_conc->optimize_incubation

Caption: Troubleshooting flowchart for a weak this compound signal.

References

optimizing incubation time for C1-Bodipy-C12 staining

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for C1-Bodipy-C12 staining. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is the optimal incubation time for this compound staining?

The ideal incubation time for this compound can vary depending on the cell type, concentration of the dye, and the specific experimental goals. Generally, a starting point of 15-30 minutes at 37°C is recommended for live cell imaging.[] For fixed cells, a slightly longer incubation of 20-60 minutes in the dark may be beneficial to ensure complete labeling of lipid droplets.[] However, it is crucial to perform a time-course experiment to determine the optimal duration for your specific conditions, balancing signal intensity with potential background and cytotoxicity.[2]

Q2: How does incubation time affect the fluorescence signal and potential cytotoxicity?

Longer incubation times can lead to increased fluorescence intensity as more dye is taken up by the cells. However, extended exposure may also result in higher background fluorescence and potential cytotoxicity.[2] It is important to find a balance where the signal-to-noise ratio is optimal without compromising cell health. A time-course experiment is the best way to determine this balance for your specific cell line and experimental setup.

Q3: What are the recommended concentrations for this compound?

For most applications, a working concentration of 1-10 µM is recommended.[3] The optimal concentration should be determined empirically for each cell type and experiment. Lower concentrations can help minimize non-specific binding and reduce background fluorescence.[]

Q4: Can I use this compound for both live and fixed cells?

Yes, this compound is suitable for staining both live and fixed cells.[3] For fixed cells, a mild fixation with 2-4% paraformaldehyde for 10-15 minutes is recommended to preserve the integrity of lipid droplets.

Q5: How should I prepare the this compound working solution?

A stock solution of this compound is typically prepared in high-quality anhydrous DMSO.[3] This stock solution should be stored at -20°C or -80°C and protected from light. To prepare the working solution, dilute the stock solution in a serum-free cell culture medium or PBS to the desired final concentration.[3] It is important to note that the working solution should be prepared fresh for each experiment.

Troubleshooting Guide

Issue Potential Cause Suggested Solution
Weak Fluorescence Signal - Suboptimal Incubation Time: The incubation period may be too short for sufficient dye uptake. - Low Dye Concentration: The concentration of this compound may be too low. - Poor Cell Health: Unhealthy or dying cells may not take up the dye efficiently.- Optimize Incubation Time: Perform a time-course experiment (e.g., 5, 15, 30, 45, 60 minutes) to identify the optimal incubation period.[2] - Increase Dye Concentration: Titrate the this compound concentration within the recommended range (1-10 µM).[3] - Ensure Cell Viability: Check cell health using a viability assay like Trypan Blue before staining.
High Background Fluorescence - Excessive Incubation Time: Prolonged incubation can lead to non-specific binding of the dye. - High Dye Concentration: Using too much dye increases the likelihood of background signal. - Inadequate Washing: Residual, unbound dye will contribute to background fluorescence.- Reduce Incubation Time: Determine the shortest incubation time that provides a sufficient signal.[2] - Lower Dye Concentration: Use the lowest concentration that gives a clear signal. - Thorough Washing: After incubation, wash the cells 2-3 times with PBS to remove any unbound dye.[]
Photobleaching - High Excitation Intensity: Excessive laser power can quickly degrade the fluorescent signal. - Prolonged Exposure: Continuous imaging over long periods can lead to photobleaching.- Reduce Laser Power: Use the lowest laser power that allows for adequate visualization. - Minimize Exposure Time: Use shorter exposure times or time-lapse imaging with longer intervals. - Use Antifade Reagents: For fixed cells, use a mounting medium with an antifade reagent.
Inconsistent Staining - Uneven Dye Distribution: The this compound working solution may not have been mixed properly or distributed evenly across the cells. - Cell Clumping: Clumped cells may not be uniformly stained.- Ensure Proper Mixing: Gently mix the working solution before and during addition to the cells. - Maintain a Single-Cell Suspension: For suspension cells, ensure they are well-dispersed. For adherent cells, ensure they are not overly confluent.

Data Presentation

Table 1: Representative Data on the Effect of Incubation Time on this compound Staining

This table provides a summary of expected outcomes based on varying incubation times. The fluorescence intensity is represented as relative fluorescence units (RFU), and cell viability is expressed as a percentage. These are illustrative values to guide optimization.

Incubation Time (minutes)Mean Fluorescence Intensity (RFU)Cell Viability (%)Signal-to-Noise RatioObservations
51500>98%LowFaint staining, primarily in the cell membrane.
154500>95%ModerateClear staining of intracellular lipid droplets with low background.
308000>95%Optimal Bright and specific staining of lipid droplets with minimal background.
609500~90%High (with increased background)Very bright signal, but a noticeable increase in background fluorescence and a slight decrease in cell viability.
12010000<85%Moderate (high background)Signal saturation may occur, significant background, and potential signs of cytotoxicity.

Experimental Protocols

Protocol for Staining Adherent Cells
  • Cell Seeding: Plate adherent cells on sterile coverslips or in a multi-well plate and culture until they reach the desired confluency.

  • Prepare Working Solution: Dilute the this compound stock solution in a serum-free medium or PBS to the final desired concentration (e.g., 5 µM).

  • Staining: Remove the culture medium and gently wash the cells with PBS. Add the this compound working solution to the cells.

  • Incubation: Incubate the cells at 37°C for the optimized duration (e.g., 15-30 minutes), protected from light.

  • Washing: Remove the staining solution and wash the cells two to three times with PBS to remove unbound dye.

  • Imaging: Image the cells using a fluorescence microscope with the appropriate filter sets.

Protocol for Staining Suspension Cells
  • Cell Preparation: Centrifuge the cell suspension to pellet the cells. Discard the supernatant.

  • Washing: Resuspend the cell pellet in PBS and centrifuge again. Repeat this wash step twice.

  • Prepare Working Solution: Dilute the this compound stock solution in a serum-free medium or PBS to the final desired concentration.

  • Staining: Resuspend the washed cell pellet in the this compound working solution.

  • Incubation: Incubate the cells at 37°C for the optimized duration (e.g., 15-30 minutes), protected from light.

  • Washing: Centrifuge the stained cells, discard the supernatant, and resuspend in fresh PBS. Repeat this wash step twice.

  • Analysis: Analyze the cells by flow cytometry or fluorescence microscopy.

Visualizations

Signaling Pathway and Mechanism of Action

Lipid_Peroxidation_Detection Mechanism of this compound as a Lipid Peroxidation Sensor cluster_membrane Cell Membrane PUFA Polyunsaturated Fatty Acid (PUFA) Lipid_Radical Lipid Radical (L.) PUFA->Lipid_Radical H abstraction Lipid_Hydroperoxide Lipid Hydroperoxide (LOOH) PUFA->Lipid_Hydroperoxide Lipid_Peroxyl_Radical Lipid Peroxyl Radical (LOO.) Lipid_Radical->Lipid_Peroxyl_Radical Propagation Lipid_Peroxyl_Radical->PUFA Propagation C1_Bodipy_C12_Reduced This compound (Reduced) Red Fluorescence Lipid_Peroxyl_Radical->C1_Bodipy_C12_Reduced Oxidation C1_Bodipy_C12_Oxidized This compound (Oxidized) Green Fluorescence C1_Bodipy_C12_Reduced->C1_Bodipy_C12_Oxidized Fluorescence Shift ROS Reactive Oxygen Species (ROS) ROS->PUFA Initiation Oxygen Oxygen (O2) Oxygen->Lipid_Radical

Caption: Mechanism of lipid peroxidation and detection by this compound.

Experimental Workflow

Staining_Workflow General Workflow for this compound Staining Start Start Prepare_Cells Prepare Cells (Adherent or Suspension) Start->Prepare_Cells Prepare_Staining_Solution Prepare this compound Working Solution Prepare_Cells->Prepare_Staining_Solution Incubate Incubate Cells with Dye (e.g., 15-30 min, 37°C) Prepare_Staining_Solution->Incubate Wash Wash Cells with PBS (2-3 times) Incubate->Wash Acquire_Data Data Acquisition (Microscopy or Flow Cytometry) Wash->Acquire_Data Analyze Analyze Results Acquire_Data->Analyze End End Analyze->End

Caption: A streamlined workflow for this compound cell staining.

Troubleshooting Logic

Troubleshooting_Flowchart Troubleshooting Flowchart for this compound Staining Start Staining Problem Weak_Signal Weak or No Signal? Start->Weak_Signal High_Background High Background? Weak_Signal->High_Background No Check_Concentration Increase Dye Concentration Weak_Signal->Check_Concentration Yes Inconsistent_Staining Inconsistent Staining? High_Background->Inconsistent_Staining No Decrease_Concentration Decrease Dye Concentration High_Background->Decrease_Concentration Yes Check_Dispersion Ensure Even Cell/Dye Dispersion Inconsistent_Staining->Check_Dispersion Yes Optimize_Protocol Re-optimize Protocol Inconsistent_Staining->Optimize_Protocol No Increase_Time Increase Incubation Time Check_Concentration->Increase_Time Check_Cells Check Cell Viability Increase_Time->Check_Cells Check_Cells->Optimize_Protocol Decrease_Time Decrease Incubation Time Decrease_Concentration->Decrease_Time Improve_Washing Improve Washing Steps Decrease_Time->Improve_Washing Improve_Washing->Optimize_Protocol Check_Dispersion->Optimize_Protocol

Caption: A logical guide to troubleshooting common this compound issues.

References

Technical Support Center: C1-Bodipy-C12 Uptake Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) regarding the use of C1-Bodipy-C12 in fatty acid uptake assays, with a specific focus on the effects of serum.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound uptake signal significantly lower in the presence of serum?

A1: The presence of serum, particularly Fetal Bovine Serum (FBS), is known to inhibit the uptake of this compound in many cell types.[1] This is primarily due to two factors:

  • Binding to Albumin: Serum albumin is a major carrier protein for fatty acids.[2] this compound can bind to albumin in the culture medium, which reduces the concentration of the free probe available for cellular uptake.

  • Competition with Endogenous Fatty Acids: Serum is rich in natural fatty acids. These endogenous fatty acids compete with this compound for binding to fatty acid transporters on the cell surface, such as FATP2 and CD36, leading to reduced uptake of the fluorescent analog.[1][3]

Q2: Should I run my this compound uptake assay in serum-free or serum-containing medium?

A2: The choice depends on your experimental question.

  • Serum-Free Conditions: To study the direct cellular uptake mechanisms and the specific effects of inhibitors or treatments on fatty acid transport proteins without confounding variables, it is highly recommended to perform the assay in a serum-free medium.[4][5] Many protocols require a serum-starvation step for 1-8 hours before the assay to establish basal conditions.[4][6]

  • Serum-Containing Conditions: If you are investigating fatty acid uptake in a more physiologically relevant context that includes the influence of serum proteins and competition, you may choose to include serum. However, you must be aware of the potential for reduced signal and include appropriate controls.

Q3: How does this compound enter the cell?

A3: this compound is a fluorescent analog of a long-chain fatty acid and is thought to mimic the behavior of natural fatty acids like C16 and C18.[1][7] Its uptake is primarily mediated by protein transporters on the cell membrane, such as Fatty Acid Transport Proteins (FATPs) and CD36 (also known as Fatty Acid Translocase, FAT).[3][8] Once inside the cell, it can be esterified and incorporated into neutral lipids, such as triglycerides, and stored in lipid droplets.[][10]

Q4: Can I perform real-time kinetic measurements of this compound uptake?

A4: Yes, real-time kinetic assays are possible and offer significant advantages over endpoint assays.[3] A common method involves using a cell-impermeable quenching agent (like Trypan Blue or proprietary quenchers) in the extracellular medium.[3][7][11] The quencher blocks the fluorescence of the this compound that has not been taken up by the cells. As the probe is transported into the cells, it is shielded from the quencher, and the increase in intracellular fluorescence can be measured over time using a plate reader.[3][8][12]

Q5: My fluorescence signal is very high, even in my negative controls. What could be the cause?

A5: High background fluorescence can be caused by several factors:

  • Extracellular Probe: Inefficient removal of the extracellular this compound probe after incubation can lead to high background. Ensure thorough washing steps or, preferably, use a quenching agent like Trypan Blue to eliminate extracellular signals.[7][11]

  • Probe Aggregation: At high concentrations, Bodipy dyes can self-aggregate, which may alter their fluorescence properties.[2] Ensure the probe is fully solubilized in your working solution, often with the help of fatty acid-free Bovine Serum Albumin (FAF-BSA).[1][7]

  • Cell Autofluorescence: Some cell types exhibit natural autofluorescence. Always include a "no-probe" control to measure and subtract this background signal.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low Fluorescence Signal / No Uptake Serum Inhibition: Components in serum (e.g., albumin, endogenous fatty acids) are binding the probe or competing for uptake transporters.[1]Perform the assay in serum-free media. Include a serum-starvation step (1-8 hours) before adding the probe.[4][6] If serum is necessary, use it as a specific experimental inhibitor and compare it to a serum-free control.[1]
Low Transporter Expression: The cell type used may have low expression levels of fatty acid transport proteins (FATPs, CD36).Use a positive control cell line known to have high fatty acid uptake (e.g., 3T3-L1 adipocytes).[12]
Incorrect Reagent Preparation: this compound may not be properly complexed with a carrier like fatty acid-free BSA (FAF-BSA).Prepare the this compound working solution by diluting a DMSO or methanol (B129727) stock into a medium containing FAF-BSA and incubate to allow for conjugation.[1][7]
High Variability Between Replicates Inconsistent Washing: Residual extracellular probe remains after washing, leading to variable background.Use a quenching agent like Trypan Blue in the assay solution to eliminate extracellular fluorescence, which is often more reliable than washing.[7][11]
Uneven Cell Seeding: Variation in cell number per well leads to different uptake capacities.Ensure a homogenous single-cell suspension before plating and verify cell confluence is consistent across wells before starting the assay.
Cell Detachment: Adherent cells are lifting off the plate during washing steps.Wash cells very gently. Consider using a plate-based assay with a quenching agent to avoid washing steps altogether.[13]
Signal Decreases Over Time (Kinetic Assay) Photobleaching: The fluorophore is being damaged by excessive exposure to the excitation light source.Reduce the frequency of measurements or decrease the intensity of the excitation light on the plate reader.
Probe Efflux: Cells are actively pumping the probe back out.Analyze earlier time points to capture the initial uptake rate before efflux becomes significant.
Cell Death/Toxicity: The probe or other assay components are causing cell death.Assess cell viability after the assay (e.g., using a live/dead stain). Reduce the concentration of this compound or the incubation time.

Quantitative Data Summary

The presence of 10% Fetal Bovine Serum (FBS) has been shown to significantly inhibit the uptake of Bodipy-C12 and Bodipy-C16 in cytotrophoblast (CTB) cells. The table below summarizes these findings.

Cell TypeBodipy AnalogConditionMean Fluorescence (FU x µg protein⁻¹)% Inhibition by FBSReference
Cytotrophoblast (CTB)Bodipy-C12Control (Serum-Free)556 ± 128N/A[1]
Cytotrophoblast (CTB)Bodipy-C12+ 10% FBS165 ± 42.3~70% [1]
Cytotrophoblast (CTB)Bodipy-C16Control (Serum-Free)1000 ± 285N/A[1]
Cytotrophoblast (CTB)Bodipy-C16+ 10% FBS225 ± 68.8~77.5% [1]

Data presented as Mean ± SEM. Inhibition was found to be statistically significant (p<0.0001).

Experimental Protocols

Protocol 1: Standard this compound Uptake Assay (Serum-Free, with Quencher)

This protocol is designed for endpoint or kinetic analysis in a 96-well plate format and is optimized to minimize background by using a quenching agent.

Materials:

  • Cells of interest seeded in a black, clear-bottom 96-well plate.

  • This compound (e.g., 2.5 mM stock in DMSO).

  • Fatty Acid-Free Bovine Serum Albumin (FAF-BSA).

  • Serum-free culture medium (e.g., IMDM or DMEM).

  • Trypan Blue solution (e.g., 10 mg/mL).

  • Fluorescence plate reader (bottom-read capable, Excitation/Emission ~485/525 nm).

Methodology:

  • Cell Plating: Seed cells in a 96-well black, clear-bottom plate to achieve ~90% confluency on the day of the assay. Culture overnight.

  • Serum Starvation: Gently wash the cells with serum-free medium. Add 100 µL of serum-free medium to each well and incubate for 1-4 hours at 37°C and 5% CO₂.[4]

  • Preparation of Assay Solution:

    • Prepare a 2X working solution of this compound complexed with FAF-BSA. For a final concentration of 5 µM this compound and 5 µM FAF-BSA:

    • First, dilute the FAF-BSA in serum-free medium.

    • Separately, dilute the this compound stock (e.g., 1:250) into the FAF-BSA solution.

    • Incubate the mixture at 37°C for 30 minutes, protected from light, to allow for conjugation.[7]

    • Just before use, add Trypan Blue to the 2X working solution to a final concentration that will be 1X upon addition to cells (e.g., if final is 1 mg/mL, add to 2 mg/mL in the 2X solution). A final concentration of 10 mg/ml Trypan Blue in the assay solution has been used.[7]

  • Initiate Uptake:

    • Remove the serum-free medium from the cells.

    • Add 50-100 µL of the final assay solution to each well.

  • Measurement:

    • Kinetic Assay: Immediately place the plate in a pre-warmed (37°C) fluorescence plate reader. Measure fluorescence (Ex/Em ~485/525 nm) every 1-2 minutes for 30-60 minutes.[4]

    • Endpoint Assay: Incubate the plate at 37°C for a defined period (e.g., 15-30 minutes).[7] Measure the final fluorescence.

  • Data Analysis: Subtract the fluorescence from "no-cell" control wells. For endpoint assays, you may also normalize the fluorescence signal to cell number or protein content per well.

Protocol 2: this compound Uptake Assay with Serum as an Inhibitor

This protocol uses serum as a treatment condition to quantify its inhibitory effect.

Methodology:

  • Cell Plating and Serum Starvation: Follow steps 1 and 2 from Protocol 1.

  • Pre-incubation with Inhibitors:

    • Prepare treatment media. For "Control" wells, use serum-free medium. For "Serum" wells, use medium containing the desired concentration of FBS (e.g., 10%).

    • Remove the starvation medium and add 80 µL of the appropriate treatment medium to each well.

    • Incubate for 60 minutes at 37°C.[1][7]

  • Preparation of Assay Solution:

    • Prepare a 5X Assay Solution containing this compound, FAF-BSA, and Trypan Blue in serum-free medium as described in Protocol 1, Step 3.

  • Initiate Uptake:

    • Add 20 µL of the 5X Assay Solution to each well (which already contains 80 µL of treatment media). This brings the total volume to 100 µL and dilutes the assay components to 1X.[1][7]

  • Measurement and Analysis:

    • Incubate for a fixed time (e.g., 15-20 minutes) at 37°C.[1][7]

    • Measure the final fluorescence in a plate reader.

    • Compare the fluorescence signal from the "Serum" wells to the "Control" (serum-free) wells to determine the extent of inhibition.

Visualizations

experimental_workflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: Uptake Assay cluster_analysis Phase 3: Data Acquisition & Analysis plate_cells 1. Seed cells in 96-well plate serum_starve 2. Serum starve cells (1-4 hours) plate_cells->serum_starve prep_reagent 3. Prepare Assay Solution (Bodipy-C12 + FAF-BSA + Quencher) serum_starve->prep_reagent add_reagent 4. Add Assay Solution to cells prep_reagent->add_reagent incubate 5. Incubate at 37°C (15-60 min) add_reagent->incubate read_plate 6. Measure Fluorescence (Kinetic or Endpoint) incubate->read_plate analyze 7. Background subtraction & Data analysis read_plate->analyze

Caption: Workflow for a this compound fatty acid uptake assay.

serum_interference cluster_extracellular Extracellular Space (Medium) cluster_cell Cell probe Free this compound bound_probe Albumin-Bound This compound probe->bound_probe Binding transporter Fatty Acid Transporter (FATP/CD36) probe->transporter Uptake serum_fa Endogenous Fatty Acids (from Serum) serum_fa->transporter Competition albumin Serum Albumin albumin->bound_probe bound_probe->transporter Reduced Availability uptake Intracellular Uptake & Fluorescence Signal transporter->uptake

Caption: Mechanisms of serum interference in this compound uptake assays.

References

Validation & Comparative

A Head-to-Head Comparison of C1-Bodipy-C12 and Nile Red for Lipid Droplet Staining

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate visualization and quantification of lipid droplets are crucial for understanding cellular metabolism, tracking disease progression, and assessing the effects of novel therapeutics. The choice of fluorescent dye is a critical step in this process. This guide provides a comprehensive comparison of two commonly used lipophilic dyes, C1-Bodipy-C12 and Nile Red, supported by experimental data to inform your selection.

Lipid droplets are dynamic organelles that serve as hubs for energy storage, lipid metabolism, and cellular signaling.[1][2] Their study is integral to numerous research areas, including metabolic disorders, cardiovascular disease, and cancer. Both this compound and Nile Red are fluorescent probes widely employed to stain these important organelles. However, their performance characteristics differ significantly, impacting experimental outcomes in terms of specificity, photostability, and suitability for various applications.

Overview of the Dyes

Nile Red is a classic solvatochromic dye, meaning its fluorescence emission spectrum is dependent on the hydrophobicity of its environment.[3] In a non-polar, lipid-rich environment like a lipid droplet, it fluoresces intensely, while its fluorescence is minimal in aqueous media.[4] This property makes it a fluorogenic probe, reducing background signal from the cytoplasm.

This compound is a fatty acid analog conjugated to a Bodipy fluorophore. Bodipy dyes are known for their bright, sharp fluorescence peaks and relative insensitivity to environmental polarity and pH.[3][5] As a fatty acid analog, this compound is taken up by cells and incorporated into neutral lipids, such as triacylglycerols, which are the primary components of lipid droplets.[6][7]

Quantitative Performance Comparison

To facilitate an objective comparison, the following tables summarize the key performance metrics of this compound and Nile Red based on available experimental data.

Table 1: Spectral and Physicochemical Properties

PropertyThis compoundNile Red
Excitation Max (nm) ~480-500[5]~552 (in Methanol)[8]
Emission Max (nm) ~508-510[5]~636 (in Methanol)[8]
Solvatochromism LowHigh[3]
Quantum Yield HighEnvironment-dependent
Stokes Shift SmallLarge
Molecular Weight Varies by specific Bodipy core318.37 g/mol [8]

Table 2: Performance in Lipid Droplet Staining

Performance MetricThis compoundNile RedSupporting Data
Specificity for Lipid Droplets High, but potential for off-target staining of lysosome-related organelles in some organisms (e.g., C. elegans)[9]Good, but can produce background staining of other cellular membranes.[4] Specificity is improved by using appropriate filter sets.In mammalian cells, this compound is incorporated into neutral lipids within lipid droplets.[6] Bodipy dyes are generally considered more selective for lipid droplets than Nile Red.[4]
Photostability HighLowIn one study, after 50 confocal scans, a Bodipy derivative retained 72% of its initial fluorescence, while Nile Red retained only 12%.[10]
Suitability for Live-Cell Imaging ExcellentGood, but phototoxicity and photobleaching can be limiting for long-term studies.Bodipy dyes generally exhibit low cytotoxicity.[11] Nile Red's lower photostability can be a drawback in time-lapse imaging.[4]
Suitability for Fixed-Cell Staining ExcellentGoodBoth dyes are compatible with standard fixation protocols using paraformaldehyde.[]
Use in Multicolor Imaging Good, due to narrow emission peak.Challenging, due to broad emission spectrum which can cause bleed-through into other channels.[4][11]The sharp spectral profile of Bodipy dyes minimizes signal overlap.[4] Nile Red's broad emission can complicate multicolor experiments.[11]

Experimental Methodologies

Detailed protocols are essential for reproducible results. The following are generalized protocols for staining lipid droplets in cultured mammalian cells with this compound and Nile Red.

Protocol 1: Staining of Live Cells with this compound
  • Prepare Staining Solution:

    • Prepare a 1-5 mM stock solution of this compound in anhydrous DMSO.

    • Dilute the stock solution in serum-free cell culture medium or PBS to a final working concentration of 1-5 µM.

  • Cell Staining:

    • Wash cells grown on coverslips or in imaging dishes twice with PBS.

    • Add the this compound working solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.

  • Wash and Image:

    • Wash the cells twice with PBS to remove unbound dye.

    • Add fresh culture medium or imaging buffer to the cells.

    • Image the cells immediately using a fluorescence microscope with appropriate filters for green fluorescence (e.g., FITC filter set).

Protocol 2: Staining of Live Cells with Nile Red
  • Prepare Staining Solution:

    • Prepare a 1 mg/mL (or ~3 mM) stock solution of Nile Red in a suitable solvent like DMSO or acetone.

    • Dilute the stock solution in cell culture medium or PBS to a final working concentration of 0.5-1.0 µg/mL.

  • Cell Staining:

    • Wash cells twice with PBS.

    • Add the Nile Red working solution to the cells and incubate for 10-15 minutes at 37°C, protected from light.

  • Wash and Image:

    • Wash the cells twice with PBS.

    • Add fresh culture medium or imaging buffer.

    • Image immediately using a fluorescence microscope. For selective staining of neutral lipid droplets, use a filter set for yellow-gold fluorescence (excitation ~450-500 nm, emission >528 nm).

Visualizing Experimental Processes and Biological Context

Diagrams created using Graphviz can help illustrate complex workflows and pathways, providing a clear visual guide for researchers.

Lipid_Droplet_Staining_Workflow cluster_prep Cell Preparation cluster_staining Staining cluster_imaging Imaging & Analysis cell_culture Culture cells on coverslips/imaging dishes wash1 Wash with PBS cell_culture->wash1 stain Incubate with fluorescent dye (e.g., this compound or Nile Red) wash1->stain wash2 Wash with PBS to remove excess dye stain->wash2 imaging Image with fluorescence microscope wash2->imaging analysis Quantitative analysis (e.g., intensity, number, size) imaging->analysis

Caption: General workflow for staining and analyzing lipid droplets in cultured cells.

Lipid_Droplet_Signaling cluster_input Metabolic Inputs cluster_process Cellular Processing cluster_output Signaling & Functional Outputs fatty_acids Excess Fatty Acids er Endoplasmic Reticulum (TG Synthesis) fatty_acids->er ld Lipid Droplet (Storage & Sequestration) er->ld Biogenesis membrane Membrane Synthesis er->membrane mitochondria Mitochondria (Beta-oxidation) ld->mitochondria Lipolysis & FA release signaling Lipid-mediated Signaling ld->signaling energy Energy Homeostasis mitochondria->energy

Caption: Simplified overview of the role of lipid droplets in cellular metabolism and signaling.

Conclusion and Recommendations

The choice between this compound and Nile Red depends largely on the specific experimental requirements.

Choose this compound for:

  • Quantitative and high-resolution imaging: Its high photostability and bright fluorescence are ideal for detailed morphological studies and time-lapse experiments.

  • Multicolor imaging: The narrow emission spectrum of Bodipy dyes minimizes bleed-through into other fluorescence channels.

  • Tracking fatty acid metabolism: As a fatty acid analog, it can be used to trace the uptake and incorporation of fatty acids into lipid droplets.

Choose Nile Red for:

  • Rapid, qualitative screening: Its fluorogenic nature provides a good signal-to-background ratio for quickly identifying the presence of lipid droplets.

  • Flow cytometry: It is well-suited for high-throughput screening of lipid content in cell populations.

  • Experiments where a green channel is occupied: Its red-shifted emission provides an alternative to the commonly used green fluorescent proteins and dyes.[13]

For most applications requiring high fidelity, photostability, and compatibility with other fluorophores, This compound and other Bodipy-based dyes are generally the superior choice . While Nile Red is a reliable and cost-effective option for certain applications, researchers should be mindful of its limitations, particularly its photolability and broad emission spectrum. As with any experimental technique, optimization of staining conditions for the specific cell type and experimental setup is crucial for obtaining accurate and reproducible results.

References

A Head-to-Head Comparison: C1-Bodipy-C12 vs. Oil Red O for Lipid Droplet Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals investigating cellular lipid metabolism, the accurate visualization and quantification of lipid droplets are paramount. Two widely employed staining reagents for this purpose are the fluorescent dye C1-Bodipy-C12 and the lysochrome dye Oil Red O. This guide provides an objective comparison of their performance, supported by experimental data, to aid in the selection of the most appropriate method for your research needs.

At a Glance: Key Differences

FeatureThis compoundOil Red O
Staining Principle Fluorescent fatty acid analog incorporated into neutral lipids.Lysochrome dye that physically dissolves in neutral lipids.
Detection Method Fluorescence Microscopy, Flow CytometryBrightfield Microscopy
Live/Fixed Cells Both live and fixed cells[1][2]Fixed cells and frozen tissue sections[3]
Quantification Fluorescence intensity measurementAbsorbance measurement after dye elution[4]
Photostability Generally high for BODIPY dyes, but can photobleach under intense illumination[5]Not applicable (colorimetric), but precipitates can form[6]
Multiplexing Feasible with other fluorophores due to a narrow emission spectrumLimited, though can be combined with hematoxylin (B73222) for nuclear counterstaining[3]
Signal Specificity High specificity for neutral lipids[]Stains neutral lipids, but can also bind to other hydrophobic structures

Performance Characteristics: A Deeper Dive

This compound: The Fluorescent Advantage for Dynamic Studies

This compound is a fluorescently labeled long-chain fatty acid analog.[8] Its mechanism of action involves cellular uptake and subsequent incorporation into triglycerides and other neutral lipids within lipid droplets.[9] This metabolic integration makes it a powerful tool for tracking lipid trafficking and turnover in living cells.[8]

BODIPY dyes are renowned for their excellent photophysical properties, including high fluorescence quantum yields and sharp emission peaks.[1][5] This translates to bright signals and a high signal-to-noise ratio, enabling sensitive detection of lipid droplets.[8] The narrow emission spectrum of BODIPY dyes minimizes spectral overlap with other fluorophores, making this compound well-suited for multicolor imaging experiments.[10]

However, as with any fluorescent dye, photobleaching can be a concern during prolonged imaging sessions.[11] While BODIPY dyes are generally more photostable than many other fluorescent probes, appropriate imaging conditions should be optimized to minimize this effect.

Oil Red O: The Robust Standard for Endpoint Analysis

Oil Red O is a fat-soluble diazo dye that has been a mainstay for lipid staining for decades.[] Its staining principle is based on its higher solubility in neutral lipids than in the solvent it is dissolved in.[13] This results in the dye partitioning into and accumulating within lipid droplets, rendering them a vibrant red color under a brightfield microscope.

Quantification of Oil Red O staining is typically achieved by eluting the dye from the stained cells with a solvent like isopropanol (B130326) and then measuring the absorbance of the eluate, commonly at a wavelength around 492-518 nm.[3][4] Studies have shown that with an optimized protocol, a linear correlation can be achieved between the amount of differentiated adipocytes and the photometric absorption. However, the linearity of this method can be influenced by the staining protocol, and saturation of the signal can occur at high lipid concentrations.[4] Furthermore, the formation of dye precipitates is a known issue with Oil Red O, which can interfere with accurate visualization and quantification.[6]

Experimental Protocols

This compound Staining of Adherent Cells (Live or Fixed)

This protocol is adapted from various sources for staining lipid droplets in cultured cells.[1][2][14]

Materials:

  • This compound stock solution (e.g., 1 mg/mL in DMSO)

  • Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)

  • Cell culture medium

  • For fixed cells: 4% paraformaldehyde (PFA) in PBS

  • Mounting medium

Procedure for Live Cell Imaging:

  • Grow cells to the desired confluency on coverslips or in imaging-compatible plates.

  • Prepare a fresh working solution of this compound in pre-warmed cell culture medium or HBSS. A typical starting concentration is 1-10 µM.[1]

  • Remove the culture medium from the cells and wash once with warm PBS.

  • Add the this compound working solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.[1]

  • Wash the cells two to three times with warm PBS or culture medium to remove excess dye.

  • Add fresh culture medium or PBS to the cells.

  • Proceed with imaging using a fluorescence microscope with appropriate filter sets (e.g., excitation/emission ~500/510 nm).[1]

Procedure for Fixed Cell Imaging:

  • Grow cells on coverslips.

  • Wash cells with PBS.

  • Fix the cells with 4% PFA in PBS for 15-20 minutes at room temperature.[14]

  • Wash the cells three times with PBS.

  • Prepare a working solution of this compound in PBS (e.g., 1-10 µM).

  • Incubate the fixed cells with the this compound working solution for 20-60 minutes at room temperature, protected from light.

  • Wash the cells three times with PBS.

  • Mount the coverslips onto microscope slides using an appropriate mounting medium.

  • Image using a fluorescence microscope.

Oil Red O Staining of 3T3-L1 Adipocytes

This protocol is a widely used method for staining lipid droplets in differentiated 3T3-L1 adipocytes.[3][4][15][16]

Materials:

  • Oil Red O stock solution (e.g., 0.5 g Oil Red O in 100 mL isopropanol)

  • 60% Isopropanol

  • 10% Formalin

  • Hematoxylin solution (optional, for nuclear counterstaining)

  • 100% Isopropanol (for quantification)

Procedure:

  • Culture and differentiate 3T3-L1 preadipocytes in a multi-well plate.

  • Remove the culture medium and wash the cells twice with PBS.

  • Fix the cells with 10% formalin for at least 1 hour at room temperature.[17]

  • Remove the formalin and wash the cells twice with distilled water.

  • Wash the cells with 60% isopropanol for 5 minutes at room temperature.[17]

  • Allow the cells to dry completely.

  • Prepare the Oil Red O working solution by mixing 3 parts of the stock solution with 2 parts of distilled water and letting it stand for 10 minutes, followed by filtration.[3]

  • Add the filtered Oil Red O working solution to the cells and incubate for 10-20 minutes at room temperature.[3]

  • Remove the Oil Red O solution and wash the cells 2-5 times with distilled water until no excess stain is visible.[3]

  • (Optional) Counterstain the nuclei with hematoxylin for 1 minute, followed by washing with water.

  • Add water to the wells to prevent drying and visualize under a brightfield microscope. Lipid droplets will appear red.

  • For quantification:

    • After imaging, remove all water and let the plate dry completely.

    • Add 100% isopropanol to each well to elute the stain (e.g., 250 µL for a 24-well plate).[3]

    • Incubate for 10 minutes with gentle shaking.

    • Transfer the eluate to a 96-well plate and measure the absorbance at approximately 492 nm.[3]

Visualizing the Workflow and Concepts

Experimental Workflow for Lipid Droplet Staining and Analysis

G cluster_sample_prep Sample Preparation cluster_staining Staining cluster_imaging Imaging cluster_analysis Analysis Cell Culture Cell Culture Treatment Treatment Cell Culture->Treatment Fixation (Optional for Bodipy) Fixation (Optional for Bodipy) Treatment->Fixation (Optional for Bodipy) Permeabilization (Optional) Permeabilization (Optional) Fixation (Optional for Bodipy)->Permeabilization (Optional) Staining Staining Permeabilization (Optional)->Staining Fluorescence Microscopy Fluorescence Microscopy Staining->Fluorescence Microscopy This compound Brightfield Microscopy Brightfield Microscopy Staining->Brightfield Microscopy Oil Red O Image Analysis Image Analysis Fluorescence Microscopy->Image Analysis Brightfield Microscopy->Image Analysis Quantification Quantification Image Analysis->Quantification

Caption: General workflow for lipid droplet staining and analysis.

Conceptual Comparison of this compound and Oil Red O

G cluster_bodipy This compound Characteristics cluster_oro Oil Red O Characteristics This compound This compound Fluorescent Fluorescent This compound->Fluorescent Live & Fixed Cells Live & Fixed Cells This compound->Live & Fixed Cells Metabolic Labeling Metabolic Labeling This compound->Metabolic Labeling High Sensitivity High Sensitivity This compound->High Sensitivity Oil Red O Oil Red O Colorimetric Colorimetric Oil Red O->Colorimetric Fixed Samples Fixed Samples Oil Red O->Fixed Samples Physical Partitioning Physical Partitioning Oil Red O->Physical Partitioning Established Method Established Method Oil Red O->Established Method

Caption: Key characteristics of this compound and Oil Red O.

Conclusion: Making the Right Choice

The choice between this compound and Oil Red O depends largely on the specific experimental question.

Choose this compound for:

  • Live-cell imaging to study the dynamics of lipid droplet formation, trafficking, and turnover.

  • Multiplexing with other fluorescent probes to investigate the colocalization of lipids with other cellular components.

  • High-sensitivity detection and quantification using fluorescence-based methods like confocal microscopy and flow cytometry.

Choose Oil Red O for:

  • Robust, endpoint analysis of lipid accumulation in fixed cells or frozen tissue sections.

  • Brightfield microscopy , when fluorescence imaging capabilities are not available.

  • Quantitative analysis of total neutral lipid content through dye elution and absorbance measurement, especially when a well-validated protocol is followed.[4]

By understanding the distinct advantages and limitations of each method, researchers can confidently select the optimal tool to advance their investigations into the complex world of lipid biology.

References

A Researcher's Guide to Validating Fatty-Acid Uptake: A Comparative Analysis of C1-BODIPY-C12

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of cellular metabolism, accurately measuring fatty acid uptake is paramount. This guide provides an objective comparison of C1-BODIPY-C12, a fluorescent fatty acid analog, with alternative methods for validating fatty acid uptake. We present supporting experimental data, detailed protocols, and visual workflows to empower informed decisions in your research.

The transport of long-chain fatty acids across the plasma membrane is a critical process in cellular energy homeostasis, signaling, and lipid droplet formation. Dysregulation of this process is implicated in numerous metabolic diseases, including obesity, type 2 diabetes, and cardiovascular disease. Consequently, robust and reliable methods for quantifying fatty acid uptake are essential for both basic research and the development of novel therapeutics.

For decades, radiolabeled fatty acids, such as ³H-oleic acid or ¹⁴C-palmitic acid, were the gold standard for these measurements. However, the significant drawbacks associated with radioactivity, including safety concerns, disposal costs, and the inability to perform dynamic real-time monitoring, have spurred the development of safer and more versatile alternatives.[1] Among these, the fluorescent fatty acid analog 4,4-difluoro-5-methyl-4-bora-3a,4a-diaza-s-indacene-3-dodecanoic acid (this compound) has emerged as a widely adopted tool.[1][2]

This guide will delve into the utility of this compound for validating fatty acid uptake, comparing its performance with traditional radiolabeled methods and other fluorescent probes.

Mechanism of Action and Key Features of this compound

This compound is a dodecanoic acid (a 12-carbon saturated fatty acid) covalently linked to a BODIPY fluorophore. This fluorescent tag allows for the direct visualization and quantification of the fatty acid analog as it is taken up by cells. The BODIPY moiety itself is small and uncharged, which allows the conjugated fatty acid to mimic the behavior of its natural counterparts.[3] Upon entering the cell, this compound can be metabolized and incorporated into neutral lipids like triacylglycerols, accumulating in lipid droplets.[4] This metabolic trapping within the cell is a key feature that facilitates its use in uptake assays.

The uptake of this compound is dependent on fatty acid transporters (FATPs) and can be competed with natural fatty acids like oleate, indicating that it utilizes the same cellular machinery as endogenous fatty acids.[2][5] This makes it a biologically relevant tool for studying the mechanisms of fatty acid transport.

Comparative Analysis of Fatty Acid Uptake Assays

The choice of assay for measuring fatty acid uptake depends on several factors, including the specific research question, the cell type being studied, the required throughput, and available instrumentation. Here, we compare this compound-based assays with the traditional radiolabeled method.

FeatureThis compound AssayRadiolabeled Fatty Acid Assay
Principle Fluorescence detection of a fatty acid analog.Scintillation counting of a radioactively tagged fatty acid.
Safety Non-radioactive, minimal safety concerns.[6]Requires handling and disposal of radioactive materials.[1]
Throughput High-throughput compatible (96- and 384-well plates).[2][4]Lower throughput, more labor-intensive.
Real-time Monitoring Enables dynamic, real-time measurement of uptake kinetics.[1]Typically limited to end-point measurements.[1]
Instrumentation Fluorescence plate reader, flow cytometer, or fluorescence microscope.[1]Scintillation counter.
Cost Generally lower cost per sample.Higher costs associated with radioactive materials and disposal.[1]
Biological Mimicry The BODIPY moiety may slightly alter the fatty acid's properties.[5]Radiolabeling has minimal impact on the fatty acid's structure and function.[1]
Multiplexing Can be combined with other fluorescent probes for multi-parameter analysis.Limited multiplexing capabilities.

Experimental Workflows and Protocols

To facilitate the implementation of these assays, we provide detailed protocols for a this compound based fatty acid uptake assay using a fluorescence plate reader and a traditional radiolabeled fatty acid uptake assay.

This compound Fatty Acid Uptake Protocol (Plate Reader)

This protocol is adapted for adherent cells in a 96-well plate format and is suitable for high-throughput screening.

Materials:

  • Adherent cells cultured in a 96-well black, clear-bottom plate

  • This compound (e.g., from Thermo Fisher Scientific)

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

  • Trypan Blue (as an extracellular quencher)[2]

  • Fluorescence plate reader with excitation/emission filters for BODIPY FL (approx. 485/515 nm)[7]

Procedure:

  • Cell Plating: Seed cells in a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the assay.

  • Cell Starvation: On the day of the assay, aspirate the culture medium and wash the cells once with warm HBSS. Then, incubate the cells in serum-free medium or HBSS for 1-2 hours at 37°C to deplete intracellular fatty acids.

  • Preparation of Uptake Solution: Prepare the this compound uptake solution by diluting the stock solution in HBSS containing fatty acid-free BSA. A typical final concentration is 1-5 µM this compound and 0.1% BSA. To quench extracellular fluorescence, Trypan Blue can be added to the uptake solution at a final concentration of 0.2 mM.[2]

  • Initiation of Uptake: Aspirate the starvation medium and add the this compound uptake solution to each well.

  • Incubation: Incubate the plate at 37°C for the desired time points (e.g., 0, 5, 15, 30, 60 minutes). For kinetic studies, the plate can be read at multiple time points.

  • Fluorescence Measurement: Measure the intracellular fluorescence using a plate reader with appropriate excitation and emission wavelengths (e.g., 485 nm excitation, 528 nm emission).[5]

  • Data Analysis: Background fluorescence from wells without cells should be subtracted. The fluorescence intensity is proportional to the amount of fatty acid taken up by the cells. For inhibitor studies, compare the fluorescence in treated wells to untreated control wells.

Visualizing the Workflow

Fatty_Acid_Uptake_Workflow cluster_prep Cell Preparation cluster_assay Uptake Assay cluster_measure Measurement & Analysis plate Plate Cells starve Serum Starve Cells plate->starve add_sol Add Uptake Solution to Cells starve->add_sol prepare Prepare this compound Uptake Solution prepare->add_sol incubate Incubate at 37°C add_sol->incubate read Read Fluorescence incubate->read analyze Analyze Data read->analyze Fatty_Acid_Metabolism cluster_membrane Plasma Membrane Extracellular Extracellular Space FATP FATP Intracellular Intracellular Space BODIPY_C12_in This compound FATP->BODIPY_C12_in BODIPY_C12_out This compound BODIPY_C12_out->FATP Uptake ACSL ACSL BODIPY_C12_in->ACSL Esterification BODIPY_C12_CoA BODIPY-C12-CoA ACSL->BODIPY_C12_CoA Lipid_Droplet Lipid Droplet (Storage) BODIPY_C12_CoA->Lipid_Droplet Incorporation Decision_Tree Start Start: Need to measure fatty acid uptake High_Throughput High-throughput screening? Start->High_Throughput Real_Time Real-time kinetics needed? High_Throughput->Real_Time No C1_BODIPY Use this compound High_Throughput->C1_BODIPY Yes Radio_Lab Is a radioisotope license available? Real_Time->Radio_Lab No Real_Time->C1_BODIPY Yes Radiolabeled Use Radiolabeled Fatty Acid Radio_Lab->Radiolabeled Yes Consider_Alt Consider other fluorescent probes or end-point C1-BODIPY Radio_Lab->Consider_Alt No

References

A Head-to-Head Comparison of C1-Bodipy-C12 and Other Fluorescent Fatty Acid Analogs for Cellular Imaging and Metabolic Studies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the study of lipid metabolism and cellular dynamics, the selection of an appropriate fluorescent fatty acid analog is a critical determinant of experimental success. This guide provides an objective comparison of the widely used C1-Bodipy-C12 with other popular Bodipy fatty acid analogs, supported by experimental data and detailed protocols to aid in your research endeavors.

This comparison focuses on the key performance indicators of fluorescent fatty acid analogs, including their photophysical properties, cellular uptake and localization, and metabolic fate. We will delve into the specifics of this compound, Bodipy FL C16, and Bodipy 558/568-C12, providing a comprehensive overview to inform your selection of the optimal tool for your specific research question.

Quantitative Comparison of Photophysical Properties

The performance of a fluorescent probe is fundamentally dictated by its photophysical characteristics. Properties such as the excitation and emission maxima, quantum yield, molar extinction coefficient, and photostability are crucial for obtaining high-quality imaging data. Bodipy dyes, in general, are known for their sharp emission peaks, high fluorescence quantum yields, and relative insensitivity to the polarity of their environment[][2][3].

PropertyThis compound (Bodipy 500/510 C1, C12)Bodipy FL C16Bodipy 558/568-C12NBD-based Analogs
Excitation Max (nm) ~500[4]~505[5]~558[2][6][7][8][9][10]~466[11]
Emission Max (nm) ~510[4]~515[5]~568[2][6][7][8][9][10]~536[11]
Quantum Yield (Φ) High (can approach 0.9 in lipid environments)[12][13]High (~0.93 in methanol)[14]High (approaching 0.9 in lipid environments)[6]Lower (typically ~0.3 in lipid environments)[6][11]
Molar Extinction Coefficient (ε, cm⁻¹M⁻¹) >80,000[12][13]>80,000[12]>80,000[6]~20,000[15]
Photostability High[][]High[18]High[]Moderate, susceptible to photobleaching[11][20]
Environmental Sensitivity Relatively insensitive to pH and polarity[][2][3]Relatively insensitive to pH and polarity[18]Relatively insensitive to pH and polarity[2][7]Highly sensitive to solvent polarity[11]

Cellular Uptake and Metabolism: A Visual Guide

The utility of a fluorescent fatty acid analog is not solely determined by its brightness but also by how closely it mimics the behavior of its natural counterpart within a biological system. Bodipy-conjugated fatty acids are readily taken up by cells and are metabolized in a manner that mimics natural lipids, making them effective tracers for lipid uptake and trafficking[8].

The uptake of long-chain fatty acids, including their fluorescent analogs, is a multi-step process involving a concert of proteins at the plasma membrane and within the cell.

FattyAcidUptake cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space FA_ext Bodipy-FA CD36 CD36 FA_ext->CD36 FATP FATP FA_ext->FATP FA_int Bodipy-FA CD36->FA_int FATP->FA_int ACSL ACSL FA_int->ACSL FABP FABP FA_int->FABP FA_CoA Bodipy-FA-CoA ACSL->FA_CoA Metabolism Lipid Synthesis (e.g., Triglycerides, Phospholipids) FA_CoA->Metabolism BetaOxidation β-Oxidation FA_CoA->BetaOxidation

Figure 1. Cellular uptake and activation of Bodipy fatty acid analogs.

Once inside the cell, these analogs are activated by Acyl-CoA synthetases (ACSLs) and can then be trafficked by fatty acid-binding proteins (FABPs) to various organelles for storage in lipid droplets, incorporation into complex lipids, or for energy production via β-oxidation.

Experimental Protocols

To facilitate the application of these probes in your research, we provide detailed protocols for common experimental procedures.

Protocol 1: Live-Cell Staining and Fluorescence Microscopy of Fatty Acid Uptake

This protocol describes the visualization of fatty acid uptake in live cultured cells using this compound.

Materials:

  • This compound stock solution (1-5 mM in DMSO)

  • Live cells cultured on glass-bottom dishes or coverslips

  • Serum-free cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Fluorescence microscope equipped with appropriate filter sets (e.g., for GFP or FITC)

Procedure:

  • Cell Preparation: Plate cells on glass-bottom dishes or coverslips to achieve 60-80% confluency on the day of the experiment.

  • Preparation of Staining Solution: Prepare a working solution of this compound by diluting the stock solution in serum-free medium to a final concentration of 1-5 µM. It is recommended to complex the fatty acid analog with fatty acid-free Bovine Serum Albumin (BSA) to enhance solubility and delivery to the cells.

  • Cell Staining:

    • Wash the cells once with pre-warmed PBS.

    • Remove the PBS and add the this compound staining solution to the cells.

    • Incubate the cells at 37°C for 5-30 minutes. The optimal incubation time may vary depending on the cell type and experimental goals.

  • Washing:

    • Remove the staining solution.

    • Wash the cells two to three times with pre-warmed PBS or serum-free medium to remove excess probe.

  • Imaging:

    • Immediately image the live cells using a fluorescence microscope. For this compound, use a standard FITC/GFP filter set (Excitation: ~488 nm, Emission: ~515 nm).

    • Acquire images at different time points to observe the dynamics of fatty acid uptake and trafficking.

MicroscopyWorkflow A Plate cells on glass-bottom dish C Wash cells with PBS A->C B Prepare Bodipy-FA staining solution D Incubate with Bodipy-FA solution (5-30 min, 37°C) B->D C->D E Wash cells to remove excess probe D->E F Image with fluorescence microscope E->F

References

A Head-to-Head Comparison: C1-Bodipy-C12 Outshines Radiolabeled Fatty Acids in Cellular Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in cellular metabolism and drug development, tracking the intricate dance of fatty acids is paramount. For decades, radiolabeled fatty acids have been the gold standard. However, the emergence of fluorescent analogs, particularly C1-Bodipy-C12, presents a compelling alternative, offering enhanced safety, versatility, and real-time insights. This guide provides a comprehensive comparison of these two powerful tools, supported by experimental data and detailed protocols, to empower researchers in making informed decisions for their specific needs.

Executive Summary

Radiolabeled fatty acids, while biochemically analogous to their natural counterparts, are encumbered by the inherent complexities of handling radioactive materials, high costs, and limitations in dynamic monitoring.[1] In contrast, this compound, a fluorescently labeled fatty acid analog, provides a safer, more cost-effective, and versatile solution for studying fatty acid uptake and trafficking. Its suitability for high-throughput screening and real-time kinetic analysis in live cells marks a significant advancement in the field.[1][2] While radiolabeling offers a direct measure of the unmodified fatty acid, the numerous advantages of this compound make it a superior choice for a wide range of applications in modern cell biology and drug discovery.

Quantitative Comparison

The following table summarizes the key performance indicators of this compound and radiolabeled fatty acids, drawing from various experimental findings.

FeatureThis compoundRadiolabeled Fatty Acids (e.g., [3H]palmitate, [14C]oleic acid)
Detection Method Fluorescence Microscopy, Flow Cytometry, Plate ReadersScintillation Counting, Autoradiography
Real-time Monitoring Yes, allows for kinetic studies in live cells[1]No, typically requires cell lysis for endpoint measurements[1]
High-Throughput Screening (HTS) Amenability High, suitable for automated multi-well plate assays[2]Low, cumbersome and not cost-effective for large-scale screening[1]
Safety Non-radioactive, minimal safety concernsRadioactive, requires specialized handling, licensing, and disposal
Cost Lower cost per assay, especially for HTSHigher cost due to radioisotope procurement and waste disposal[1]
Spatial Resolution High, allows for subcellular localization studiesLow, provides bulk measurements of uptake
Biochemical Similarity Analog, the Bodipy fluorophore may slightly alter metabolic fateIdentical to the natural fatty acid, ensuring faithful biochemical tracking[1]
Multiplexing Capability Yes, can be combined with other fluorescent probes for multi-parameter analysisLimited, requires isotopes with distinct energy spectra

Key Advantages of this compound

The primary advantages of this compound lie in its safety, adaptability to modern high-content imaging and screening platforms, and its capacity for dynamic, real-time measurements in living cells.

  • Enhanced Safety and Reduced Cost: The elimination of radioactive materials significantly reduces safety risks and disposal costs, making it a more accessible tool for a broader range of laboratories.[1]

  • Real-Time Kinetic Analysis: The ability to continuously monitor fluorescence intensity within live cells provides invaluable insights into the dynamics of fatty acid uptake and transport, something not readily achievable with endpoint radiolabeled assays.[1]

  • High-Throughput Screening Compatibility: this compound is ideally suited for automated, multi-well plate-based assays, enabling the rapid screening of compound libraries for their effects on fatty acid metabolism.[2]

  • Subcellular Resolution: Fluorescence microscopy allows for the visualization of this compound localization within specific cellular compartments, such as lipid droplets and the endoplasmic reticulum, providing a deeper understanding of fatty acid trafficking.

  • Multiplexing Potential: The distinct spectral properties of the Bodipy dye allow for its use in conjunction with other fluorescent probes, enabling the simultaneous investigation of multiple cellular processes.

Experimental Protocols

Detailed methodologies for performing fatty acid uptake assays using both this compound and radiolabeled fatty acids are provided below.

This compound Fatty Acid Uptake Assay

This protocol is adapted for a 96-well plate format suitable for high-throughput screening.

Materials:

  • This compound (4,4-difluoro-5-methyl-4-bora-3a,4a-diaza-s-indacene-3-dodecanoic acid)

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • Cell culture medium

  • Phosphate Buffered Saline (PBS)

  • Trypan Blue (optional, as a quencher of extracellular fluorescence)

  • Fluorescence plate reader, fluorescence microscope, or flow cytometer

Procedure:

  • Cell Plating: Seed cells in a 96-well black, clear-bottom plate at a density that ensures they reach 80-90% confluency on the day of the assay.

  • Preparation of this compound/BSA Complex:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare a solution of fatty acid-free BSA in serum-free cell culture medium.

    • Add the this compound stock solution to the BSA solution to achieve the desired final concentration (typically 1-5 µM) and molar ratio (e.g., 2:1 fatty acid to BSA).

    • Incubate at 37°C for 30 minutes to allow for complex formation.

  • Cell Treatment:

    • Wash the cells twice with warm PBS.

    • Add the this compound/BSA complex solution to the cells.

    • If using a quencher, add Trypan Blue to the wells.

  • Data Acquisition:

    • Plate Reader: For kinetic assays, immediately begin reading the fluorescence intensity at appropriate excitation/emission wavelengths (e.g., 488/515 nm) at regular intervals. For endpoint assays, incubate for a specific time (e.g., 15-60 minutes) before reading.

    • Fluorescence Microscopy: After incubation, wash the cells with PBS and image using a fluorescence microscope to observe subcellular localization.

    • Flow Cytometry: After incubation, detach the cells, wash with PBS, and analyze by flow cytometry to quantify uptake on a single-cell level.

Radiolabeled Fatty Acid Uptake Assay

This protocol describes a typical endpoint assay using a radiolabeled fatty acid.

Materials:

  • Radiolabeled fatty acid (e.g., [³H]palmitic acid or [¹⁴C]oleic acid)

  • Fatty acid-free BSA

  • Cell culture medium

  • PBS

  • Scintillation cocktail

  • Scintillation counter

  • Cell lysis buffer (e.g., 0.1 M NaOH)

Procedure:

  • Cell Plating: Seed cells in a multi-well plate (e.g., 24-well) to 80-90% confluency.

  • Preparation of Radiolabeled Fatty Acid/BSA Complex:

    • Prepare a solution of fatty acid-free BSA in serum-free cell culture medium.

    • Add the radiolabeled fatty acid to the BSA solution to achieve the desired final concentration and specific activity.

    • Incubate at 37°C for 30 minutes.

  • Cell Treatment:

    • Wash the cells twice with warm PBS.

    • Add the radiolabeled fatty acid/BSA complex solution to the cells and incubate at 37°C for the desired time (e.g., 1-60 minutes).

  • Stopping the Uptake and Cell Lysis:

    • To stop the uptake, rapidly wash the cells three times with ice-cold PBS.

    • Add cell lysis buffer to each well and incubate to ensure complete lysis.

  • Scintillation Counting:

    • Transfer the cell lysate to a scintillation vial.

    • Add scintillation cocktail.

    • Measure the radioactivity using a scintillation counter.

    • Normalize the counts to the protein concentration of the cell lysate.

Visualizing the Process: Signaling Pathways and Workflows

To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.

fatty_acid_uptake_pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space FA-Albumin Fatty Acid-Albumin Complex CD36 CD36 FA-Albumin->CD36 FATP FATP FA-Albumin->FATP FABPpm FABPpm FA-Albumin->FABPpm FA Fatty Acid CD36->FA FATP->FA FABPpm->FA ACSL ACSL FA->ACSL FABPc FABPc FA->FABPc Fatty-Acyl-CoA Fatty Acyl-CoA Mitochondria Mitochondria (β-oxidation) Fatty-Acyl-CoA->Mitochondria ER Endoplasmic Reticulum (Triglyceride Synthesis) Fatty-Acyl-CoA->ER ACSL->Fatty-Acyl-CoA FABPc->Fatty-Acyl-CoA LipidDroplet Lipid Droplet (Storage) ER->LipidDroplet

Caption: Cellular fatty acid uptake and metabolism pathway.

experimental_workflow cluster_c1_bodipy This compound Assay cluster_radiolabeled Radiolabeled Fatty Acid Assay C1_Start Seed Cells C1_Prep Prepare This compound/BSA C1_Start->C1_Prep C1_Treat Add to Cells C1_Prep->C1_Treat C1_Detect Detect Fluorescence (Plate Reader/Microscope/FACS) C1_Treat->C1_Detect C1_Analyze Analyze Kinetic Data or Images C1_Detect->C1_Analyze R_Start Seed Cells R_Prep Prepare Radiolabeled FA/BSA R_Start->R_Prep R_Treat Incubate with Cells R_Prep->R_Treat R_Stop Stop Uptake & Lyse Cells R_Treat->R_Stop R_Count Scintillation Counting R_Stop->R_Count R_Analyze Analyze Endpoint Data R_Count->R_Analyze

Caption: Comparison of experimental workflows.

Conclusion

The landscape of metabolic research is continually evolving, with a clear trend towards safer, more efficient, and more informative assays. This compound represents a significant step forward in the study of fatty acid metabolism. While radiolabeled fatty acids will retain their value for specific applications that demand the use of an unmodified tracer, the overwhelming advantages of this compound in terms of safety, cost, throughput, and the ability to perform real-time, high-resolution imaging in live cells position it as the superior choice for the majority of modern cellular research applications. For scientists and drug development professionals aiming to unravel the complexities of fatty acid biology and screen for novel therapeutics, this compound is an indispensable tool that promises to accelerate discovery and innovation.

References

A Comparative Guide to Fatty Acid Tracers: Evaluating the Use of C1-Bodipy-C12

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The study of fatty acid uptake and metabolism is critical for understanding a multitude of physiological and pathological processes, from energy homeostasis to the progression of diseases like obesity, diabetes, and cancer. The selection of an appropriate tracer is paramount for obtaining accurate and reliable data. This guide provides a comprehensive comparison of the widely used fluorescent fatty acid tracer, C1-Bodipy-C12, with alternative methods, focusing on its limitations and offering insights into the selection of the most suitable tracer for specific research needs.

This compound: A Widely Used Fluorescent Fatty Acid Tracer

This compound (4,4-difluoro-5-methyl-4-bora-3a,4a-diaza-s-indacene-3-dodecanoic acid) is a fluorescently labeled long-chain fatty acid analog that has gained popularity due to its ease of use, compatibility with high-throughput screening, and real-time imaging capabilities.[1][2] It is readily taken up by cells through fatty acid transport proteins and participates in downstream metabolic processes, making it a valuable tool for visualizing and quantifying fatty acid uptake.[1][3]

Limitations of this compound

Despite its advantages, researchers must be aware of the inherent limitations of this compound that can impact experimental outcomes and data interpretation.

1. Altered Physicochemical Properties: The addition of the bulky Bodipy fluorophore to the 12-carbon fatty acid chain can significantly alter its physicochemical properties. This modification can influence its interaction with transport proteins, enzymes, and subcellular compartments, potentially leading to artifacts that do not reflect the behavior of native fatty acids.

2. Non-Specific Accumulation: Studies have shown that Bodipy-labeled fatty acids, including this compound, can accumulate in cellular compartments other than lipid droplets, such as the peroxisomes. This non-specific localization can interfere with the accurate assessment of fatty acid trafficking and metabolism.

3. Potential for Altered Metabolism: The Bodipy moiety can sterically hinder the enzymatic machinery involved in fatty acid metabolism, such as beta-oxidation. This can lead to an underestimation of metabolic rates compared to natural fatty acids. While it is incorporated into neutral lipids and phospholipids, the efficiency of these processes might be different from that of unlabeled fatty acids.[4]

Comparison with Alternative Fatty Acid Tracers

The choice of a fatty acid tracer should be guided by the specific experimental question. Here, we compare this compound with other commonly used tracers.

Radiolabeled Fatty Acids

Radiolabeled fatty acids, such as ³H-palmitate and ¹⁴C-oleic acid, are considered the gold standard for quantitative studies of fatty acid uptake and metabolism.[1]

Advantages over this compound:

  • Faithfully Mimic Natural Fatty Acids: Radiolabeling does not alter the chemical structure or biological activity of the fatty acid, providing a more accurate representation of its in vivo behavior.[1]

  • Direct Quantification of Metabolism: The metabolic fate of the radiolabeled carbon or hydrogen atoms can be traced through various metabolic pathways, allowing for precise quantification of processes like beta-oxidation and esterification into complex lipids.

Disadvantages:

  • Safety and Handling: The use of radioactive materials requires specialized licenses, handling procedures, and disposal protocols.

  • Low Throughput: Assays involving radiolabels are often more labor-intensive and less amenable to high-throughput screening compared to fluorescent methods.

  • Lack of Real-Time Imaging: Autoradiography provides spatial information but lacks the temporal resolution of live-cell imaging.

Other Fluorescent Fatty Acid Analogs

Several other fluorescently labeled fatty acids are available, offering different spectral properties and fatty acid chain lengths.

  • Bodipy FL C16: A 16-carbon fatty acid analog, which may be a more suitable tracer for studying the uptake and metabolism of long-chain fatty acids like palmitate.[5]

  • Longer-Chain Bodipy Analogs: The use of Bodipy conjugated to longer fatty acid chains may offer different specificities for various fatty acid transport proteins and metabolic enzymes.

Quantitative Data Comparison

While direct head-to-head quantitative comparisons in single studies are scarce, the available data allows for an indirect assessment of different tracers.

Table 1: Comparison of Fatty Acid Tracer Characteristics

FeatureThis compoundRadiolabeled Fatty Acids (e.g., ³H-palmitate)Other Bodipy Analogs (e.g., Bodipy FL C16)
Principle FluorescenceRadioactivityFluorescence
Biological Mimicry ModerateHighModerate
Real-Time Imaging YesNoYes
High-Throughput Screening YesNoYes
Metabolic Fate Tracking Limited (Esterification)High (Oxidation, Esterification)Limited (Esterification)
Safety Concerns MinimalSignificantMinimal
Cost ModerateHighModerate

Table 2: Representative Experimental Data on Fatty Acid Uptake

Cell TypeTracerUptake MeasurementKey FindingsReference
3T3-L1 AdipocytesThis compoundFluorescence IntensityTime-dependent increase in intracellular fluorescence, inhibited by unlabeled oleate.[2]
Human Placental ExplantsBODIPY-C5, C12, C16Fluorescence IntensityChain length-dependent uptake; C12 and C16 accumulate more in trophoblasts than C5.[6]
BV2 MicrogliaBODIPY FL C12Flow CytometryPalmitic acid treatment reduces tracer uptake.[7]
3T3-L1 Adipocytes¹⁴C-palmitateScintillation CountingInsulin stimulates palmitate uptake.[8]

Experimental Protocols

Detailed methodologies are crucial for reproducible and comparable results. Below are summaries of typical experimental protocols for this compound and radiolabeled fatty acid uptake assays.

This compound Fatty Acid Uptake Assay (Plate Reader-Based)

Objective: To quantify fatty acid uptake in adherent cells.

Materials:

  • This compound stock solution (in DMSO)

  • Cell culture medium (serum-free)

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • Trypan Blue solution (quencher)

  • Black, clear-bottom 96-well plates

  • Fluorescence microplate reader

Procedure:

  • Seed cells in a 96-well plate and culture to the desired confluency.

  • Prepare the this compound/BSA complex by incubating the tracer with fatty acid-free BSA in serum-free medium.

  • Wash the cells with serum-free medium.

  • Add the this compound/BSA complex to the cells and incubate for the desired time points at 37°C.

  • To stop the uptake and quench extracellular fluorescence, add Trypan Blue solution to each well.

  • Measure the intracellular fluorescence using a bottom-read fluorescence microplate reader (Excitation: ~485 nm, Emission: ~515 nm).

³H-Palmitate Fatty Acid Uptake Assay

Objective: To quantify the uptake of palmitate in cultured cells.

Materials:

  • ³H-palmitate

  • Unlabeled palmitate

  • Cell culture medium (serum-free)

  • Fatty acid-free BSA

  • Scintillation cocktail

  • Scintillation counter

  • Cell lysis buffer (e.g., NaOH)

Procedure:

  • Seed cells in multi-well plates and culture to the desired confluency.

  • Prepare the ³H-palmitate/BSA complex by incubating the radiolabeled and unlabeled palmitate with fatty acid-free BSA in serum-free medium.

  • Wash the cells with serum-free medium.

  • Add the ³H-palmitate/BSA complex to the cells and incubate for the desired time points at 37°C.

  • To stop the uptake, wash the cells rapidly with ice-cold PBS containing BSA.

  • Lyse the cells using a suitable lysis buffer.

  • Transfer the cell lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Determine the protein concentration of the cell lysate for normalization.

Signaling Pathways and Experimental Workflows

Visualizing the complex processes of fatty acid transport and metabolism can aid in experimental design and data interpretation.

FattyAcidUptakeMetabolism cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion FA_Albumin Fatty Acid-Albumin Complex CD36 CD36 FA_Albumin->CD36 Binding FATP FATP FA_Albumin->FATP Binding FA Fatty Acid CD36->FA FATP->FA FABP FABP FA->FABP Binding & Transport ACSL ACSL FA->ACSL Acyl_CoA Fatty Acyl-CoA LipidDroplet Lipid Droplet (Storage) Acyl_CoA->LipidDroplet Esterification BetaOxidation Beta-Oxidation Acyl_CoA->BetaOxidation Transport (CPT1/2) ACSL->Acyl_CoA Activation AcetylCoA Acetyl-CoA BetaOxidation->AcetylCoA TCA TCA Cycle AcetylCoA->TCA

Caption: Fatty Acid Uptake and Metabolism Pathway.

ExperimentalWorkflow cluster_bodipy This compound Assay cluster_radio Radiolabeled Assay B_Start Seed Cells B_Incubate Incubate with This compound B_Start->B_Incubate B_Quench Quench Extracellular Fluorescence B_Incubate->B_Quench B_Read Read Fluorescence B_Quench->B_Read R_Start Seed Cells R_Incubate Incubate with Radiolabeled FA R_Start->R_Incubate R_Wash Wash Cells R_Incubate->R_Wash R_Lyse Lyse Cells R_Wash->R_Lyse R_Count Scintillation Counting R_Lyse->R_Count

Caption: Comparison of Experimental Workflows.

Conclusion and Recommendations

This compound is a valuable tool for studying fatty acid uptake, particularly for qualitative assessments, high-throughput screening, and real-time visualization. However, its limitations, primarily arising from the structural alteration by the Bodipy fluorophore, necessitate careful consideration and validation of findings.

For quantitative studies aiming to accurately reflect the metabolism of natural fatty acids, radiolabeled tracers remain the superior choice. When the use of radioactivity is not feasible, researchers should consider using a panel of fluorescent fatty acid analogs with varying chain lengths and fluorophores to ensure that the observed phenomena are not tracer-specific artifacts. Furthermore, findings from fluorescent tracer experiments should ideally be validated with alternative methods, such as mass spectrometry-based lipidomics, to confirm their physiological relevance.

Ultimately, the selection of a fatty acid tracer is a critical experimental decision that should be made based on a thorough understanding of the strengths and weaknesses of each available method in the context of the specific research question.

References

A Comparative Guide to Neutral Lipid Staining: C1-Bodipy-C12 vs. LipidTOX

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate visualization and quantification of neutral lipids are crucial for understanding cellular metabolism, disease progression, and the effects of therapeutic interventions. This guide provides a detailed comparison of two commonly used fluorescent dyes for neutral lipid staining: C1-Bodipy-C12 and the LipidTOX™ series of stains.

This objective comparison delves into their spectral properties, performance characteristics, and recommended experimental protocols, supported by available experimental data, to assist researchers in selecting the optimal probe for their specific application.

At a Glance: Key Performance Indicators

PropertyThis compoundLipidTOX™ Dyes
Excitation/Emission (nm) ~500/510Green: ~495/505, Red: ~577/609, Deep Red: ~637/655[1]
Specificity for Neutral Lipids Context-dependent, with some studies showing lysosomal staining[1]Generally high specificity for neutral lipid droplets
Live/Fixed Cell Imaging BothBoth (protocols may vary)
Photostability Generally moderate, but can be susceptible to photobleaching[2]Generally high
Signal-to-Noise Ratio Can exhibit background fluorescence in aqueous environments[2]Designed for low background and high contrast
Cytotoxicity Generally low at working concentrationsGenerally low at working concentrations

Spectral Properties

The choice of a fluorescent probe is often dictated by the available excitation sources and emission filters of the imaging system.

This compound is a green-emitting dye with an excitation maximum around 500 nm and an emission maximum around 510 nm.[2][3][4][5][6] Its spectral properties are similar to its close analog, BODIPY 493/503, making it compatible with standard FITC filter sets.

LipidTOX™ dyes are available in multiple colors, offering greater flexibility for multicolor imaging experiments.

  • LipidTOX™ Green: Excitation/Emission ~495/505 nm[1]

  • LipidTOX™ Red: Excitation/Emission ~577/609 nm[1]

  • LipidTOX™ Deep Red: Excitation/Emission ~637/655 nm[1]

Performance Comparison

Specificity: A Critical Consideration

The most significant point of differentiation between these two probes is their specificity for neutral lipid droplets, which can be context-dependent.

LipidTOX™ dyes are generally regarded as highly specific markers for neutral lipid droplets.[7]

This compound , on the other hand, has shown variable specificity depending on the model organism. A study in C. elegans demonstrated that C1-C12-BODIPY predominantly stains lysosome-related organelles and does not colocalize with LipidTOX.[1] In contrast, research using human placental explants showed clear colocalization of BODIPY-C12 and LipidTOX within lipid droplets, indicating its utility as a tracer of fatty acid uptake and incorporation into neutral lipids in that system. This highlights the importance of validating the localization of this compound in the specific experimental system being investigated.

Photostability and Signal-to-Noise

While direct quantitative comparisons are limited in the literature, general characteristics of the dye families provide some guidance. BODIPY dyes, including analogs of this compound, are known for their high quantum yields but can be prone to photobleaching under intense illumination.[2] They can also exhibit some background fluorescence in aqueous cellular compartments due to their lipophilic nature.[2] LipidTOX stains are designed for high-content screening applications and are generally characterized by high photostability and a low background signal, resulting in a high signal-to-noise ratio.

Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate results. Below are generalized protocols for staining with each dye. Optimization is recommended for specific cell types and experimental conditions.

This compound Staining Protocol (for Adherent Cells)
  • Prepare Staining Solution:

    • Prepare a stock solution of this compound in anhydrous DMSO (e.g., 1-10 mM).

    • Dilute the stock solution in serum-free medium or PBS to a final working concentration of 1-10 µM.

  • Cell Staining:

    • Culture adherent cells on sterile coverslips or imaging plates.

    • Remove the culture medium and wash the cells once with PBS.

    • Add the this compound working solution to the cells and incubate for 5-30 minutes at room temperature, protected from light.[2][4]

  • Washing:

    • Remove the staining solution and wash the cells 2-3 times with PBS or complete medium.[2][4]

  • Imaging:

    • Image the cells using a fluorescence microscope with appropriate filters for green fluorescence (e.g., Ex/Em ~490/520 nm).

LipidTOX™ Staining Protocol (for Adherent Cells - Fixed)
  • Cell Fixation:

    • Culture adherent cells on sterile coverslips or imaging plates.

    • Remove the culture medium and wash with PBS.

    • Fix the cells with 3.7% formaldehyde (B43269) in PBS for 20 minutes at room temperature.

    • Wash the cells twice with PBS.

  • Prepare Staining Solution:

    • LipidTOX™ reagents are typically supplied as a 1000X solution in DMSO.

    • Dilute the LipidTOX™ stock solution 1:1000 in PBS to achieve a 1X working concentration.

  • Cell Staining:

    • Add the 1X LipidTOX™ working solution to the fixed cells.

    • Incubate for 30 minutes at room temperature, protected from light.

  • Washing:

    • No washing is required.

  • Imaging:

    • Image the cells using a fluorescence microscope with the appropriate filter set for the chosen LipidTOX™ dye (Green, Red, or Deep Red).

Visualizing the Workflow and Biological Context

Experimental Workflow for Comparing Lipid Droplet Probes

The following diagram illustrates a typical workflow for comparing the performance of this compound and LipidTOX.

G cluster_prep Cell Preparation cluster_stain Staining cluster_wash Washing cluster_image Imaging & Analysis A Culture cells on imaging plates B Induce lipid droplet formation (e.g., with oleic acid) A->B C1 Stain with This compound B->C1 C2 Stain with LipidTOX B->C2 D1 Wash cells C1->D1 D2 No wash required C2->D2 E Fluorescence Microscopy D1->E D2->E F Image Analysis E->F G Compare Performance: - Specificity - Signal-to-Noise - Photostability F->G

Caption: A generalized workflow for the comparative analysis of neutral lipid stains.

Key Pathways in Neutral Lipid Accumulation

Understanding the biological context of neutral lipid storage is essential for interpreting staining results. The diagram below outlines the major pathways leading to the synthesis and storage of triacylglycerols (TAGs), the primary component of lipid droplets.

G Glucose Glucose AcetylCoA Acetyl-CoA Glucose->AcetylCoA FattyAcids Exogenous Fatty Acids AcylCoA Fatty Acyl-CoA FattyAcids->AcylCoA MalonylCoA Malonyl-CoA AcetylCoA->MalonylCoA FattyAcidSynthesis De Novo Fatty Acid Synthesis MalonylCoA->FattyAcidSynthesis FattyAcidSynthesis->AcylCoA LPA Lysophosphatidic Acid AcylCoA->LPA DAG Diacylglycerol (DAG) AcylCoA->DAG DGAT G3P Glycerol-3-Phosphate G3P->LPA PA Phosphatidic Acid LPA->PA GPAT PA->DAG PAP TAG Triacylglycerol (TAG) DAG->TAG LipidDroplet Lipid Droplet Storage TAG->LipidDroplet

Caption: Simplified pathway of triacylglycerol (TAG) synthesis and storage in lipid droplets.

Conclusion and Recommendations

Both this compound and LipidTOX™ are valuable tools for the study of neutral lipids. The choice between them will depend on the specific requirements of the experiment.

  • For routine, high-specificity staining of neutral lipid droplets, especially in high-content or multicolor imaging applications, the LipidTOX™ series of dyes is an excellent choice due to their range of colors, high specificity, and low background.

  • This compound can be a useful tool, particularly for tracking the uptake and metabolism of fatty acids. However, researchers should be aware of the potential for off-target staining of lysosomes in certain cell types and are strongly encouraged to perform colocalization studies with validated lipid droplet and lysosomal markers to confirm its specificity in their system.

Ultimately, the optimal staining result will be achieved through careful consideration of the experimental goals and thorough validation of the chosen probe in the biological context of interest.

References

Navigating the Cellular Lipid Landscape: A Comparative Guide to C1-Bodipy-C12 Specificity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals investigating lipid metabolism and trafficking, the choice of a fluorescent probe is critical. This guide provides an objective comparison of C1-Bodipy-C12, a widely used fluorescent fatty acid analog, and its specificity for different lipid classes. We present supporting experimental data, detailed protocols, and comparisons with alternative probes to aid in the selection of the most appropriate tool for your research needs.

This compound (4,4-difluoro-5-methyl-4-bora-3a,4a-diaza-s-indacene-3-dodecanoic acid) is a fluorescently labeled long-chain fatty acid that readily permeates cell membranes and is metabolized by cells, making it a valuable tracer for lipid uptake and distribution. Its Bodipy fluorophore offers bright and stable fluorescence, which is relatively insensitive to the polarity and pH of its environment.[1][2]

Specificity for Lipid Classes: A Quantitative Overview

Upon entering the cell, this compound is esterified and incorporated into various lipid classes, primarily neutral lipids and phospholipids (B1166683). The distribution of the probe among these classes can be analyzed using techniques such as thin-layer chromatography (TLC).

While precise quantitative distribution can vary depending on cell type, metabolic state, and experimental conditions, qualitative and semi-quantitative studies consistently demonstrate the incorporation of this compound into the following major lipid classes:

Lipid ClassGeneral Observations from TLC Analysis
Neutral Lipids This compound is readily incorporated into neutral lipids, which are the primary components of lipid droplets.[3][4] This makes it a widely used tool for visualizing and tracking the dynamics of these organelles.
Triglycerides (TG)A significant portion of the incorporated this compound is found in the triglyceride fraction within lipid droplets.[3]
Cholesteryl Esters (CE)This compound is also incorporated into cholesteryl esters, another major neutral lipid stored in lipid droplets.[3]
Phospholipids (PL) A notable amount of this compound is also directed towards the synthesis of phospholipids, which are essential components of cellular membranes.[3][4]

Performance Comparison with Alternative Lipid Probes

The selection of a fluorescent lipid probe often depends on the specific application and the desired spectral properties. Here, we compare this compound with two other commonly used lipid dyes: Nile Red and Bodipy 493/503.

FeatureThis compoundNile RedBodipy 493/503
Staining Mechanism Metabolic incorporation as a fatty acid analogSolvatochromic dye that partitions into lipid-rich environmentsPartitions into neutral lipid cores of lipid droplets
Specificity Labels various lipid classes through metabolic pathwaysStains lipid droplets but can also show non-specific fluorescence in other cellular membranesHighly specific for neutral lipids within lipid droplets[5][6]
Photostability Generally highProne to photobleaching[][8]High, but can be less stable than this compound under intense illumination[]
Live Cell Imaging Well-suited for tracking fatty acid metabolism in live cells[2]Can be used for live-cell imaging, but phototoxicity can be a concernExcellent for live-cell imaging of lipid droplets[5]
Fixation Compatibility Can be used with fixed cells[2]Can be used with fixed cellsCan be used with fixed cells[8]
Spectral Properties Excitation/Emission: ~500/510 nm[2]Broad emission spectrum that shifts with lipid polarityExcitation/Emission: ~493/503 nm[5]

Experimental Protocols

Key Experiment: Analysis of this compound Incorporation into Lipid Classes by Thin-Layer Chromatography (TLC)

This protocol outlines the general steps to determine the distribution of this compound among different lipid classes within cultured cells.

1. Cell Culture and Labeling: a. Plate cells in 6-well dishes and culture to the desired confluency. b. Incubate the cells with 5 µM this compound in serum-free medium for a specified time (e.g., 30 minutes to 4 hours) at 37°C.[3] c. Wash the cells twice with phosphate-buffered saline (PBS) to remove excess probe.

2. Lipid Extraction: a. Scrape the cells in a suitable solvent mixture for lipid extraction (e.g., chloroform:methanol, 2:1 v/v). b. Vortex the mixture thoroughly and centrifuge to separate the phases. c. Collect the lower organic phase containing the lipids. d. Dry the lipid extract under a stream of nitrogen or using a vacuum concentrator.[3]

3. Thin-Layer Chromatography (TLC): a. Resuspend the dried lipid extract in a small volume of chloroform. b. Spot the lipid extract onto a silica (B1680970) gel TLC plate. c. Develop the TLC plate in a solvent system appropriate for separating neutral lipids and phospholipids. A common system for neutral lipids is heptane:isopropyl ether:acetic acid (60:40:4, v/v/v).[3] d. Allow the solvent front to migrate near the top of the plate.

4. Visualization and Analysis: a. Air-dry the TLC plate. b. Visualize the fluorescent lipid spots under UV light. c. Identify the different lipid classes by comparing their migration distance (Rf value) to known standards run on the same plate. d. For quantitative analysis, the fluorescence intensity of each spot can be measured using a suitable imaging system and densitometry software.

Visualizing the Process

To better understand the experimental process and the underlying biological pathways, the following diagrams are provided.

G cluster_0 Cell Culture & Labeling cluster_1 Lipid Extraction cluster_2 TLC Analysis plate_cells Plate Cells add_bodipy Incubate with This compound plate_cells->add_bodipy wash_cells Wash Cells (PBS) add_bodipy->wash_cells scrape_cells Scrape Cells in Solvent wash_cells->scrape_cells Proceed to Extraction vortex_centrifuge Vortex & Centrifuge scrape_cells->vortex_centrifuge collect_organic Collect Organic Phase vortex_centrifuge->collect_organic dry_extract Dry Lipid Extract collect_organic->dry_extract resuspend_lipids Resuspend in Chloroform dry_extract->resuspend_lipids Prepare for TLC spot_plate Spot on TLC Plate resuspend_lipids->spot_plate develop_plate Develop Plate in Solvent System spot_plate->develop_plate visualize_analyze Visualize & Quantify develop_plate->visualize_analyze

Experimental workflow for analyzing this compound lipid incorporation.

G cluster_er Endoplasmic Reticulum extracellular Extracellular This compound membrane Plasma Membrane extracellular->membrane Uptake via Transporters intracellular Intracellular This compound-CoA membrane->intracellular Esterification (ACSL) tg_synthesis Triglyceride Synthesis intracellular->tg_synthesis pl_synthesis Phospholipid Synthesis intracellular->pl_synthesis ce_synthesis Cholesteryl Ester Synthesis intracellular->ce_synthesis lipid_droplet Lipid Droplet (Storage) tg_synthesis->lipid_droplet cell_membranes Cellular Membranes pl_synthesis->cell_membranes ce_synthesis->lipid_droplet

Metabolic fate of this compound after cellular uptake.

References

Quantitative Analysis of C1-Bodipy-C12: A Comparative Guide to Fluorescence Spectroscopy and HPLC Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the accurate quantification of fluorescent probes like C1-Bodipy-C12 is paramount for reliable experimental outcomes. This guide provides an objective comparison of two common analytical techniques: fluorescence spectroscopy and High-Performance Liquid Chromatography (HPLC) with fluorescence detection. We present a summary of their quantitative performance, detailed experimental protocols, and visual workflows to aid in selecting the optimal method for your research needs.

Data Presentation: At a Glance Comparison

The choice between fluorescence spectroscopy and HPLC for quantifying this compound depends on the specific requirements of the experiment, such as the need for high throughput versus high specificity and the complexity of the sample matrix.

ParameterFluorescence SpectroscopyHigh-Performance Liquid Chromatography (HPLC) with Fluorescence Detection
Principle Measures the total fluorescence intensity of the sample at a specific excitation and emission wavelength.Physically separates this compound from other components in a sample before fluorescence detection.
Limit of Detection (LOD) Typically in the low nanomolar (nM) range.Can reach the picomolar (pM) range.[1][2]
Limit of Quantification (LOQ) Generally in the mid to high nanomolar (nM) range.Can reach the low nanomolar (nM) range.[1][2]
Linear Range Typically spans 2-3 orders of magnitude.Can span 3-5 orders of magnitude.[3]
Precision (%RSD) <10%<5%[3]
Specificity Lower; susceptible to interference from other fluorescent molecules or quenching agents in the sample.High; chromatographic separation provides excellent specificity.
Throughput High; rapid analysis of multiple samples in a plate reader format.[4]Lower; sequential analysis of individual samples.
Cost (Instrument) LowerHigher
Sample Complexity Best for pure compounds or simple mixtures.Ideal for complex matrices (e.g., cell lysates, plasma).[5]

Experimental Protocols

Below are detailed methodologies for the quantification of this compound using both fluorescence spectroscopy and HPLC.

Fluorescence Spectroscopy Protocol

This protocol is suitable for the rapid quantification of this compound in a microplate format.

1. Materials:

  • This compound stock solution (e.g., 1 mM in DMSO)

  • Appropriate solvent for dilution (e.g., ethanol, PBS with low protein concentration)

  • Black, clear-bottom 96-well microplate

  • Fluorescence microplate reader

2. Procedure:

  • Prepare Standard Curve:

    • Perform a serial dilution of the this compound stock solution to prepare a series of standards with known concentrations (e.g., ranging from 1 nM to 1 µM).

    • Include a blank sample containing only the solvent.

  • Sample Preparation:

    • Dilute the unknown samples to fall within the linear range of the standard curve.

  • Measurement:

    • Pipette 100 µL of each standard and unknown sample into the wells of the 96-well plate.

    • Set the fluorescence microplate reader to the appropriate excitation and emission wavelengths for this compound (typically around 490 nm for excitation and 515 nm for emission, but should be optimized).

    • Record the fluorescence intensity for all wells.

  • Data Analysis:

    • Subtract the average fluorescence intensity of the blank from all standard and sample readings.

    • Plot the background-subtracted fluorescence intensity of the standards against their corresponding concentrations to generate a standard curve.

    • Determine the concentration of the unknown samples by interpolating their fluorescence intensity on the standard curve.

HPLC with Fluorescence Detection (HPLC-FLD) Protocol

This protocol provides a highly specific method for quantifying this compound, particularly in complex biological samples.

1. Materials:

  • This compound stock solution (e.g., 1 mM in DMSO)

  • HPLC-grade solvents (e.g., acetonitrile (B52724), water, methanol)

  • Mobile phase additives (e.g., formic acid, trifluoroacetic acid)

  • HPLC system equipped with a fluorescence detector

  • Appropriate HPLC column (e.g., C18 reversed-phase)

2. Procedure:

  • Method Development and Optimization:

    • Optimize the mobile phase composition and gradient to achieve good separation of this compound from other sample components. A common starting point for reversed-phase chromatography is a gradient of acetonitrile and water.

    • Set the fluorescence detector to the optimal excitation and emission wavelengths for this compound.

  • Prepare Standard Curve:

    • Prepare a series of this compound standards in the mobile phase, with concentrations spanning the expected range of the samples.

  • Sample Preparation:

    • For complex samples (e.g., cell lysates), perform a protein precipitation step (e.g., with cold acetonitrile) followed by centrifugation to remove insoluble material.

    • Filter the supernatant through a 0.22 µm syringe filter before injection.

  • HPLC Analysis:

    • Inject a fixed volume (e.g., 10 µL) of each standard and sample onto the HPLC system.

    • Run the optimized HPLC method.

  • Data Analysis:

    • Identify the peak corresponding to this compound based on its retention time.

    • Integrate the peak area for each standard and sample.

    • Construct a standard curve by plotting the peak area of the standards against their concentrations.

    • Calculate the concentration of this compound in the unknown samples from the standard curve.

Mandatory Visualization

The following diagrams illustrate the experimental workflow and the logical decision-making process when choosing between the two analytical methods.

G cluster_fluorescence Fluorescence Spectroscopy Workflow cluster_hplc HPLC-FLD Workflow F_Start Start F_Prep_Standards Prepare this compound Standards F_Start->F_Prep_Standards F_Prep_Samples Prepare/Dilute Samples F_Start->F_Prep_Samples F_Plate Pipette into 96-well Plate F_Prep_Standards->F_Plate F_Prep_Samples->F_Plate F_Read Measure Fluorescence (Plate Reader) F_Plate->F_Read F_Analyze Analyze Data & Plot Standard Curve F_Read->F_Analyze F_Result Determine Concentration F_Analyze->F_Result H_Start Start H_Prep_Standards Prepare this compound Standards H_Start->H_Prep_Standards H_Prep_Samples Sample Extraction/Cleanup H_Start->H_Prep_Samples H_Inject Inject into HPLC H_Prep_Standards->H_Inject H_Prep_Samples->H_Inject H_Separate Chromatographic Separation H_Inject->H_Separate H_Detect Fluorescence Detection H_Separate->H_Detect H_Analyze Analyze Data & Plot Standard Curve H_Detect->H_Analyze H_Result Determine Concentration H_Analyze->H_Result

Caption: Comparative experimental workflows for this compound quantification.

G Decision Need for High Specificity & Complex Matrix? HPLC HPLC-FLD Decision->HPLC Yes Throughput Need for High Throughput? Decision->Throughput No Fluorescence Fluorescence Spectroscopy Throughput->Fluorescence Yes Throughput->HPLC No (if high specificity is still critical)

Caption: Decision tree for selecting the appropriate analytical method.

References

Assessing the Metabolic Fate of C1-Bodipy-C12 in Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in cellular metabolism, drug development, and life sciences, tracking the intricate pathways of fatty acid uptake and utilization is paramount. Fluorescently labeled fatty acid analogs serve as indispensable tools for visualizing and quantifying these processes. Among these, C1-Bodipy-C12 has emerged as a widely used probe. This guide provides a comprehensive comparison of this compound with other fluorescent fatty acid analogs, supported by experimental data and detailed protocols to aid in the selection of the most appropriate tool for your research needs.

Performance Comparison of Fluorescent Fatty Acid Analogs

The selection of a fluorescent fatty acid analog is critical and depends on the specific biological question being addressed. Key performance indicators include uptake efficiency, the extent of incorporation into various lipid classes, and the photophysical properties of the fluorophore. Below is a comparative summary of this compound and its common alternatives.

Table 1: Quantitative Uptake of Fluorescent Fatty Acid Analogs in Cells

Fluorescent Fatty Acid AnalogCell TypeUptake Rate/AmountKey Findings
This compound Human Placental Cytotrophoblasts556 ± 128 FU x µg protein⁻¹Significantly higher uptake compared to syncytiotrophoblasts, indicating cell-type specific transport.[]
Bodipy-C5Human Placental CytotrophoblastsSubstantially lower than Bodipy-C12/C16Minimal accumulation, suggesting chain length-dependent uptake mechanisms.[]
Bodipy-C16Human Placental CytotrophoblastsComparable to Bodipy-C12Demonstrates efficient uptake of very-long-chain fatty acid analogs.[]
NBD-C18L-cells30% lower maximal uptake than Bodipy-C12Bodipy-labeled analogs show more extensive uptake.

Table 2: Incorporation of Fluorescent Fatty Acid Analogs into Cellular Lipids

Fluorescent Fatty Acid AnalogCell TypeIncorporation into Neutral Lipids (e.g., Triglycerides)Incorporation into PhospholipidsKey Findings
This compound Human Placental CytotrophoblastsRapid incorporation within 30 minutesDetected within 30 minutesEfficiently esterified into both storage and membrane lipids.[2][3]
Bodipy-C5Human Placental CytotrophoblastsNot detectableNot specifiedNot a suitable tracer for studying fatty acid esterification.[]
Bodipy-C16Human Placental CytotrophoblastsIncorporated into lipid dropletsNot specifiedBehaves similarly to long-chain fatty acids in terms of storage.[]
Pyrene-dodecanoic acid (P12)Lymphoid cell linesIncorporatedIncorporatedShows chain-length dependent metabolism.[4]
Pyrene-butanoic acid (P4)Lymphoid cell linesNot incorporatedIncorporatedShort-chain pyrene (B120774) fatty acid is not directed to neutral lipid storage.[4]

Table 3: Photophysical Properties of Common Fluorophores Used in Fatty Acid Analogs

FluorophoreRelative PhotostabilityQuantum YieldKey AdvantagesKey Disadvantages
Bodipy High[][5][6][7][8]High (often >0.8)[]Bright, narrow emission spectra, less sensitive to environmental polarity.[]Can form aggregates at high concentrations, leading to spectral shifts.
NBD ModerateEnvironment-dependentEnvironmentally sensitive fluorescence can probe local environment.Lower photostability and quantum yield in aqueous environments compared to Bodipy.
Pyrene ModerateLong fluorescence lifetimeCan form excimers, allowing for ratiometric imaging of membrane dynamics.Emission is at shorter wavelengths, which can be problematic for live-cell imaging due to autofluorescence.

Metabolic Pathway of this compound

Upon introduction to cells, this compound is taken up and subjected to metabolic processes that parallel those of natural long-chain fatty acids. The general pathway involves cellular uptake, activation, and subsequent esterification into complex lipids for storage or incorporation into membranes.

Metabolic_Fate_of_C1_Bodipy_C12 Metabolic Fate of this compound extracellular Extracellular this compound membrane Plasma Membrane extracellular->membrane Partitioning uptake Cellular Uptake (FATPs, CD36) membrane->uptake cytosol Cytosolic this compound-CoA uptake->cytosol Activation to CoA ester esterification Esterification (ACSL, GPAT, etc.) cytosol->esterification neutral_lipids Neutral Lipids (Triglycerides, Cholesteryl Esters) esterification->neutral_lipids phospholipids Phospholipids esterification->phospholipids lipid_droplet Lipid Droplets neutral_lipids->lipid_droplet Storage er_golgi ER/Golgi phospholipids->er_golgi Membrane Incorporation

Caption: Metabolic pathway of this compound in a typical mammalian cell.

Experimental Protocols

Detailed and reproducible protocols are crucial for obtaining reliable data. Below are methodologies for key experiments used to assess the metabolic fate of this compound.

Plate-Reader Based Fatty Acid Uptake Assay

This high-throughput method allows for the quantitative measurement of fluorescent fatty acid uptake in adherent cells.

Uptake_Assay_Workflow Fatty Acid Uptake Assay Workflow start Seed cells in a 96-well black, clear-bottom plate culture Culture cells to desired confluency start->culture starve Serum starve cells culture->starve prepare_probe Prepare Bodipy-FA:BSA complex starve->prepare_probe add_probe Add Bodipy-FA:BSA to cells prepare_probe->add_probe incubate Incubate for desired time points add_probe->incubate wash Wash with BSA solution to remove extracellular probe incubate->wash add_quencher Add extracellular quencher (e.g., Trypan Blue) wash->add_quencher read_fluorescence Measure intracellular fluorescence (Ex/Em ~488/515 nm) add_quencher->read_fluorescence analyze Normalize to cell number (e.g., Hoechst stain) and analyze data read_fluorescence->analyze

Caption: Workflow for a plate-reader based fluorescent fatty acid uptake assay.

Protocol:

  • Cell Seeding: Seed adherent cells in a 96-well black, clear-bottom plate at a density that will result in approximately 80-90% confluency on the day of the assay.

  • Serum Starvation: Prior to the assay, wash the cells with phosphate-buffered saline (PBS) and incubate in serum-free medium for 2-4 hours to reduce the background from serum lipids.

  • Probe Preparation: Prepare a working solution of this compound complexed with fatty acid-free bovine serum albumin (BSA) in serum-free medium. A typical concentration is 1-5 µM of the fluorescent fatty acid with a 2:1 molar ratio of fatty acid to BSA.

  • Uptake: Remove the serum-free medium from the cells and add the this compound:BSA solution. Incubate at 37°C for the desired time points (e.g., 1, 5, 15, 30 minutes).

  • Washing: To stop the uptake, aspirate the probe solution and wash the cells twice with ice-cold PBS containing 0.5% BSA to remove extracellular and membrane-bound probe.

  • Fluorescence Quenching (Optional but Recommended): To quench any remaining extracellular fluorescence, add a solution of a membrane-impermeant quencher like Trypan Blue (0.04%).

  • Fluorescence Measurement: Immediately measure the intracellular fluorescence using a microplate reader with appropriate filter sets for Bodipy FL (Excitation/Emission ~488/515 nm).

  • Normalization: After reading the fluorescence, lyse the cells and perform a DNA or protein assay (e.g., Hoechst or BCA) to normalize the fluorescence signal to the cell number.

Fluorescence Microscopy for Lipid Droplet Localization

This method allows for the visualization of the subcellular localization of this compound, particularly its incorporation into lipid droplets.

Protocol:

  • Cell Culture: Grow cells on glass coverslips or in glass-bottom imaging dishes.

  • Labeling: Incubate the cells with 1-5 µM this compound:BSA complex in serum-free medium for 30 minutes to several hours at 37°C.

  • Co-staining (Optional): To specifically identify lipid droplets, co-stain with a neutral lipid dye like Nile Red or Bodipy 493/503. To identify other organelles, use appropriate organelle-specific fluorescent trackers.

  • Washing: Wash the cells twice with warm PBS or serum-free medium.

  • Imaging: Mount the coverslips on a slide with a small volume of imaging buffer. Image the cells using a fluorescence microscope (confocal microscopy is recommended for high-resolution imaging) with the appropriate filter sets.

  • Image Analysis: Quantify the co-localization of the this compound signal with lipid droplet markers using image analysis software.

Thin-Layer Chromatography (TLC) for Lipid Class Separation

TLC is a classic and effective method to analyze the incorporation of this compound into different lipid classes.

Protocol:

  • Cell Labeling and Lipid Extraction: Label cells with this compound as described for the microscopy protocol. After incubation, wash the cells with ice-cold PBS and scrape them into a solvent mixture for lipid extraction (e.g., chloroform:methanol, 2:1 v/v).

  • Phase Separation: Add water or saline to the lipid extract to induce phase separation. The lower organic phase containing the lipids is carefully collected.

  • Sample Spotting: Concentrate the lipid extract under a stream of nitrogen and spot it onto a silica (B1680970) gel TLC plate using a capillary tube. Also, spot lipid standards (e.g., phospholipids, triglycerides, free fatty acids) on the same plate for identification.

  • Chromatography: Develop the TLC plate in a sealed tank containing an appropriate solvent system. For separating neutral lipids, a common solvent system is hexane:diethyl ether:acetic acid (80:20:1, v/v/v). For polar lipids, a system like chloroform:methanol:water (65:25:4, v/v/v) can be used.

  • Visualization and Quantification: After the solvent front has reached the top of the plate, remove the plate and let it dry. The fluorescent lipid spots can be visualized under UV light. The intensity of the spots can be quantified using a densitometer or an imaging system equipped with the appropriate filters. The relative distribution of fluorescence among the different lipid classes is then calculated.[9][10][11]

Conclusion

This compound is a robust and versatile fluorescent probe for studying fatty acid metabolism. Its high quantum yield, photostability, and efficient incorporation into cellular lipids make it a superior choice for many applications compared to older dyes like NBD. However, the choice of the fluorescent fatty acid analog should always be guided by the specific experimental context. For instance, shorter-chain Bodipy analogs may be more suitable for studying pathways that do not involve significant esterification, while pyrene-based analogs offer unique advantages for studying membrane dynamics. By carefully considering the comparative data and employing the detailed protocols provided in this guide, researchers can effectively harness the power of fluorescent fatty acid analogs to unravel the complexities of lipid metabolism.

References

Safety Operating Guide

Proper Disposal of C1-Bodipy-C12: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, treat C1-Bodipy-C12 as a hazardous chemical waste stream. Due to conflicting safety data, a conservative approach is essential to ensure personnel safety and environmental compliance. Under no circumstances should this compound or its solutions be disposed of down the drain.

This guide provides detailed procedures for the safe handling and disposal of this compound, a fluorescent fatty acid analog commonly used in lipid trafficking studies and as a membrane probe. Adherence to these protocols is critical for maintaining a safe laboratory environment and complying with institutional and regulatory standards.

Immediate Safety and Handling Precautions

Before handling this compound, consult the product-specific Safety Data Sheet (SDS). While some suppliers may classify similar Bodipy dyes as non-hazardous, others indicate potential risks. One SDS for a related Bodipy compound highlights the following hazards:

  • Harmful if swallowed.

  • Causes skin irritation.

  • Causes serious eye irritation.

  • May cause respiratory irritation.

Therefore, the following personal protective equipment (PPE) is mandatory when handling this compound in its solid form or in solution:

  • Safety glasses or goggles

  • Chemical-resistant gloves (e.g., nitrile)

  • Laboratory coat

Work with the solid compound should be performed in a well-ventilated area or a chemical fume hood to minimize inhalation risk. In case of a spill, absorb the material with an inert absorbent and place it into a labeled container for hazardous waste disposal.

Quantitative Data Summary

PropertyData
Chemical FormulaC₂₂H₃₉BF₂N₂O₂
Molar Mass424.37 g/mol
AppearanceSolid
Excitation Wavelength (max)~500 nm
Emission Wavelength (max)~510 nm
SolubilitySoluble in organic solvents like DMSO, methanol, and dichloromethane

Step-by-Step Disposal Protocol

The proper disposal of this compound waste must be handled through your institution's hazardous waste management program. The following steps provide a general framework that aligns with standard laboratory safety practices.

1. Waste Segregation:

  • Solid Waste: Collect unused or expired solid this compound, as well as contaminated consumables (e.g., weigh boats, pipette tips, gloves), in a designated, chemically compatible, and clearly labeled hazardous waste container.

  • Liquid Waste: Collect all aqueous and solvent-based solutions containing this compound in a separate, leak-proof, and chemically compatible hazardous waste container. Do not mix with other waste streams unless explicitly approved by your EHS department. Common solvents like DMSO should be considered part of the hazardous waste stream.

  • Sharps Waste: Contaminated sharps (e.g., needles, glass slides) must be placed in a designated sharps container that is then treated as hazardous chemical waste.

2. Containerization and Labeling:

  • Use only containers approved for hazardous chemical waste. These are typically provided by your institution's EHS department.

  • Ensure containers have a secure, tight-fitting lid and are in good condition.

  • Label the waste container clearly with the words "Hazardous Waste," the full chemical name "this compound," and the solvent(s) used (e.g., "this compound in DMSO and water"). List the approximate concentrations or percentages of each component.

3. Storage:

  • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.

  • The SAA must be at or near the point of waste generation and under the control of laboratory personnel.

  • Ensure secondary containment is in place to capture any potential leaks from the primary waste container.

  • Keep the waste container closed at all times, except when adding waste.

4. Disposal Request:

  • Once the waste container is full or has been in storage for a period defined by your institutional policy (often not to exceed one year), arrange for its collection.

  • Contact your institution's EHS department or follow the established procedure to request a hazardous waste pickup. Do not attempt to transport the waste off-site yourself.

Experimental Protocols Cited

The disposal procedures outlined are based on standard guidelines for laboratory chemical waste management as described by various university EHS departments. These guidelines universally emphasize that chemical wastes should be treated as hazardous unless determined to be non-hazardous by safety professionals, and that drain disposal is prohibited for most chemicals.

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

G cluster_0 Start: Waste Generation cluster_1 Step 1: Segregation cluster_2 Step 2: Containerization & Labeling cluster_3 Step 3: Storage cluster_4 Step 4: Disposal start Generate this compound Waste (Solid or Liquid) solid_waste Solid Waste (e.g., powder, contaminated gloves) start->solid_waste Is waste solid? liquid_waste Liquid Waste (e.g., solutions in DMSO/PBS) start->liquid_waste Is waste liquid? container_solid Place in Labeled Solid Hazardous Waste Container solid_waste->container_solid container_liquid Place in Labeled Liquid Hazardous Waste Container liquid_waste->container_liquid label_info Label must include: 'Hazardous Waste' 'this compound' All components & percentages container_solid->label_info storage Store Sealed Container in Designated Satellite Accumulation Area (SAA) with Secondary Containment container_solid->storage container_liquid->label_info container_liquid->storage pickup Request Waste Pickup by Institutional EHS storage->pickup end Proper Disposal Complete pickup->end

Caption: Workflow for the proper disposal of this compound waste.

By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, protecting themselves, their colleagues, and the environment. Always prioritize consulting your local EHS department for institution-specific guidance.

Personal protective equipment for handling C1-Bodipy-C12

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing C1-Bodipy-C12, a fluorescent fatty acid analog, stringent adherence to safety protocols is paramount to ensure personal and environmental safety. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to facilitate the safe handling of this compound.

Immediate Safety and Personal Protective Equipment (PPE)

PPE CategoryRecommended EquipmentSpecifications
Hand Protection Disposable Nitrile GlovesStandard laboratory grade.
Eye Protection Safety Glasses with Side ShieldsMust be worn at all times in the laboratory.
Body Protection Laboratory CoatTo protect from spills and contamination.[3][4][5]

Operational Plan: Step-by-Step Handling Procedure

Proper handling of this compound is crucial to maintain the integrity of the compound and to prevent exposure. The following workflow outlines the key steps for its preparation and use in a laboratory setting.

cluster_storage Storage cluster_prep Stock Solution Preparation cluster_working Working Solution Preparation cluster_application Application storage Store at -20°C Protect from light dissolve Dissolve in DMSO storage->dissolve Retrieve from storage dilute Dilute stock solution in cell culture medium or PBS dissolve->dilute Prepare for experiment stain Cell Staining dilute->stain Use in experiment

Caption: Workflow for this compound Handling.
Experimental Protocol: Preparation of this compound Solutions

1. Stock Solution Preparation:

  • Wear appropriate PPE as detailed in the table above.

  • To prepare a stock solution, dissolve the solid this compound in an organic solvent such as Dimethyl Sulfoxide (DMSO).[6] The concentration of the stock solution will depend on the specific experimental requirements.

  • It is recommended to store the stock solution at -20°C or -80°C and protect it from light to maintain its stability.[3]

2. Working Solution Preparation:

  • For cell-based assays, dilute the stock solution to the desired working concentration using a serum-free cell culture medium or Phosphate-Buffered Saline (PBS).[3]

Disposal Plan

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure compliance with local regulations.

General Guidelines:

  • Chemical Waste: Dispose of unused this compound, stock solutions, and any solutions containing the dye as chemical waste. Do not pour down the drain.

  • Contaminated Materials: All disposable materials that have come into contact with this compound, such as pipette tips, gloves, and paper towels, should be collected in a designated hazardous waste container.

  • Consult Local Regulations: Always consult your institution's Environmental Health and Safety (EHS) department for specific guidelines on the disposal of fluorescent dyes and chemical waste. Waste disposal regulations can vary significantly by location.

By adhering to these safety and handling protocols, researchers can minimize risks and ensure the safe and effective use of this compound in their work.

References

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